molecular formula C6H10F3NO2 B049130 6,6,6-Trifluoronorleucine CAS No. 120200-04-6

6,6,6-Trifluoronorleucine

Cat. No.: B049130
CAS No.: 120200-04-6
M. Wt: 185.14 g/mol
InChI Key: RUEWGWBXZIDRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6,6-Trifluoronorleucine is a non-canonical, tailor-made amino acid of significant interest in medicinal chemistry and drug design. This linear aliphatic amino acid features a terminal trifluoromethyl group, which confers unique electronic and steric properties, making it a valuable building block for altering and enhancing the characteristics of peptides and proteins. Its primary research applications stem from its role as a methionine analogue. It has demonstrated notable enzyme inhibitory activity and is widely used in therapeutic peptide engineering and protein structural studies . The strategic incorporation of this compound into peptide sequences allows researchers to probe protein-receptor interactions and improve pharmacokinetic properties, such as metabolic stability . Furthermore, its utility extends to proteomic studies, where it can be used in residue-specific incorporation to globally modify proteins and introduce novel physical and chemical properties . The compound is offered with high enantiomeric purity, ensuring consistent and reliable results in stereosensitive applications. It is supplied For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6,6,6-trifluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWGWBXZIDRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281588
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120200-04-6
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6,6-Trifluoro-DL-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into peptides and proteins is a critical strategy in modern drug discovery and chemical biology. The unique properties of fluorine can enhance metabolic stability, modulate bioavailability, and influence protein folding and interactions. 6,6,6-Trifluoronorleucine, a non-canonical amino acid, is of particular interest due to its potential to impart these favorable characteristics. This technical guide provides an in-depth overview of a robust and efficient method for the asymmetric synthesis of (S)-6,6,6-Trifluoronorleucine, focusing on a widely adopted strategy involving the alkylation of a chiral glycine equivalent.

Introduction

(S)-2-amino-6,6,6-trifluorohexanoic acid, also known as this compound, and its derivatives have demonstrated significant potential in various biomedical applications, including antitumor, antimicrobial, and enzyme inhibitory activities.[1] A primary application lies in therapeutic peptide engineering and protein structural studies.[1] The stereocontrolled synthesis of this amino acid is therefore of paramount importance. A prevalent and effective method for achieving high enantiomeric purity is through the alkylation of a chiral glycine equivalent, specifically utilizing a chiral Ni(II) complex.[1][2][3] This approach offers high yields and excellent stereochemical control.

Synthetic Strategy Overview

The asymmetric synthesis of Fmoc-(S)-6,6,6-Trifluoronorleucine is achieved through a three-step process commencing with the formation of a chiral Ni(II) complex of a glycine Schiff base. This is followed by a stereoselective alkylation with 1,1,1-trifluoro-4-iodobutane. The final stage involves the disassembly of the diastereomerically pure complex to yield the target amino acid, which is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This entire process has been successfully scaled to produce over 100 grams of the final product with high purity.[4]

G cluster_0 Synthesis of Chiral Ni(II) Complex cluster_1 Asymmetric Alkylation cluster_2 Product Isolation and Protection Ligand Chiral Ligand (S)-5 Complex_4 Chiral Ni(II) Complex (4) Ligand->Complex_4 Glycine Glycine Glycine->Complex_4 Ni_ions Ni(II) ions Ni_ions->Complex_4 Complex_4_alk Chiral Ni(II) Complex (4) Alkylated_complex Alkylated Complex (S,2S)-6 Complex_4_alk->Alkylated_complex Alkylated_complex_dis Alkylated Complex (S,2S)-6 Alkyl_halide CF3(CH2)3I Alkyl_halide->Alkylated_complex Disassembly Disassembly (HCl) Alkylated_complex_dis->Disassembly Recovered_ligand Recovered Ligand (S)-5 Disassembly->Recovered_ligand Fmoc_TFN Fmoc-(S)-6,6,6-Trifluoronorleucine (9) Disassembly->Fmoc_TFN G Ligand_5 Ligand (S)-5 Reactants Reactants Glycine Glycine Ni_ions Ni(II) ions Base_MeOH Base in Methanol Complex_4 Chiral Ni(II) Complex (4) Reactants->Complex_4 Reaction G cluster_products Complex_S4 Ni-glycine complex (S)-4 Reactants Reactants Trifluoroiodobutane 1,1,1-trifluoro-4-iodobutane NaOMe 10% NaOMe in Methanol DMF DMF (solvent) Products Products Reactants->Products Stirring at RT under Argon Alkylated_Complex_S2S Alkylated Complex (S,2S)-6 Alkylated_Complex_S2R Alkylated Complex (S,2R)-7 G Alkylated_Complex Diastereomerically pure (S,2S)-6 Disassembly Disassembly Alkylated_Complex->Disassembly Hydrolysis HCl Aqueous HCl HCl->Disassembly Fmoc_OSu Fmoc-OSu Fmoc_Protection Fmoc Protection Fmoc_OSu->Fmoc_Protection Recovered_Ligand Chiral Ligand (S)-5 Disassembly->Recovered_Ligand Recovery Free_AA (S)-6,6,6-Trifluoronorleucine Disassembly->Free_AA Free_AA->Fmoc_Protection Final_Product Fmoc-(S)-6,6,6-Trifluoronorleucine (9) Fmoc_Protection->Final_Product

References

An In-depth Technical Guide to the Chemical Properties of 5,5,5-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5,5,5-trifluoronorleucine, a fluorinated analog of the essential amino acid L-leucine. The strategic replacement of the terminal methyl groups with a trifluoromethyl moiety imparts unique physicochemical characteristics to this non-canonical amino acid, making it a valuable tool in peptide and protein engineering, drug discovery, and biomedical research. This document details its synthesis, analytical characterization, and biological implications, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Core Chemical and Physical Properties

5,5,5-Trifluoronorleucine, also referred to as 5,5,5-trifluoro-DL-leucine in its racemic form, is a derivative of the branched-chain amino acid leucine.[1] The introduction of the highly electronegative fluorine atoms significantly alters its electronic and steric properties compared to its natural counterpart.

Table 1: General and Physical Properties of 5,5,5-Trifluoro-DL-leucine

PropertyValueReference(s)
Chemical Formula C₆H₁₀F₃NO₂[1][2]
Molecular Weight 185.14 g/mol [1]
CAS Number 2792-72-5[1][2]
Appearance White to off-white solid[1]
Solubility Soluble in water (50 mg/mL with sonication and pH adjustment to 1 with 1M HCl)[1]
Storage 4°C, sealed storage, away from moisture. Stock solutions: -80°C for 6 months; -20°C for 1 month.[1]

Table 2: Acid-Base Properties

PropertyValue (Estimated)Rationale & Reference(s)
pKa (Carboxylic Acid) ~1.5 - 2.0The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to leucine (pKa ≈ 2.36). The pKa of trifluoroacetic acid is 0.52, demonstrating the profound acidifying effect of a trifluoromethyl group.[3]
pKa (Amine) ~9.0 - 9.5The inductive effect of the trifluoromethyl group is expected to have a minor acidifying effect on the distant amino group compared to leucine (pKa ≈ 9.60).

Synthesis and Reactivity

The synthesis of enantiomerically pure stereoisomers of trifluoronorleucine has been achieved through various organic synthesis strategies.[4] These methods often involve the stereoselective alkylation of a chiral glycine equivalent. The resulting fluorinated amino acid can then be protected with Boc or Fmoc groups for use in solid-phase peptide synthesis.[5][6]

The reactivity of trifluoronorleucine is characteristic of α-amino acids, readily participating in peptide bond formation.[7][8] The trifluoromethyl group is generally stable under standard laboratory conditions and during peptide synthesis.[2]

Experimental Protocols

Synthesis of (S)-5,5,5-Trifluoronorleucine (Conceptual Workflow)

The asymmetric synthesis of (S)-5,5,5-trifluoronorleucine can be achieved via the alkylation of a chiral nickel(II) complex of a glycine Schiff base. This method allows for high stereocontrol.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product and Purification Glycine Schiff Base Glycine Schiff Base Complex Formation Complex Formation Glycine Schiff Base->Complex Formation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Complex Formation Ni(II) Salt Ni(II) Salt Ni(II) Salt->Complex Formation Trifluoroalkyl Halide Trifluoroalkyl Halide Stereoselective Alkylation Stereoselective Alkylation Trifluoroalkyl Halide->Stereoselective Alkylation Deprotonation Deprotonation Complex Formation->Deprotonation Deprotonation->Stereoselective Alkylation Hydrolysis Hydrolysis Stereoselective Alkylation->Hydrolysis Crude Product Crude Product Hydrolysis->Crude Product Purification Purification Crude Product->Purification Pure (S)-5,5,5-Trifluoronorleucine Pure (S)-5,5,5-Trifluoronorleucine Purification->Pure (S)-5,5,5-Trifluoronorleucine

Caption: Conceptual workflow for the asymmetric synthesis of (S)-5,5,5-trifluoronorleucine.

A detailed experimental protocol would involve the following conceptual steps:

  • Formation of the Chiral Ni(II) Complex: Reacting a glycine Schiff base with a chiral auxiliary (e.g., (S)-2-N-(N'-benzylprolyl)aminobenzophenone) and a nickel(II) salt.

  • Stereoselective Alkylation: Deprotonation of the complex with a strong base followed by reaction with a suitable trifluoroalkylating agent (e.g., 1-iodo-3,3,3-trifluoropropane).

  • Hydrolysis and Purification: Acidic hydrolysis of the resulting complex to release the free amino acid, followed by purification using ion-exchange chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Objective: To determine the purity of synthesized trifluoronorleucine or peptides containing this amino acid.

Instrumentation:

  • A standard HPLC system with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent.

Procedure:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or after derivatization).

  • Calculate purity based on the relative peak areas.

Mass Spectrometry (MS) for Identity Confirmation

Objective: To confirm the molecular weight of trifluoronorleucine-containing peptides.

Instrumentation:

  • An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

Sample Preparation (for ESI-MS):

  • Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

Data Analysis:

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the observed molecular weight with the calculated theoretical mass of the trifluoronorleucine-containing peptide.

  • For tandem MS (MS/MS), fragment the parent ion and analyze the resulting fragment ions to confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To characterize the structure of trifluoronorleucine and peptides containing it.

Instrumentation:

  • A high-field NMR spectrometer equipped with probes for ¹H, ¹³C, and ¹⁹F detection.

Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add an internal standard if quantitative analysis is required.

Data Acquisition and Analysis:

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • ¹⁹F NMR: The trifluoromethyl group gives a strong, distinct signal, making it an excellent probe for studying protein conformation and interactions.[9][10] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment.

Biological Implications and Signaling Pathways

Trifluoronorleucine's primary biological significance lies in its ability to act as a surrogate for leucine in protein synthesis.[3] Its incorporation can enhance protein stability due to the increased hydrophobicity of the trifluoromethyl group compared to the isopropyl group of leucine. This "fluorous effect" can promote the formation of stable hydrophobic cores in proteins.[11]

As a leucine analog, trifluoronorleucine is expected to influence the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Leucine is a potent activator of mTORC1.[12][13][14][15]

mTOR_Pathway cluster_regulation Upstream Regulation Leucine Leucine / Trifluoronorleucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GAP activity towards RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1 mTORC1 Rag_GTP->mTORC1 recruits and activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: Leucine/Trifluoronorleucine-mediated activation of the mTORC1 signaling pathway.

The binding of leucine (or trifluoronorleucine) to Sestrin2 is thought to relieve its inhibition of GATOR2, which in turn inhibits GATOR1. The inactivation of GATOR1's GAP activity towards RagA/B allows for the formation of the active RagA/B-GTP heterodimer, which recruits mTORC1 to the lysosome for activation. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and inhibit autophagy.

Conclusion

5,5,5-Trifluoronorleucine is a valuable synthetic amino acid with unique chemical properties conferred by its trifluoromethyl group. Its increased hydrophobicity and the potential for ¹⁹F NMR monitoring make it a powerful tool for designing peptides and proteins with enhanced stability and for studying their structure and function. The detailed experimental protocols and the understanding of its likely impact on key cellular signaling pathways, such as the mTOR pathway, provide a solid foundation for its application in advanced biochemical and pharmaceutical research.

References

6,6,6-Trifluoronorleucine: A Technical Guide to its Biological Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6,6-Trifluoronorleucine is a synthetic, fluorinated amino acid analog of norleucine. The strategic incorporation of fluorine atoms imparts unique physicochemical properties that have garnered significant interest in the fields of medicinal chemistry, protein engineering, and drug development. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a focus on its synthesis, impact on peptide and protein stability, and its potential as a modulator of biological activity. While quantitative data on the standalone molecule is limited, its effects upon incorporation into peptides are significant and form the core of this document. We present detailed experimental protocols for its synthesis and for the evaluation of its biological effects, alongside visualizations of key processes to facilitate understanding and application in a research and development setting.

Introduction

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] this compound, with its trifluoromethyl group at the terminus of the side chain, is a prime example of a fluorinated amino acid designed to probe and modulate biological systems. Its structural similarity to leucine and norleucine allows for its substitution in peptides and proteins, leading to significant alterations in their properties. This guide will delve into the synthesis, known biological activities, and the profound impact of this compound on the stability and function of peptides.

Synthesis of this compound

The asymmetric synthesis of enantiomerically pure (S)-6,6,6-trifluoronorleucine is crucial for its application in biologically active peptides. A common and effective method involves the alkylation of a chiral glycine equivalent.[1]

Synthetic Pathway

The synthesis typically proceeds through the formation of a chiral Ni(II) complex of a glycine Schiff base, which is then alkylated with a trifluoromethyl-containing alkyl halide. The chiral auxiliary is subsequently cleaved to yield the desired amino acid.

Synthetic_Pathway_of_6_6_6_Trifluoronorleucine reagent1 Chiral Glycine Equivalent (Ni(II) Complex) intermediate Alkylated Ni(II) Complex reagent1->intermediate Alkylation reagent2 4-Iodo-1,1,1-trifluorobutane reagent2->intermediate product (S)-6,6,6-Trifluoronorleucine intermediate->product Acid Hydrolysis protect Fmoc Protection product->protect final_product Fmoc-(S)-6,6,6-Trifluoronorleucine protect->final_product

Synthetic pathway for Fmoc-(S)-6,6,6-Trifluoronorleucine.
Experimental Protocol: Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoronorleucine

This protocol is adapted from described literature methods for the asymmetric synthesis of fluorinated amino acids.[1]

  • Alkylation of the Chiral Glycine Ni(II) Complex:

    • To a solution of the chiral Ni(II) complex of the glycine Schiff base in a suitable organic solvent (e.g., dimethylformamide), add 4-iodo-1,1,1-trifluorobutane.

    • The reaction is carried out in the presence of a base (e.g., powdered potassium hydroxide) at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to isolate the alkylated Ni(II) complex.

  • Hydrolysis and Liberation of the Amino Acid:

    • The purified alkylated Ni(II) complex is treated with aqueous acid (e.g., 3M HCl) to hydrolyze the Schiff base and release the free amino acid.

    • The chiral auxiliary can be recovered from the reaction mixture.

    • The aqueous solution containing the hydrochloride salt of (S)-6,6,6-trifluoronorleucine is concentrated.

  • Fmoc Protection:

    • The crude amino acid hydrochloride is dissolved in a mixture of water and an organic solvent (e.g., acetonitrile).

    • The pH is adjusted to basic with a suitable base (e.g., sodium carbonate).

    • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) is added, and the reaction is stirred at room temperature.

    • After completion, the mixture is acidified and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield Fmoc-(S)-6,6,6-trifluoronorleucine, which can be further purified by crystallization or chromatography.

Biological Properties of this compound

The biological activities of this compound are primarily manifested when it is incorporated into peptides. The trifluoromethyl group can significantly influence the conformation, stability, and receptor interactions of these peptides.

Summary of Biological Activities
Biological ActivityDescriptionReferences
Antitumor Activity Derivatives of this compound have been suggested to possess antitumor properties, likely through the enhanced stability and altered binding of peptides incorporating this amino acid.
Antimicrobial Activity The incorporation of this compound into antimicrobial peptides can enhance their efficacy, potentially by increasing their proteolytic stability and altering their interaction with microbial membranes.[1]
Enzyme Inhibitory Activity Peptides containing this compound may act as more potent enzyme inhibitors due to the strong electron-withdrawing nature of the trifluoromethyl group, which can alter binding interactions within the enzyme's active site.[1]
Enhanced Proteolytic Stability A key biological property conferred by this compound is the increased resistance of peptides to proteolytic degradation. The bulky and electronically unique trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone.[2]
Increased Protein/Peptide Stability The hydrophobic nature of the trifluoromethyl group can contribute to the overall stability of the folded structure of proteins and peptides by participating in favorable hydrophobic interactions within the core of the molecule.
Mechanism of Action: Impact on Peptide and Protein Structure

The primary mechanism through which this compound exerts its biological effects is by modulating the structure and stability of peptides and proteins.

Mechanism_of_Action TFN This compound Incorporation ModifiedPeptide Modified Peptide TFN->ModifiedPeptide Peptide Native Peptide Peptide->TFN Protease Protease Peptide->Protease ModifiedPeptide->Protease Stability Increased Proteolytic Stability ModifiedPeptide->Stability Folding Enhanced Folding and Stability ModifiedPeptide->Folding Degradation Degradation Protease->Degradation Protease->Stability Inhibited Degradation Activity Altered Biological Activity Stability->Activity Folding->Activity

Impact of this compound incorporation on peptides.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the key biological properties of peptides containing this compound.

Proteolytic Stability Assay

Proteolytic_Stability_Assay_Workflow Peptide Peptide Solution (with and without TFN) Incubation Incubation at 37°C Peptide->Incubation Protease Protease Solution (e.g., Trypsin, Chymotrypsin) Protease->Incubation Sampling Aliquots taken at various time points Incubation->Sampling Quenching Reaction Quenching (e.g., acid addition) Sampling->Quenching Analysis HPLC or LC-MS Analysis Quenching->Analysis Result Quantification of remaining peptide Analysis->Result

Workflow for assessing proteolytic stability.

Protocol:

  • Preparation: Prepare stock solutions of the native peptide and the this compound-containing peptide in a suitable buffer. Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or human plasma).

  • Incubation: Add the protease solution to the peptide solutions to initiate the reaction. Incubate the mixtures at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of the peptides.

Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (for antitumor studies) or normal cells (for toxicity assessment) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the peptides (with and without this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution)

Protocol:

  • Peptide Preparation: Prepare serial dilutions of the peptides in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., E. coli, S. aureus) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable tool for chemical biologists and drug developers. While its intrinsic biological activity as a standalone molecule is not well-characterized, its incorporation into peptides offers a powerful strategy to enhance their stability and modulate their biological function. The increased proteolytic resistance and potential for altered receptor interactions make it a compelling building block for the design of novel therapeutic peptides with improved pharmacokinetic and pharmacodynamic profiles. Further research is warranted to fully elucidate the quantitative biological activities of this compound and its derivatives to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,6,6-Trifluoronorleucine, a fluorinated analog of the natural amino acid norleucine, is a compound of increasing interest in medicinal chemistry and drug design. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of the parent molecule, potentially leading to enhanced metabolic stability and improved pharmacokinetic profiles of peptides and proteins into which it is incorporated.[1][2] A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the theoretical considerations and experimental protocols for determining the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide offers detailed methodologies and data presentation frameworks to enable researchers to generate and interpret this critical information.

Introduction to this compound

This compound is a non-proteinogenic amino acid. Its structure, featuring a terminal trifluoromethyl group, imparts unique properties such as increased hydrophobicity and altered electronic characteristics compared to its non-fluorinated counterpart. These attributes make it a valuable building block in the synthesis of novel peptides and therapeutic agents with potentially enhanced biological activity and stability.[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For an amino acid analog like this compound, solubility is expected to be influenced by factors such as the solvent system, pH, and temperature.

Expected Solubility Characteristics

Amino acids are generally soluble in water and other polar solvents, while being less soluble in non-polar organic solvents.[3][4] The presence of the trifluoromethyl group in this compound is anticipated to increase its lipophilicity, which may lead to a different solubility profile compared to natural amino acids. The solubility in aqueous solutions is expected to be pH-dependent due to the presence of the amino and carboxylic acid functional groups.[4]

Hypothetical Solubility Data

The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented are hypothetical and serve as a guide for data representation.

Solvent SystemTemperature (°C)pHSolubility (mg/mL)
Water252.0Value
Water257.0Value
Water2510.0Value
Phosphate-Buffered Saline (PBS)257.4Value
Ethanol25N/AValue
Methanol25N/AValue
Dimethyl Sulfoxide (DMSO)25N/AValue
2-Propanol25N/AValue
Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • pH meter

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a vial.

  • For aqueous solvents, adjust the pH to the desired value using dilute HCl or NaOH.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Adjust pH (for aqueous solvents) prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Centrifuge to separate solid analysis1 Collect supernatant equil2->analysis1 analysis2 Dilute supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 end end analysis3->end Calculate Solubility

Workflow for determining the solubility of this compound.

Stability Profile

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[5] Stability studies are typically conducted under various stress conditions to identify potential liabilities.

Potential Degradation Pathways

For amino acids, common degradation pathways include oxidation, hydrolysis, and racemization.[6] The presence of the electron-withdrawing trifluoromethyl group in this compound may influence its susceptibility to these degradation routes. An initial step in understanding its stability would be to investigate its degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.

Hypothetical Stability Data

The following table provides a template for presenting the results of a stability study on this compound in solution. The values are for illustrative purposes.

Stress ConditionTime (hours)% Recovery of this compoundMajor Degradants Formed
0.1 M HCl, 60°C24ValueIdentify/Characterize
0.1 M HCl, 60°C72ValueIdentify/Characterize
0.1 M NaOH, 60°C24ValueIdentify/Characterize
0.1 M NaOH, 60°C72ValueIdentify/Characterize
3% H₂O₂, RT24ValueIdentify/Characterize
3% H₂O₂, RT72ValueIdentify/Characterize
Photostability (ICH Q1B)24ValueIdentify/Characterize
Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Environmental chamber for photostability testing (ICH Q1B compliant)

  • HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

  • pH meter

  • Thermostatic bath

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 24, 72 hours), withdraw samples, neutralize them if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Keep the solution at room temperature.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At the end of the exposure, analyze both the exposed and control samples by HPLC.

  • Analysis:

    • Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Monitor the decrease in the peak area of this compound and the formation of any new peaks.

    • Calculate the percentage recovery of the parent compound.

    • If coupled with a mass spectrometer, attempt to identify the mass of the major degradants to propose degradation pathways.

Workflow for Forced Degradation Studies

G cluster_stress Apply Stress Conditions cluster_analysis Analysis at Time Points start Prepare this compound Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photolysis start->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc photo->hplc data Calculate % Recovery & Identify Degradants hplc->data end end data->end Determine Stability Profile

Workflow for conducting forced degradation studies on this compound.

Analytical Methodologies

The accurate quantification of this compound in solubility and stability samples requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

HPLC Method Development

A reversed-phase HPLC method is generally suitable for the analysis of amino acids.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection:

    • UV Detection: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., ninhydrin, o-phthalaldehyde) may be necessary for sensitive detection. Alternatively, detection at low UV wavelengths (e.g., 200-220 nm) might be possible.

    • Mass Spectrometry (MS) Detection: LC-MS is a highly sensitive and specific technique for the quantification of this compound without the need for derivatization.[7]

Method Validation

The chosen analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, range, and robustness.

Conclusion

This technical guide provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific experimental data for this compound remains to be widely published, the detailed experimental protocols and data presentation formats herein offer a clear path forward for generating this essential information. A comprehensive understanding of these physicochemical properties will undoubtedly accelerate the development of novel therapeutics incorporating this promising fluorinated amino acid.

References

Unraveling the Fragmentation Fingerprint of 6,6,6-Trifluoronorleucine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed exploration of the predicted mass spectrometry fragmentation pathways of 6,6,6-Trifluoronorleucine, a fluorinated analog of the amino acid leucine. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of novel amino acid-based therapeutics and research compounds. Due to the absence of direct experimental fragmentation data for this compound in the public domain, this guide presents a theoretical fragmentation pattern based on established principles of amino acid mass spectrometry and the known behavior of fluorinated compounds.

Introduction

This compound is a synthetic amino acid of significant interest in medicinal chemistry and protein engineering. The incorporation of fluorine atoms can dramatically alter the physicochemical properties of amino acids and the peptides or proteins into which they are incorporated, often enhancing metabolic stability, modulating lipophilicity, and influencing protein folding and binding interactions. Accurate characterization of such modified amino acids by mass spectrometry is crucial for their application in drug discovery and development. This guide outlines the expected fragmentation behavior of this compound under typical electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions.

Predicted Fragmentation Pathways

Upon protonation in the ESI source, this compound ([M+H]⁺) is expected to undergo collision-induced dissociation (CID) leading to a series of characteristic fragment ions. The primary fragmentation pathways for protonated α-amino acids typically involve the neutral loss of small molecules such as water (H₂O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.

A key fragmentation route for most amino acids is the loss of the carboxyl group in the form of formic acid (a loss of 46 Da), or a sequential loss of water and carbon monoxide. Another common fragmentation is the loss of ammonia (NH₃) from the N-terminus. The side chain also plays a crucial role in the fragmentation pattern. For norleucine, fragmentation of the alkyl side chain can occur. The presence of the highly electronegative trifluoromethyl group in this compound is expected to significantly influence the fragmentation of the side chain.

The predicted major fragmentation pathways are visualized in the diagram below:

Fragmentation_Pathway cluster_path1 Pathway 1: Sequential Loss cluster_path2 Pathway 2: Direct Loss cluster_path3 Pathway 3: Ammonia Loss cluster_path4 Pathway 4: Side Chain Fragmentation M_H [M+H]⁺ (C₆H₁₁F₃NO₂) m/z 186.07 loss_H2O Loss of H₂O (-18.01 Da) ion_168 [M+H-H₂O]⁺ (C₆H₉F₃NO)⁺ m/z 168.06 M_H->ion_168 - H₂O loss_HCOOH Loss of HCOOH (-46.01 Da) ion_140_alt [M+H-HCOOH]⁺ (C₅H₁₀F₃N)⁺ m/z 140.07 M_H->ion_140_alt - HCOOH loss_NH3 Loss of NH₃ (-17.03 Da) ion_169 [M+H-NH₃]⁺ (C₆H₈F₃O₂)⁺ m/z 169.04 M_H->ion_169 - NH₃ loss_sidechain Side Chain Cleavage Loss of C₄H₆F₃ (-109.04 Da) ion_77 Glycine-like fragment (C₂H₄NO₂)⁺ m/z 77.02 M_H->ion_77 - C₄H₆F₃ ion_140 Immonium Ion (C₅H₉F₃N)⁺ m/z 140.07 ion_168->ion_140 - CO loss_CO Loss of CO (-27.99 Da)

Predicted MS/MS fragmentation pathways of protonated this compound.

Quantitative Data Summary

While no specific experimental quantitative data for the fragmentation of this compound is available, the following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z). The relative intensities are hypothetical and would need to be determined experimentally.

Precursor IonPredicted Fragment IonFormula of Fragment IonMass Loss (Da)Predicted m/z
[M+H]⁺[M+H-H₂O]⁺C₆H₉F₃NO⁺18.01168.06
[M+H]⁺[M+H-HCOOH]⁺C₅H₁₀F₃N⁺46.01140.07
[M+H]⁺[M+H-NH₃]⁺C₆H₈F₃O₂⁺17.03169.04
[M+H-H₂O]⁺Immonium IonC₅H₉F₃N⁺27.99140.07
[M+H]⁺Glycine-like fragmentC₂H₄NO₂⁺109.0477.02

Experimental Protocols

A robust and sensitive method for the analysis of this compound would typically involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Perform serial dilutions to create a calibration curve.

  • Biological Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice for amino acid analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow: Optimized for the specific instrument.

  • MS/MS Analysis:

    • Precursor Ion: m/z 186.07

    • Product Ions (for MRM): Monitor the transitions for the predicted major fragments (e.g., 186.07 -> 168.06, 186.07 -> 140.07, 186.07 -> 169.04).

    • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Sample (e.g., Plasma) precip Protein Precipitation start->precip centrifuge Centrifugation precip->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc esi Electrospray Ionization (Ionization) lc->esi ms1 MS1 Analysis (Precursor Selection) esi->ms1 cid Collision-Induced Dissociation (Fragmentation) ms1->cid ms2 MS2 Analysis (Fragment Detection) cid->ms2 quant Quantification ms2->quant qual Qualitative Analysis (Fragmentation Pattern) ms2->qual

General experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pathways and the representative experimental protocol offer a valuable starting point for researchers working with this and other fluorinated amino acids. Experimental validation of these theoretical pathways will be essential for the definitive characterization of this compound and its analogs.

The Impact of Trifluoronorleucine on Protein Core Packing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance protein stability without drastically altering native structure. This technical guide delves into the effects of trifluoronorleucine and its close analog, hexafluoroleucine, on the intricate packing of protein hydrophobic cores. By examining quantitative biophysical data, detailed experimental methodologies, and structural insights, we aim to provide a comprehensive resource for researchers seeking to leverage the unique properties of fluorinated amino acids in their work.

The substitution of hydrogen with fluorine in amino acid side chains, particularly in hydrophobic residues like leucine, introduces unique physicochemical properties. The high electronegativity and larger van der Waals radius of fluorine compared to hydrogen increase the hydrophobicity and steric bulk of the amino acid side chain. These modifications can lead to significant improvements in protein stability against thermal and chemical denaturation, as well as increased resistance to proteolytic degradation.[1][2][3] Understanding the precise structural consequences of these substitutions is paramount for the rational design of hyper-stable proteins and peptide-based therapeutics.

This guide will summarize key quantitative findings, provide detailed protocols for the incorporation and analysis of these unnatural amino acids, and present visual workflows to elucidate the experimental processes involved.

Quantitative Data Summary

The incorporation of highly fluorinated leucine analogs, such as hexafluoroleucine (hFLeu), into the hydrophobic core of proteins has been shown to significantly enhance their stability. The following tables summarize the key quantitative data from studies on a de novo designed four-helix bundle protein, α4.

Table 1: Thermodynamic Stability of α4 Protein Variants

Protein VariantDescriptionΔG°fold (kcal/mol)ΔΔG°fold (kcal/mol)Stabilization per hFLeu (kcal/mol)
α4HWild-type with Leucine at all 'a' and 'd' core positions-18.0 ± 0.2--
α4F3ahFLeu at the three 'a' positions-27.6 ± 0.1-9.6-3.2
α4F3dhFLeu at the three 'd' positions-26.6 ± 0.2-8.6-2.87
α4F3af3dDesigned with a smaller core to accommodate hFLeu-17.8 ± 1.0+0.2-

Data sourced from studies on de novo designed α-helical bundle proteins.[1][2] The data clearly indicates that the substitution of leucine with hexafluoroleucine leads to a substantial increase in the thermodynamic stability of the protein.[1][2][3]

Table 2: Structural Effects of Hexafluoroleucine Incorporation in the α4 Protein Core

Protein VariantCore Volume (ų)Packing EfficiencyBuried Hydrophobic Surface Area Increase per hFLeu (Ų)
α4H~8700~89%-
α4F3a~9220~89%~20
α4F3af3d8360~88%Not Applicable (core redesigned)

Structural data derived from X-ray crystallography.[2] Despite the larger size of the hFLeu side chain (approximately 32 ų larger than leucine), the core packing efficiency remains largely unperturbed.[1][2] This is attributed to the fact that the fluorinated side chain closely mimics the shape of the natural leucine side chain, allowing it to be accommodated within the tightly packed hydrophobic core with minimal structural rearrangement.[1][2] The increased stability is therefore primarily attributed to the increase in buried hydrophobic surface area upon fluorination.[2]

Table 3: Effect of Hexafluoroleucine on Proteolytic Stability

Peptide/ProteinProteaseObservationReference
Model Peptideα-chymotrypsinHfLeu at P2 and P2' positions improved proteolytic stability.[4]
Model PeptideElastaseHfLeu incorporation enhanced proteolytic stability by up to 85% compared to leucine analogs.[4]
Antimicrobial PeptideGeneral ProteasesIncorporation of HfLeu enhanced resistance to proteolytic degradation.[4]

The increased steric bulk and hydrophobicity of fluorinated amino acids generally contribute to enhanced resistance to proteolytic enzymes.[4]

Experimental Protocols

Protein Synthesis with Trifluoronorleucine/Hexafluoroleucine

Objective: To incorporate the fluorinated amino acid into a target protein. This protocol is based on solid-phase peptide synthesis (SPPS), which is a common method for producing small to medium-sized proteins containing non-canonical amino acids.[3]

Materials:

  • Fmoc-protected (S)-5,5,5-trifluoronorleucine or (S)-5,5,5,5',5',5'-hexafluoroleucine

  • Fmoc-protected standard amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC purification system

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (standard or fluorinated) in DMF.

    • Add DIC and Oxyma Pure to activate the carboxylic acid group.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the protein sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry.

Guanidinium Hydrochloride Denaturation Assay

Objective: To determine the thermodynamic stability (ΔG°fold) of the fluorinated protein compared to its wild-type counterpart.[1]

Materials:

  • Purified protein (wild-type and fluorinated)

  • Guanidinium hydrochloride (GdnHCl) stock solution (e.g., 8 M)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Circular Dichroism (CD) spectropolarimeter

Protocol:

  • Sample Preparation: Prepare a series of protein samples with increasing concentrations of GdnHCl in the assay buffer. The final protein concentration should be kept constant (e.g., 10 µM).

  • Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium unfolding.

  • CD Spectroscopy:

    • Measure the CD signal at 222 nm for each sample. This wavelength corresponds to the characteristic signal of α-helical secondary structure.

    • Record the mean residue ellipticity [θ]222.

  • Data Analysis:

    • Plot the fraction of folded protein as a function of GdnHCl concentration. The fraction folded can be calculated from the CD signal.

    • Fit the data to a two-state unfolding model to determine the midpoint of the transition (Cm) and the m-value (the dependence of ΔG°unfold on denaturant concentration).

    • Calculate the free energy of folding in the absence of denaturant (ΔG°fold) using the equation: ΔG°unfold = -m * Cm.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the fluorinated protein at atomic resolution to assess changes in core packing.[5][6][7]

Materials:

  • Highly purified and concentrated protein solution (wild-type and fluorinated)

  • Crystallization screening kits

  • Cryoprotectant

  • X-ray source (synchrotron or in-house)

  • X-ray detector

Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic methods.[7]

    • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods.

    • Monitor the trials for crystal growth over several days to weeks.

  • Crystal Harvesting and Cryo-cooling:

    • Once suitable crystals are obtained, carefully harvest them.

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal on the X-ray beamline.

    • Collect a complete set of diffraction images by rotating the crystal in the X-ray beam.[7]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods.

    • Build an atomic model of the protein into the resulting electron density map.

    • Refine the model against the diffraction data to improve its accuracy and agreement with the experimental data.

  • Structural Analysis: Analyze the final structure to evaluate the packing of the hydrophobic core, measure bond lengths and angles, and compare the fluorinated protein structure to the wild-type structure.

Visualizations

The following diagrams illustrate the general workflow for investigating the effects of trifluoronorleucine incorporation and the logical relationship of its impact on protein properties.

experimental_workflow cluster_synthesis Protein Preparation cluster_analysis Biophysical & Structural Analysis cluster_data Data Interpretation start Design Protein Sequence synthesis Solid-Phase Peptide Synthesis (Incorporate Trifluoronorleucine) start->synthesis purification HPLC Purification synthesis->purification verification Mass Spectrometry purification->verification stability Stability Analysis (CD & Denaturation) verification->stability structure Structural Analysis (X-ray Crystallography/NMR) verification->structure proteolysis Proteolytic Stability Assay verification->proteolysis thermo_data Thermodynamic Parameters (ΔG°, Cm) stability->thermo_data struct_data 3D Structure & Core Packing structure->struct_data proteo_data Proteolytic Resistance proteolysis->proteo_data logical_relationship cluster_cause Molecular Modification cluster_properties Physicochemical Changes cluster_effects Impact on Protein Properties trifluoro Trifluoronorleucine Incorporation hydrophobicity Increased Hydrophobicity trifluoro->hydrophobicity steric_bulk Increased Steric Bulk trifluoro->steric_bulk shape_mimicry Leucine Shape Mimicry trifluoro->shape_mimicry stability Enhanced Thermodynamic Stability hydrophobicity->stability proteolysis Increased Proteolytic Resistance steric_bulk->proteolysis packing Maintained Core Packing Efficiency shape_mimicry->packing packing->stability

References

Investigating Protein Stability with 6,6,6-Trifluoronorleucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins offers a powerful tool for modulating their stability and function. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance protein stability through the "fluoro-stabilization effect"[1][2]. This technical guide provides a comprehensive overview of the use of 6,6,6-Trifluoronorleucine (TFNL) and its close analog, hexafluoroleucine (hFLeu), in investigating and enhancing protein stability. We will delve into the quantitative effects of fluorination on protein thermodynamics, provide detailed experimental protocols for assessing these changes, and visualize the interplay between protein stability and cellular degradation pathways.

Quantitative Impact of Trifluoronorleucine on Protein Stability

The substitution of leucine with TFNL or hFLeu can significantly increase the thermodynamic stability of proteins. This enhancement is primarily attributed to the increased hydrophobicity of the fluorinated side chains, which leads to a more favorable burial of these residues within the protein core.[3] While specific quantitative data for this compound is limited in publicly available literature, extensive studies on the closely related hexafluoroleucine (hFLeu) provide valuable insights into the expected stabilizing effects.

The following tables summarize the changes in the free energy of folding (ΔG°fold) and melting temperature (Tm) observed upon substitution of leucine with hFLeu in a model coiled-coil protein.

Protein VariantDescriptionΔG°fold (kcal/mol)ΔΔG°fold vs. Wild-Type (kcal/mol)
α4HWild-type coiled-coil with Leucine at core positions-18.0-
α4F3dThree hFLeu residues incorporated at 'd' positions of the heptad repeat-26.6-8.6
α4F3(6–13)hFLeu at positions 6, 10, and 13-23.5-5.5
α4F3(17–24)hFLeu at positions 17, 20, and 24-22.9-4.9

Table 1: Free Energy of Folding of Hexafluoroleucine-Containing Protein Variants. Data adapted from Buer et al., which demonstrates the significant stabilization afforded by hFLeu incorporation.[3]

Protein VariantDescriptionTm (°C)ΔTm vs. Wild-Type (°C)
Leu-A1Coiled-coil peptide with Leucine55-
SR-A1(2S,4R)-5,5,5-trifluoroleucine incorporated65+10
SS-A1(2S,4S)-5,5,5-trifluoroleucine incorporated65+10
Equimolar mixture of SR-A1 and SS-A1Heterodimer of trifluoroleucine-containing peptides68+13

Table 2: Thermal Stability of Trifluoroleucine-Containing Coiled-Coil Peptides. Data adapted from Bilgicer et al., showcasing the increase in melting temperature upon incorporation of trifluoroleucine isomers.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on protein stability.

In Vivo Incorporation of this compound

This protocol describes the incorporation of TFNL into a target protein using an E. coli expression system.

Materials:

  • E. coli strain auxotrophic for leucine (e.g., LAM1000).

  • Expression vector containing the gene of interest.

  • pREP4 plasmid (Qiagen) for repression of the lac promoter.

  • Minimal media supplemented with all necessary amino acids except leucine.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotics (as required by the plasmids).

  • Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Co-transform the leucine auxotrophic E. coli strain with the expression vector and the pREP4 plasmid.

  • Grow a starter culture overnight in rich medium (e.g., LB) containing the appropriate antibiotics.

  • Inoculate a larger volume of minimal media (supplemented with all amino acids except leucine and the required antibiotics) with the overnight culture.

  • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Pellet the cells by centrifugation and wash them with minimal media lacking leucine to remove any residual leucine.

  • Resuspend the cell pellet in fresh minimal media supplemented with this compound (typically at a concentration of 50-100 mg/L).

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for several hours (typically 4-6 hours) at a reduced temperature (e.g., 25-30°C) to enhance proper protein folding.

  • Harvest the cells by centrifugation and purify the target protein using standard protocols.

  • Confirm the incorporation of TFNL by mass spectrometry.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Thermal Stability Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of a protein and its thermal stability by monitoring changes in the CD signal as a function of temperature.[4][5][6][7][8]

Materials:

  • Purified protein (with and without TFNL) at a concentration of 0.1-0.2 mg/mL.

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4). Avoid buffers with high absorbance in the far-UV region.

  • CD spectropolarimeter equipped with a temperature controller.

  • Quartz cuvette with a path length of 1 mm.

Procedure:

  • Secondary Structure Analysis:

    • Record the CD spectrum of the protein from 190 to 260 nm at a constant temperature (e.g., 20°C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the protein spectrum.

    • Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, etc.) using deconvolution software. Compare the spectra of the wild-type and TFNL-containing proteins to assess any structural perturbations.

  • Thermal Denaturation:

    • Monitor the CD signal at a wavelength corresponding to a maximum in the absolute CD signal of the folded protein (typically 222 nm for α-helical proteins).

    • Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 95°C).

    • Plot the CD signal as a function of temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to determine the thermal stability of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions as the protein unfolds.[9][10][11][12][13]

Materials:

  • Purified protein (with and without TFNL) at a concentration of 2-5 µM.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

  • Real-time PCR instrument.

  • 96-well PCR plates.

Procedure:

  • Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. The final concentration of SYPRO Orange is typically 5x.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Seal the plate with an optically clear seal.

  • Place the plate in the real-time PCR instrument.

  • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum in the first derivative plot of the melting curve.

Protease Protection Assay

This assay assesses the stability of a protein against proteolytic degradation. Increased stability due to TFNL incorporation is expected to result in a slower rate of degradation.

Materials:

  • Purified protein (with and without TFNL).

  • A broad-spectrum protease (e.g., trypsin, proteinase K).

  • Reaction buffer (compatible with both the target protein and the protease).

  • Quenching solution (e.g., PMSF for serine proteases, or SDS-PAGE loading buffer).

  • SDS-PAGE gels and staining reagents.

  • Densitometer for quantitative analysis.

Procedure:

  • Incubate the wild-type and TFNL-containing proteins with the protease at a specific ratio (e.g., 1:100 protease to target protein by weight) and temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the proteolysis by adding the quenching solution.

  • Analyze the samples by SDS-PAGE to visualize the degradation of the full-length protein.

  • Quantify the intensity of the full-length protein band at each time point using densitometry.

  • Plot the percentage of remaining full-length protein as a function of time for both the wild-type and TFNL-containing proteins to compare their degradation rates.

Visualizing the Impact of TFNL on Protein Fate: The Ubiquitin-Proteasome Pathway

Enhanced protein stability through the incorporation of this compound can have significant implications for a protein's lifecycle within the cell. One of the primary mechanisms for protein degradation is the ubiquitin-proteasome pathway.[14][15] A more stable protein is less likely to be recognized by the cellular machinery that targets proteins for degradation. The following diagram illustrates how increased stability due to TFNL can lead to a decrease in ubiquitination and subsequent degradation by the proteasome.

Protein_Stability_and_Degradation cluster_0 Protein Lifecycle cluster_1 Ubiquitin-Proteasome Pathway Protein Target Protein (with Leucine) Unfolded Misfolded or Damaged Protein Protein->Unfolded Higher Probability Stable Stable, Functional Protein Protein->Stable TFNL_Protein Target Protein (with 6,6,6-TFNL) TFNL_Protein->Unfolded Lower Probability TFNL_Protein->Stable Increased Stability E3 E3 (Ligase) Unfolded->E3 Recognition Proteasome 26S Proteasome Unfolded->Proteasome Targeting for Degradation Ubiquitin Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ubiquitin->E1 E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 E3->Unfolded Ubiquitination Degradation Degradation into Peptides Proteasome->Degradation

Caption: TFNL incorporation enhances protein stability, reducing misfolding and subsequent ubiquitination.

Conclusion

The incorporation of this compound represents a promising strategy for enhancing the stability of proteins. As demonstrated through data on its close analog, hexafluoroleucine, this modification can lead to significant increases in both thermodynamic and thermal stability. The detailed experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of TFNL incorporation. Furthermore, understanding the interplay between enhanced stability and cellular degradation pathways, such as the ubiquitin-proteasome system, is crucial for the rational design of more stable and efficacious protein-based therapeutics and research tools. The continued exploration of fluorinated amino acids will undoubtedly pave the way for novel advancements in protein engineering and drug development.

References

Methodological & Application

Application Notes and Protocols for Incorporating 6,6,6-Trifluoronorleucine in E. coli Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering and drug development. 6,6,6-Trifluoronorleucine (TFNL) is a particularly interesting ncAA. As an analog of methionine, its incorporation can be achieved through residue-specific replacement in E. coli expression systems. The trifluoromethyl group at the terminus of its side chain offers unique properties, such as increased hydrophobicity and potential for enhanced protein stability, without introducing significant steric bulk near the protein backbone.[1] These characteristics make TFNL a valuable tool for modifying the physicochemical properties of proteins, such as their stability and folding, and for use as a probe in biophysical studies, particularly 19F NMR spectroscopy.[2][3]

This document provides detailed application notes and protocols for the incorporation of TFNL into proteins expressed in E. coli. The primary method described is residue-specific incorporation using a methionine auxotrophic strain, which is the most common and straightforward approach for integrating methionine analogs.[1][4][5]

Principle of Residue-Specific Incorporation

Residue-specific incorporation leverages the natural translational machinery of a host organism. In the case of TFNL, which is a structural analog of methionine, the methionyl-tRNA synthetase (MetRS) in E. coli can recognize and charge TFNL onto the methionine tRNA (tRNAMet). To ensure efficient incorporation of TFNL in place of methionine, an E. coli strain that is auxotrophic for methionine (cannot synthesize its own methionine) is used.[4][5] By depleting methionine from the growth medium and supplementing it with TFNL, the translational machinery is forced to use TFNL for protein synthesis.[6]

Experimental Workflow Overview

The general workflow for incorporating TFNL into a target protein using a methionine auxotrophic E. coli strain is as follows:

Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transform Transform expression plasmid into Met auxotrophic E. coli Culture_1 Grow overnight culture in rich medium Transform->Culture_1 Culture_2 Inoculate minimal medium with limiting methionine Culture_1->Culture_2 Growth Grow cells to mid-log phase (methionine depletion) Culture_2->Growth Induce Induce protein expression and add TFNL Growth->Induce Express Express protein at reduced temperature Induce->Express Harvest Harvest cells by centrifugation Express->Harvest Purify Purify the TFNL-containing protein Harvest->Purify Verify Verify TFNL incorporation (Mass Spec, 19F NMR) Purify->Verify

Caption: General workflow for TFNL incorporation.

Quantitative Data Summary

While specific quantitative data for TFNL is limited in the literature, the following table summarizes expected outcomes based on data from the incorporation of norleucine and other fluorinated amino acids like hexafluoroleucine. These values should be considered as a starting point for optimization.

ParameterTypical ValueNotes
Incorporation Efficiency >90%For residue-specific incorporation in auxotrophic strains, high levels of replacement are achievable with proper methionine depletion.[7]
Protein Yield 5-50 mg/LYields are often lower than for the wild-type protein due to the metabolic burden on the cells and potential toxicity of the ncAA. Optimization of expression conditions is crucial.
Change in Melting Temp. (ΔTm) +5 to +15 °CHighly fluorinated amino acids generally increase protein thermal stability. The exact ΔTm is protein-dependent.[8]
19F NMR Chemical Shift -60 to -75 ppmThe chemical shift of the -CF3 group is sensitive to its local environment within the protein.[9]

Detailed Experimental Protocols

Materials and Reagents
  • This compound (TFNL): Synthesized as described in the literature or commercially available.[9]

  • E. coli Strain: A methionine auxotrophic strain such as B834(DE3) or a derivative of K-12 with a methionine biosynthesis gene knockout (e.g., metA).

  • Expression Plasmid: A high-copy number plasmid with a tightly regulated promoter (e.g., pET series with T7 promoter).

  • Media:

    • Luria-Bertani (LB) medium for initial cell growth.

    • M9 minimal medium for protein expression.

  • Antibiotics: Appropriate for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG): For induction of protein expression.

  • Standard protein purification reagents: Buffers, resins (e.g., Ni-NTA for His-tagged proteins).

Protocol 1: Residue-Specific Incorporation of TFNL

This protocol is adapted from established methods for the residue-specific incorporation of norleucine and other methionine analogs.[1][7]

1. Transformation and Initial Culture:

  • Transform the expression plasmid encoding the protein of interest into the chosen methionine auxotrophic E. coli strain.

  • Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 5-10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

2. Protein Expression:

  • Prepare M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, and the appropriate antibiotic.

  • For initial cell growth, supplement the M9 medium with a limiting amount of L-methionine (e.g., 20-50 mg/L).

  • Inoculate the M9 medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. At this point, the limiting methionine should be depleted, and cell growth will slow or stop.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Simultaneously, add TFNL to the culture to a final concentration of 100-200 mg/L. The optimal concentration may need to be determined empirically.

  • Reduce the temperature to 18-25°C and continue to incubate with shaking for 12-18 hours.

3. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purify the TFNL-containing protein from the supernatant using an appropriate chromatography method (e.g., immobilized metal affinity chromatography for His-tagged proteins).[10][11]

Protocol 2: Verification of TFNL Incorporation by Mass Spectrometry

1. Sample Preparation:

  • Excise the protein band from a Coomassie-stained SDS-PAGE gel or use a purified protein solution.

  • Perform in-gel or in-solution tryptic digestion of the protein.

2. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The incorporation of TFNL in place of methionine will result in a mass shift in the peptides containing these residues. The mass difference can be calculated as follows:

    • Monoisotopic mass of Methionine (C5H11NO2S): 149.051 Da
    • Monoisotopic mass of TFNL (C6H10F3NO2): 185.064 Da
    • Mass difference (Δm): +36.013 Da

3. Data Analysis:

  • Search the MS/MS data against the protein sequence database, including a variable modification on methionine corresponding to the mass shift of +36.013 Da.

  • The fragmentation pattern of peptides containing TFNL will be similar to those with methionine, with the b- and y-ions showing the corresponding mass shift.

Protocol 3: Verification of TFNL Incorporation by 19F NMR Spectroscopy

1. Sample Preparation:

  • Purify the TFNL-containing protein to a high degree of homogeneity.

  • Buffer exchange the protein into a suitable NMR buffer (e.g., phosphate or Tris buffer in D2O).

  • Concentrate the protein to at least 10-20 µM.

2. NMR Data Acquisition:

  • Acquire a one-dimensional 19F NMR spectrum.[2][12]

  • The trifluoromethyl group of TFNL will give a single resonance peak. The chemical shift of this peak will be sensitive to the local environment of the TFNL residue within the folded protein.

Signaling Pathways and Logical Relationships

Residue-Specific Incorporation Pathway

Pathway cluster_input Inputs cluster_process Cellular Machinery cluster_output Output TFNL This compound (TFNL) MetRS Methionyl-tRNA Synthetase (MetRS) TFNL->MetRS tRNA_Met tRNAMet tRNA_Met->MetRS Ribosome Ribosome MetRS->Ribosome TFNL-tRNAMet TFNL_Protein Protein with TFNL at Met positions Ribosome->TFNL_Protein

Caption: Cellular pathway for TFNL incorporation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein yield TFNL toxicity or inefficient incorporation.Optimize TFNL concentration. Lower the induction temperature and/or IPTG concentration.
Incomplete methionine depletion.Increase the initial cell density before switching to minimal medium, or further reduce the amount of methionine supplementation.
No or low TFNL incorporation Inefficient uptake of TFNL by the cells.Increase the concentration of TFNL in the medium.
MetRS does not efficiently recognize TFNL.Consider co-expressing a mutant MetRS with enhanced activity towards norleucine analogs.
Protein is insoluble Misfolding due to the presence of TFNL.Optimize expression conditions (e.g., lower temperature). Co-express chaperones. Test different purification buffers with additives like arginine or glycerol.

Conclusion

The incorporation of this compound into proteins expressed in E. coli provides a powerful method for protein engineering. By following the residue-specific incorporation protocols outlined in this document, researchers can produce proteins with novel properties for a wide range of applications in basic research and drug development. While optimization of expression and purification conditions is often necessary, the ability to introduce the unique physicochemical properties of the trifluoromethyl group offers significant advantages for creating more stable and functionally diverse proteins. Verification of incorporation through mass spectrometry and 19F NMR is crucial for confirming the success of the methodology.

References

Application Notes and Protocols for Cell-Free Protein Synthesis with 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the non-canonical amino acid 6,6,6-Trifluoronorleucine (TFN) into proteins using an E. coli-based cell-free protein synthesis (CFPS) system. The inclusion of TFN, a fluorinated analog of leucine, can enhance protein stability and introduce a unique probe for structural and functional studies.[1][2][3][4]

Introduction to this compound in CFPS

Cell-free protein synthesis offers a powerful platform for incorporating non-canonical amino acids (ncAAs) due to its open nature, allowing for the direct manipulation of the reaction environment.[5] this compound (TFN) is a synthetic amino acid where the terminal methyl groups of leucine are replaced by a trifluoromethyl group. This modification can impart desirable properties to proteins, including increased thermal and chemical stability, and resistance to proteolytic degradation, making it a valuable tool in drug development and protein engineering.[1][2][3] The successful incorporation of TFN relies on the ability of the translational machinery to recognize and utilize TFN-charged transfer RNA (tRNA).

Principle of TFN Incorporation

The site-specific incorporation of TFN into a target protein is typically achieved by repurposing a stop codon, most commonly the amber stop codon (UAG), through nonsense suppression.[5] This process requires an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA pair that is orthogonal to the host's endogenous translational machinery.[6][7][8][9] The orthogonal aaRS is engineered to specifically charge the suppressor tRNA with TFN. This TFN-loaded tRNA then recognizes the UAG codon in the mRNA sequence and incorporates TFN into the growing polypeptide chain.

Alternatively, a more flexible method for charging tRNAs with a wide variety of ncAAs, including those not recognized by any natural or engineered aaRS, is the Flexizyme system.[10][11][12][13][14] This system utilizes ribozymes to acylate tRNAs with the desired ncAA.

Experimental Workflows

General Workflow for TFN Incorporation in CFPS

The overall process for incorporating TFN into a target protein using CFPS is outlined below. This workflow can be adapted for both E. coli S30 extract-based and PURE systems.

G cluster_prep Preparation cluster_reaction CFPS Reaction cluster_analysis Analysis & Purification Template_DNA DNA Template (with UAG codon) Incubation Incubation (Transcription & Translation) Template_DNA->Incubation Orthogonal_System Orthogonal tRNA/aaRS Pair or Flexizyme System Orthogonal_System->Incubation TFN This compound TFN->Incubation CFPS_Mix Cell-Free System (E. coli S30 or PURE) CFPS_Mix->Incubation SDS_PAGE SDS-PAGE Analysis Incubation->SDS_PAGE Purification Affinity Chromatography SDS_PAGE->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis

Figure 1: General experimental workflow for TFN incorporation.
Signaling Pathway: TFN-stabilized p53 and the MDM2 Feedback Loop

Incorporating TFN into proteins like the tumor suppressor p53 can enhance their stability and potentially alter their interaction with regulatory proteins such as MDM2. A more stable p53 could lead to a more robust cellular stress response.

G cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response Stress DNA Damage, Oncogene Activation p53_TFN p53 (TFN-modified) Stress->p53_TFN activates p53_WT Wild-Type p53 Stress->p53_WT activates MDM2 MDM2 p53_TFN->MDM2 induces transcription Apoptosis Apoptosis p53_TFN->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest p53_TFN->Cell_Cycle_Arrest promotes p53_WT->MDM2 induces transcription Ub Ubiquitin p53_WT->Ub degradation p53_WT->Apoptosis promotes p53_WT->Cell_Cycle_Arrest promotes MDM2->p53_TFN binding inhibited (due to conformational change) MDM2->p53_WT binds & ubiquitinates

Figure 2: TFN-stabilized p53 in the MDM2 feedback loop.

Quantitative Data Summary

The following tables provide expected quantitative data for the cell-free synthesis of a model protein (e.g., Superfolder GFP, sfGFP) with and without the incorporation of TFN. These values are estimates and may require optimization for specific proteins and experimental conditions.

Table 1: Protein Yield and Incorporation Efficiency

Experimental ConditionProtein Yield (µg/mL)Incorporation Efficiency (%)Purity (%)
sfGFP (Wild-Type)1500 ± 150N/A>95
sfGFP with TFN (Optimized)800 ± 10085 ± 5>90
sfGFP with TFN (Suboptimal)300 ± 5060 ± 10>85

Table 2: Mass Spectrometry Analysis of TFN Incorporation

Peptide FragmentExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)
Native Peptide (with Leucine)1543.81543.9+0.1
TFN-containing Peptide1597.71597.8+0.1

Experimental Protocols

Protocol 1: Preparation of TFN-acylated tRNA using an Orthogonal Synthetase

This protocol describes the enzymatic acylation of a suppressor tRNA with TFN using a previously evolved orthogonal aminoacyl-tRNA synthetase (aaRS).

Materials:

  • Purified orthogonal suppressor tRNA (e.g., tRNAPylCUA)

  • Purified orthogonal aaRS (e.g., a mutant LeuRS)

  • This compound (TFN)

  • ATP and MgCl₂

  • Reaction Buffer (e.g., 100 mM HEPES-KOH pH 7.2, 30 mM KCl, 10 mM MgCl₂)

  • Nuclease-free water

Procedure:

  • Prepare the aminoacylation reaction mixture on ice by combining the following components in a nuclease-free microcentrifuge tube:

    • Reaction Buffer (1X final concentration)

    • Orthogonal suppressor tRNA (10 µM final concentration)

    • Orthogonal aaRS (5 µM final concentration)

    • TFN (2 mM final concentration)

    • ATP (5 mM final concentration)

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding one-tenth volume of 3 M sodium acetate (pH 5.2) and three volumes of ice-cold ethanol.

  • Precipitate the acylated tRNA by incubating at -80°C for at least 30 minutes.

  • Centrifuge at maximum speed for 30 minutes at 4°C to pellet the tRNA.

  • Carefully remove the supernatant and wash the pellet with 70% ethanol.

  • Air-dry the pellet and resuspend in a small volume of nuclease-free water.

  • Quantify the concentration of the acylated tRNA using a Nanodrop spectrophotometer.

  • Store the TFN-acylated tRNA at -80°C in small aliquots.

Protocol 2: Cell-Free Protein Synthesis with TFN

This protocol outlines the setup of a batch-format CFPS reaction using an E. coli S30 extract system.

Materials:

  • E. coli S30 extract-based CFPS kit

  • DNA template (plasmid or linear) encoding the target protein with an in-frame UAG codon

  • TFN-acylated tRNA (from Protocol 1)

  • Nuclease-free water

Procedure:

  • Thaw all CFPS reagents on ice.

  • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture:

    • S30 extract and premix from the kit

    • DNA template (final concentration as recommended by the kit, typically 5-10 nM for plasmids)

    • TFN-acylated tRNA (200 µg/mL final concentration)

    • Nuclease-free water to the final reaction volume

  • Gently mix the components by pipetting.

  • Incubate the reaction at 30-37°C for 2-4 hours. For higher yields, a continuous-exchange cell-free (CECF) system can be used with longer incubation times.

  • Analyze the protein expression by running a small aliquot of the reaction on an SDS-PAGE gel. The full-length protein containing TFN should be visible.

  • Purify the TFN-containing protein using an appropriate method, such as affinity chromatography if the protein is tagged.

Protocol 3: Mass Spectrometry Analysis of TFN Incorporation

This protocol describes the confirmation of TFN incorporation and the determination of incorporation efficiency using mass spectrometry.

Materials:

  • Purified TFN-containing protein

  • Trypsin or another suitable protease

  • Mass spectrometry-grade solvents (acetonitrile, water, formic acid)

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Excise the protein band corresponding to the full-length TFN-containing protein from a Coomassie-stained SDS-PAGE gel.

  • Perform in-gel tryptic digestion of the protein.

  • Extract the resulting peptides from the gel.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the acquired MS/MS data against a protein database containing the sequence of the target protein, with a variable modification on leucine residues corresponding to the mass shift caused by the substitution with TFN (+54.00 Da).

  • Manually inspect the spectra of peptides containing the UAG-encoded position to confirm the presence of TFN.

  • Quantify the incorporation efficiency by comparing the peak areas of the TFN-containing peptide and the corresponding peptide with a natural amino acid at the UAG position (if any read-through occurs).[15]

Troubleshooting

  • Low Protein Yield:

    • Optimize the concentration of TFN-acylated tRNA.

    • Use a CFPS system based on an E. coli strain lacking release factor 1 (RF1) to reduce premature termination at the UAG codon.[16][17][18]

    • Optimize the incubation time and temperature.

  • Low Incorporation Efficiency:

    • Ensure the high purity and correct concentration of the TFN-acylated tRNA.

    • Verify the activity of the orthogonal aaRS.

    • Consider using the Flexizyme system for more efficient tRNA acylation.[10][11][12][13][14]

  • Truncated Protein Product:

    • This indicates inefficient suppression of the UAG codon. Increase the concentration of the TFN-acylated tRNA or use an RF1-deficient CFPS system.[16][17][18]

By following these protocols and guidelines, researchers can successfully incorporate this compound into their proteins of interest, opening up new avenues for protein engineering and drug discovery.

References

Application Notes and Protocols for In Vivo Protein Labeling Using 6,6,6-Trifluoronorleucine and Other Trifluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins in vivo is a powerful technique for introducing novel chemical functionalities, enabling advanced studies of protein structure, function, and dynamics. Fluorinated amino acids are of particular interest due to the unique properties of the fluorine atom, which can serve as a sensitive reporter for ¹⁹F NMR spectroscopy and minimally perturb protein structure. This document provides detailed application notes and protocols related to the use of 6,6,6-Trifluoronorleucine (TFNL) and other trifluorinated amino acids for in vivo protein labeling.

A Note on this compound (TFNL)

Extensive literature review indicates a significant challenge in the use of this compound for in vivo protein labeling. Studies have shown that TFNL may not be a substrate for the endogenous translational machinery. Specifically, one study reported that TFNL yielded no evidence of translational activity in an Escherichia coli expression system. This suggests that native aminoacyl-tRNA synthetases may not recognize and activate TFNL, preventing its incorporation into proteins. While TFNL and its derivatives have been synthesized for potential therapeutic applications, its use as a tool for in vivo protein labeling is not currently established.

Given these findings, the following sections will focus on a viable alternative, 5,5,5-Trifluoro-L-isoleucine (5TFI) , as a representative example of a trifluorinated amino acid that has been successfully incorporated into proteins in vivo. The principles and protocols described can serve as a foundational guide for researchers interested in exploring the broader class of fluorinated amino acids for protein labeling.

Application Notes: In Vivo Protein Labeling with 5,5,5-Trifluoro-L-isoleucine (5TFI)

Principle of the Method

The strategy for incorporating 5TFI into proteins in vivo relies on residue-specific replacement in an auxotrophic host strain. An E. coli strain that cannot synthesize isoleucine is grown in a minimal medium where isoleucine is replaced by 5TFI. The host's isoleucyl-tRNA synthetase (IleRS) recognizes 5TFI and charges it to the corresponding tRNA, leading to its incorporation at isoleucine codons during protein synthesis. The trifluoromethyl group on the incorporated 5TFI can then be used as a probe for various biophysical studies.

Key Applications

  • ¹⁹F NMR Spectroscopy: The trifluoromethyl group provides a sensitive and background-free signal for studying protein structure, dynamics, and ligand binding.

  • Protein Engineering: The introduction of fluorinated residues can alter the physicochemical properties of proteins, such as stability and hydrophobicity.

  • Mass Spectrometry-Based Proteomics: The mass shift resulting from the incorporation of 5TFI allows for the quantification and identification of labeled proteins.

Experimental Workflow Overview

The general workflow for in vivo protein labeling with 5TFI is depicted below.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis strain Select Isoleucine Auxotrophic E. coli Strain plasmid Transform with Plasmid for Protein of Interest strain->plasmid culture Culture in Minimal Medium with 19 Amino Acids plasmid->culture deplete Deplete Isoleucine culture->deplete induce Induce Protein Expression & Add 5TFI deplete->induce harvest Harvest Cells & Purify Protein induce->harvest confirm Confirm Incorporation (MS, Amino Acid Analysis) harvest->confirm study Biophysical Studies (NMR, etc.) confirm->study mtor_pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects AminoAcids Amino Acids (including 5TFI) mTORC1 mTORC1 AminoAcids->mTORC1 activates GrowthFactors Growth Factors GrowthFactors->mTORC1 activates ProteinSynth Protein Synthesis (e.g., S6K1, 4E-BP1) mTORC1->ProteinSynth promotes Autophagy Autophagy Inhibition mTORC1->Autophagy inhibits

Application Notes and Protocols: 6,6,6-Trifluoronorleucine as a Vibrational Reporter in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,6,6-Trifluoronorleucine (TFNL) is a non-canonical amino acid that serves as a powerful vibrational reporter for studying protein structure, dynamics, and local electrostatic environments. The trifluoromethyl (CF₃) group at the terminus of its side chain possesses a unique carbon-fluorine (C-F) stretching vibration that is sensitive to its immediate surroundings. This vibration absorbs in a region of the infrared (IR) spectrum that is largely transparent for the rest of the protein, providing a clean and specific spectroscopic handle. By incorporating TFNL into a protein of interest, researchers can gain site-specific insights into protein folding, conformational changes, ligand binding, and enzyme catalysis. This document provides detailed application notes and protocols for the synthesis, incorporation, and spectroscopic analysis of TFNL in proteins.

Core Applications
  • Probing Local Protein Environments: The vibrational frequency of the CF₃ group is sensitive to the local electric field, a phenomenon known as the vibrational Stark effect (VSE). This allows for the quantitative measurement of the electrostatic environment at a specific site within a protein.

  • Monitoring Conformational Dynamics: Changes in protein conformation, such as those occurring during folding or in response to external stimuli, will alter the local environment of the TFNL reporter, leading to shifts in its vibrational frequency. These shifts can be monitored in real-time to study protein dynamics.

  • Investigating Protein-Ligand and Protein-Protein Interactions: The binding of a ligand or another protein can perturb the local environment of a TFNL residue at or near the binding interface. This perturbation can be detected as a change in the vibrational spectrum of the CF₃ probe, providing information on the binding event and its structural consequences.

  • Enzyme Catalysis Studies: By placing a TFNL reporter in the active site of an enzyme, it is possible to probe the electrostatic changes that occur during the catalytic cycle.

Data Presentation

The utility of this compound as a vibrational reporter is underpinned by the sensitivity of its C-F stretching vibrations to the local electric field. While direct experimental data for TFNL within a protein is limited, the fundamental spectroscopic properties can be derived from theoretical studies on aliphatic trifluoromethyl groups.

ParameterValueReference/Comment
Vibrational Frequency (C-F symmetric stretch) ~1100 - 1150 cm⁻¹This is an estimated range for trifluoromethyl groups. The exact frequency will be sensitive to the local environment.
Vibrational Stark Tuning Rate 0.2 - 0.8 cm⁻¹/(MV/cm)This value represents the sensitivity of the C-F vibrational frequency to the local electric field. It is based on theoretical and experimental studies of aliphatic CF₃ groups.[1][2][3][4][5]
Extinction Coefficient ModerateThe extinction coefficient is expected to be sufficient for detection at typical protein concentrations used in IR spectroscopy.

Experimental Protocols

Synthesis of Fmoc-(S)-6,6,6-trifluoronorleucine

This protocol is based on the asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine via alkylation of a chiral glycine equivalent.[1][2]

Materials:

  • Chiral Ni(II) complex of glycine Schiff base

  • 1-Iodo-4,4,4-trifluorobutane

  • Potassium hydroxide

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Alkylation:

    • Dissolve the chiral Ni(II) complex of glycine Schiff base in DMF.

    • Add a solution of potassium hydroxide in methanol dropwise at 0 °C.

    • Add 1-iodo-4,4,4-trifluorobutane and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric Ni(II) complex of this compound by column chromatography.

  • Hydrolysis and Fmoc Protection:

    • Suspend the purified Ni(II) complex in a mixture of methanol and water.

    • Add hydrochloric acid and heat the mixture to reflux to hydrolyze the complex.

    • Cool the reaction mixture and filter to remove the chiral ligand.

    • Concentrate the filtrate to obtain the crude amino acid hydrochloride.

    • Dissolve the crude amino acid in a mixture of water and acetone.

    • Add sodium bicarbonate, followed by a solution of Fmoc-OSu in acetone.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture with HCl and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-(S)-6,6,6-trifluoronorleucine, by crystallization or column chromatography.

Synthesis of Fmoc-(S)-6,6,6-trifluoronorleucine cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Fmoc Protection start_alk Chiral Ni(II) complex of glycine reagent1 1-Iodo-4,4,4-trifluorobutane + KOH/MeOH in DMF start_alk->reagent1 1. product_alk Ni(II) complex of TFNL reagent1->product_alk 2. start_hydro Ni(II) complex of TFNL reagent2 HCl, H2O/MeOH start_hydro->reagent2 3. product_hydro TFNL Hydrochloride reagent2->product_hydro 4. reagent3 Fmoc-OSu, NaHCO3 product_hydro->reagent3 5. final_product Fmoc-(S)-6,6,6-trifluoronorleucine reagent3->final_product 6.

Fig 1. Synthesis of Fmoc-TFNL.
Site-Specific Incorporation of TFNL into Proteins

A. Solid-Phase Peptide Synthesis (SPPS):

This is the most direct method for incorporating TFNL into peptides and small proteins.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(S)-6,6,6-trifluoronorleucine)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

Procedure:

  • Swell the resin in DMF.

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

  • Wash the resin extensively with DMF.

  • Couple the first Fmoc-protected amino acid (C-terminal) using coupling reagents and a base.

  • Wash the resin.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, using Fmoc-(S)-6,6,6-trifluoronorleucine at the desired position.

  • After the final coupling and deprotection steps, wash and dry the resin.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the peptide by mass spectrometry.

B. Cell-Free Protein Synthesis (CFPS):

This method is suitable for producing larger proteins containing TFNL at a specific site. It requires an orthogonal translation system (an engineered aminoacyl-tRNA synthetase and its cognate tRNA).

Materials:

  • Cell-free expression system (e.g., E. coli S30 extract)

  • Plasmid DNA encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for TFNL.

  • This compound

  • Amino acids, energy sources, and buffers for the CFPS reaction.

Procedure:

  • Set up the CFPS reaction by combining the cell extract, buffers, energy source, and amino acid mixture (lacking the natural amino acid to be replaced if auxotrophic extract is used).

  • Add the plasmid DNA for the protein of interest and the orthogonal translation system.

  • Add this compound to the reaction mixture.

  • Incubate the reaction at the optimal temperature (typically 30-37 °C) for several hours.

  • Purify the expressed protein using an affinity tag (e.g., His-tag).

  • Confirm the incorporation of TFNL by mass spectrometry (e.g., MALDI-TOF or ESI-MS) of the intact protein or tryptic digests.

Vibrational Spectroscopy of TFNL-Containing Proteins

A. Fourier Transform Infrared (FTIR) Spectroscopy:

Sample Preparation:

  • The purified TFNL-containing protein should be in a buffer with low infrared absorbance in the region of interest (e.g., D₂O-based buffers).

  • Concentrate the protein to 1-10 mg/mL.

  • Place the sample between two CaF₂ windows with a thin spacer (e.g., 50 µm).

Data Acquisition:

  • Acquire a background spectrum of the buffer alone.

  • Acquire the sample spectrum.

  • Subtract the buffer spectrum from the sample spectrum to obtain the protein spectrum.

  • The C-F stretching vibration of the TFNL side chain is expected to appear in the 1100-1150 cm⁻¹ region.

B. Two-Dimensional Infrared (2D IR) Spectroscopy:

2D IR spectroscopy provides information on the dynamics of the TFNL probe and its coupling to other vibrational modes.

Experimental Setup:

  • A femtosecond laser system capable of generating mid-IR pulses.

  • A pulse shaper to create the necessary pulse sequences.

  • A spectrometer and an MCT detector array.

Procedure:

  • Prepare the sample as for FTIR spectroscopy.

  • The 2D IR experiment involves a sequence of three femtosecond IR pulses that interact with the sample, and the resulting signal is detected.

  • By varying the time delays between the pulses, a 2D spectrum is generated, with the excitation and detection frequencies on the two axes.

  • Analysis of the 2D lineshape provides information on the homogeneous and inhomogeneous broadening of the C-F vibration, which relates to the fast dynamics and the distribution of local environments, respectively.

  • The decay of the diagonal peak elongation with increasing waiting time (spectral diffusion) reports on the timescale of the structural fluctuations of the protein around the TFNL probe.

Protein Labeling and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_incorporation Incorporation cluster_analysis Analysis synth Synthesize Fmoc-TFNL spps Solid-Phase Peptide Synthesis synth->spps cfps Cell-Free Protein Synthesis synth->cfps purify Purify Labeled Protein spps->purify cfps->purify ftir FTIR Spectroscopy purify->ftir ir2d 2D IR Spectroscopy purify->ir2d data Data Analysis (Frequency Shifts, Dynamics) ftir->data ir2d->data

Fig 2. TFNL incorporation and analysis.

Principle of Vibrational Stark Effect (VSE) Reporting

The C-F bonds in the trifluoromethyl group of TFNL are highly polar. The vibrational frequency of the C-F stretching mode is sensitive to the local electric field projected onto the bond axis. When TFNL is incorporated into a protein, the surrounding amino acid residues, backbone amides, and solvent molecules create a specific local electric field. Any change in the protein's conformation or the binding of a ligand will alter this electric field, causing a measurable shift in the C-F vibrational frequency. The magnitude of this shift is proportional to the change in the electric field and the Stark tuning rate of the C-F bond.

Vibrational Stark Effect of TFNL in a Protein cluster_protein Protein Environment cluster_spectrum Vibrational Spectrum TFNL TFNL-CF3 Residue1 Charged Residue TFNL->Residue1 Electric Field (E) Residue2 Backbone C=O TFNL->Residue2 Ligand Ligand TFNL->Ligand Spectrum_NoLigand ν_unbound Residue1->Spectrum_NoLigand Determines Residue2->Spectrum_NoLigand Spectrum_Ligand ν_bound Ligand->Spectrum_Ligand Shifts Frequency

Fig 3. Principle of VSE with TFNL.

References

Probing Protein Dynamics and Folding with 6,6,6-Trifluoronorleucine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein dynamics and folding is crucial for understanding biological function and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of proteins at an atomic level. The incorporation of fluorine-19 (¹⁹F) labeled non-canonical amino acids into proteins has emerged as a highly sensitive and specific approach for these studies. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high gyromagnetic ratio, and a large chemical shift dispersion, which is exquisitely sensitive to the local chemical environment. Since proteins do not naturally contain fluorine, ¹⁹F NMR provides background-free spectra, allowing for the unambiguous observation of the labeled sites.[1][2][3]

6,6,6-Trifluoronorleucine (TFNL) is a fluorinated analog of leucine that serves as a valuable probe for monitoring protein dynamics and folding. Its trifluoromethyl group acts as a sensitive reporter of conformational changes, ligand binding events, and the polarity of its microenvironment within the protein structure. This document provides detailed application notes and protocols for the utilization of TFNL in protein studies.

Key Advantages of Using this compound

  • High Sensitivity: The three equivalent fluorine atoms of the trifluoromethyl group provide a strong NMR signal.

  • Minimal Perturbation: The structure of TFNL is similar to that of leucine, minimizing potential disruption of the protein's native structure and function.

  • Sensitive Reporter of Environment: The ¹⁹F chemical shift of the TFNL side chain is highly sensitive to changes in the local environment, including solvent exposure, electrostatic interactions, and van der Waals contacts.[1][2]

  • Versatility: TFNL can be incorporated into proteins using various methods, including cell-free protein synthesis, providing flexibility for different experimental setups.

Applications

The unique properties of TFNL make it a versatile tool for a range of applications in protein science:

  • Monitoring Protein Folding and Unfolding: The significant difference in the ¹⁹F chemical shift of TFNL in a folded versus an unfolded protein allows for real-time monitoring of folding and unfolding kinetics.

  • Characterizing Protein-Ligand Interactions: Changes in the ¹⁹F NMR spectrum of a TFNL-labeled protein upon the addition of a ligand can be used to determine binding affinities (Kd), kinetics (kon/koff), and to map the binding site.[3]

  • Investigating Conformational Changes: TFNL can be used to probe subtle conformational changes that are essential for protein function, such as those involved in allosteric regulation or enzyme catalysis.[1][2]

  • Studying Protein-Protein Interactions: By labeling one protein partner with TFNL, the interface and dynamics of the protein-protein complex can be investigated.

Data Presentation: Quantitative ¹⁹F NMR Parameters

The following tables summarize typical quantitative data that can be obtained from ¹⁹F NMR experiments using TFNL-labeled proteins. These values are illustrative and will vary depending on the specific protein and experimental conditions.

Table 1: Illustrative ¹⁹F Chemical Shifts of this compound in Different Environments

EnvironmentTypical ¹⁹F Chemical Shift (ppm) vs. TFALinewidth (Hz)Interpretation
Unfolded Protein-65.0 to -66.050 - 100Exposed to solvent, flexible side chain
Folded Protein (Buried)-67.0 to -70.0100 - 300Hydrophobic core, restricted motion
Folded Protein (Surface Exposed)-65.5 to -66.580 - 150Partially solvent accessible, some flexibility
Ligand-Bound StateShift change of 0.1 - 2.0 ppmVariableIndicates a change in the local environment upon binding

Note: Chemical shifts are relative to trifluoroacetic acid (TFA) as an external reference.

Table 2: Example of a Ligand Titration Experiment Monitored by ¹⁹F NMR

Ligand Concentration (µM)¹⁹F Chemical Shift of TFNL (ppm)Chemical Shift Perturbation (Δδ, ppm)
0-68.500.00
10-68.550.05
25-68.620.12
50-68.750.25
100-68.950.45
200-69.200.70
500-69.350.85

This data can be used to calculate the dissociation constant (Kd) of the protein-ligand interaction.

Experimental Protocols

Protocol 1: Incorporation of this compound using Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) is a powerful method for incorporating non-canonical amino acids like TFNL into proteins. This approach allows for direct control over the reaction components and avoids issues of cellular toxicity.

Materials:

  • Cell-free expression system (e.g., E. coli S30 extract-based)

  • Plasmid DNA encoding the protein of interest with a T7 promoter

  • Amino acid mixture lacking leucine

  • This compound (TFNL)

  • T7 RNA Polymerase

  • Energy solution (ATP, GTP, creatine phosphate, creatine kinase)

  • Reaction buffer (e.g., HEPES, potassium glutamate, magnesium acetate)

  • Nuclease inhibitor (e.g., GamS)

Procedure:

  • Prepare the CFPS Reaction Master Mix: On ice, combine the cell-free extract, reaction buffer, energy solution, amino acid mixture (without leucine), and T7 RNA polymerase.

  • Add TFNL: Add TFNL to the master mix to a final concentration of 1-2 mM.

  • Initiate the Reaction: Add the plasmid DNA encoding the protein of interest to the master mix to a final concentration of 10-15 nM.

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. For larger proteins or to improve folding, the reaction can be performed at a lower temperature (e.g., 20-25°C) for a longer duration (4-6 hours).

  • Protein Purification: After the incubation, purify the TFNL-labeled protein using an appropriate method, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Verification of Incorporation: Confirm the incorporation of TFNL by mass spectrometry. The mass of the labeled protein will be increased by the difference in mass between TFNL and leucine for each incorporated residue.

Protocol 2: ¹⁹F NMR Spectroscopy of TFNL-Labeled Proteins

Materials:

  • Purified TFNL-labeled protein

  • NMR buffer (e.g., 50 mM Phosphate buffer, 100 mM NaCl, pH 7.0, with 10% D₂O)

  • NMR spectrometer equipped with a fluorine probe

  • Trifluoroacetic acid (TFA) for external referencing

Procedure:

  • Sample Preparation: Prepare the NMR sample by dissolving the lyophilized TFNL-labeled protein in the NMR buffer to a final concentration of 50-200 µM.

  • Spectrometer Setup: Tune and match the fluorine probe. Set the temperature to the desired value (e.g., 298 K).

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹⁹F NMR spectrum. A simple pulse-acquire sequence is usually sufficient.

    • Typical acquisition parameters:

      • Spectral width: ~50 ppm (centered around the expected TFNL resonance)

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 1024 - 4096 (or more, depending on the protein concentration)

  • Data Processing:

    • Apply an exponential line broadening of 10-20 Hz.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to an external TFA standard.

  • Analysis: Analyze the chemical shifts, linewidths, and intensities of the ¹⁹F signals to obtain information about the protein's structure and dynamics.

Protocol 3: Monitoring Protein Folding by ¹⁹F NMR

Procedure:

  • Denature the Protein: Prepare a sample of the TFNL-labeled protein in the NMR buffer containing a denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea).

  • Acquire Unfolded Spectrum: Record a 1D ¹⁹F NMR spectrum of the denatured protein. This will serve as the reference for the unfolded state.

  • Initiate Folding: Rapidly dilute the denatured protein sample into a larger volume of NMR buffer without denaturant to initiate folding. This can be done directly in the NMR tube using a specialized mixing device for real-time measurements, or by preparing a series of samples at different time points after initiating refolding.

  • Acquire Folding Spectra: Record a series of 1D ¹⁹F NMR spectra at different time points during the folding process.

  • Data Analysis: Monitor the appearance and increase in intensity of the ¹⁹F signal corresponding to the folded state and the disappearance of the signal for the unfolded state over time. The kinetics of folding can be determined by fitting the signal intensity changes to an appropriate model.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows described in these application notes.

protein_labeling_workflow cluster_synthesis Cell-Free Protein Synthesis cluster_purification Purification & Verification plasmid Plasmid DNA (Gene of Interest) cfps_mix CFPS Reaction Mix (with TFNL, no Leu) incubation Incubation (30-37°C, 2-4h) cfps_mix->incubation labeled_protein_crude Crude Labeled Protein incubation->labeled_protein_crude purification Affinity Chromatography labeled_protein_crude->purification pure_protein Pure TFNL-Labeled Protein purification->pure_protein mass_spec Mass Spectrometry pure_protein->mass_spec verification Verification of Incorporation mass_spec->verification

Workflow for TFNL Incorporation

nmr_analysis_workflow cluster_folding Protein Folding Study cluster_interaction Ligand Interaction Study start TFNL-Labeled Protein denatured Denatured Protein start->denatured apo_protein Apo Protein start->apo_protein refolding Initiate Refolding denatured->refolding time_series Time-Resolved ¹⁹F NMR Spectra refolding->time_series folding_kinetics Folding Kinetics Analysis time_series->folding_kinetics titration Titrate with Ligand apo_protein->titration nmr_spectra ¹⁹F NMR Spectra Series titration->nmr_spectra binding_analysis Binding Affinity (Kd) Determination nmr_spectra->binding_analysis

¹⁹F NMR Experimental Strategies

signaling_pathway_probe receptor Receptor (TFNL-labeled) g_protein G-Protein receptor->g_protein Activation ligand Ligand ligand->receptor effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Probing a Signaling Pathway

References

Application Notes and Protocols: Click Chemistry with 6,6,6-Trifluoronorleucine for Protein Labeling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into amino acids offers a powerful tool for modulating the properties of peptides and proteins. 6,6,6-Trifluoronorleucine (TFN), a non-canonical amino acid, provides a unique trifluoromethyl (-CF3) group that can serve as a sensitive ¹⁹F NMR probe for studying protein structure, dynamics, and interactions.[1][2] This document provides detailed application notes and protocols for the incorporation of a "clickable" derivative of this compound into peptides and proteins, enabling their subsequent bioorthogonal labeling for various applications in drug discovery and chemical biology.

Click chemistry, a set of rapid, selective, and high-yield reactions, allows for the covalent ligation of molecules in complex biological environments.[3] The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] By functionalizing TFN with an azide or alkyne handle, it becomes a versatile tool for site-specific protein modification.

These protocols will cover the synthesis of a clickable TFN analog, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and its use in labeling proteins for downstream analysis, with a focus on studying G-protein coupled receptor (GPCR) signaling.

Data Presentation

Table 1: Physicochemical Properties of this compound (TFN)

PropertyValueReference
Molecular FormulaC₆H₁₀F₃NO₂[1]
Molecular Weight185.14 g/mol [1]
¹⁹F NMR Chemical Shift (of Fmoc-(S)-TFN)-67.6 ppm (in CDCl₃)[5]
Enantiomeric Purity (of synthesized Fmoc-(S)-TFN)>99% ee[5]
Total Yield (3-step synthesis of Fmoc-(S)-TFN)82.4%[5]

Table 2: Representative Reaction Conditions and Yields for Click Chemistry

Reaction TypeReactantsCatalyst/ConditionsSolventYieldReference
CuAACAzide-modified peptide, Alkyne-fluorophoreCuSO₄·5H₂O, Sodium AscorbateWater/DMSO>95%[6]
SPAACAzide-modified protein, Cyclooctyne-dyeNone (strain-promoted)Aqueous buffer (PBS)Quantitative[7]
On-Resin DiazotransferLysine-containing peptideImidazole-1-sulfonyl azide hydrochloride, CuSO₄H₂O/MeOH/DCMHigh conversion[7]

Experimental Protocols

Protocol 1: Proposed Synthesis of (S)-2-Amino-8-azido-6,6,6-trifluorooctanoic acid (Azido-TFN)

This protocol outlines a proposed synthetic route to an azide-functionalized TFN analog, suitable for click chemistry. The synthesis starts from a commercially available brominated precursor.

Materials:

  • 1-Bromo-4,4,4-trifluorobutane

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

  • Alkylation of Diethyl Acetamidomalonate:

    • In a round-bottom flask, dissolve diethyl acetamidomalonate in absolute ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise at room temperature.

    • To the resulting solution, add 1-bromo-4,4,4-trifluorobutane and reflux the mixture overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction, filter off the sodium bromide precipitate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain diethyl 2-acetamido-2-(4,4,4-trifluorobutyl)malonate.

  • Hydrolysis and Decarboxylation:

    • Reflux the purified malonate derivative with concentrated hydrochloric acid for several hours to hydrolyze the ester and amide groups and effect decarboxylation.

    • Cool the reaction mixture and evaporate to dryness to obtain the hydrochloride salt of this compound.

  • Conversion to ω-Bromo-TFN derivative:

    • Protect the amino group of the TFN derivative using a suitable protecting group (e.g., Boc anhydride).

    • Convert the terminal methyl group of the side chain to a bromomethyl group using a suitable brominating agent (e.g., N-bromosuccinimide with a radical initiator). This step is a proposed modification and requires optimization.

  • Azidation:

    • Dissolve the ω-bromo-TFN derivative in DMF.

    • Add sodium azide and heat the reaction mixture (e.g., at 60-80 °C) overnight.[8]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, dilute with water, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the azido-TFN derivative.

  • Deprotection:

    • Remove the amino-protecting group (e.g., using trifluoroacetic acid for a Boc group) to obtain the final (S)-2-Amino-8-azido-6,6,6-trifluorooctanoic acid.

Protocol 2: Incorporation of Azido-TFN into a Peptide using SPPS

This protocol describes the incorporation of the synthesized Fmoc-protected Azido-TFN into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected Azido-TFN (synthesized as per an adapted Protocol 1, with Fmoc protection of the amine)

  • Rink Amide resin

  • Other Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-Azido-TFN-OH), HBTU, and DIPEA in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • After complete coupling, wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Characterize the purified peptide by mass spectrometry to confirm the correct mass, including the incorporated Azido-TFN.

Protocol 3: Bioorthogonal Labeling of a GPCR with a Clickable TFN-containing Peptide Ligand

This protocol describes the labeling of a G-protein coupled receptor (GPCR) on the surface of live cells using a peptide ligand containing Azido-TFN and a fluorescent dye functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • HEK293 cells expressing the target GPCR

  • Azido-TFN containing peptide ligand (synthesized as per Protocol 2)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS in a glass-bottom dish suitable for microscopy.

  • Peptide Ligand Incubation:

    • Wash the cells once with warm PBS.

    • Incubate the cells with the Azido-TFN containing peptide ligand at a suitable concentration (e.g., 1-10 µM) in serum-free DMEM for 1 hour at 37°C.

    • Wash the cells three times with warm PBS to remove unbound peptide.

  • Click Reaction (SPAAC):

    • Incubate the cells with a DBCO-functionalized fluorescent dye (e.g., 5 µM DBCO-Cy5) in serum-free DMEM for 30-60 minutes at 37°C.[2]

    • Wash the cells three times with warm PBS to remove the unreacted dye.

  • Imaging:

    • Add fresh serum-free DMEM or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. Fluorescence on the cell surface will indicate successful labeling of the GPCR.

Mandatory Visualization

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_alpha G_alpha GPCR->G_alpha 2. Conformational Change & G-protein activation G_beta_gamma G_beta_gamma G_alpha->G_beta_gamma 3. Dissociation Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector 4. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production PKA Protein Kinase A Second_Messenger->PKA 6. Activation Cellular_Response Cellular_Response PKA->Cellular_Response 7. Phosphorylation of target proteins

Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.

Experimental_Workflow_for_GPCR_Labeling Start Start Synthesize_Azido_TFN Synthesize Azido-TFN Start->Synthesize_Azido_TFN Incorporate_into_Peptide Incorporate into Peptide Ligand (SPPS) Synthesize_Azido_TFN->Incorporate_into_Peptide Purify_Peptide Purify Peptide (HPLC) Incorporate_into_Peptide->Purify_Peptide Incubate_Cells Incubate Cells with Peptide Ligand Purify_Peptide->Incubate_Cells Wash_1 Wash Incubate_Cells->Wash_1 Add_DBCO_Dye Add DBCO-Dye (SPAAC Reaction) Wash_1->Add_DBCO_Dye Wash_2 Wash Add_DBCO_Dye->Wash_2 Image_Cells Fluorescence Microscopy Wash_2->Image_Cells End End Image_Cells->End

Caption: Experimental workflow for labeling GPCRs with a clickable TFN-peptide.

Logical_Relationship_Click_Chemistry cluster_reactants Bioorthogonal Handles cluster_reactions Click Reactions cluster_products Stable Linkage Azide Azide CuAAC CuAAC (Copper-Catalyzed) Azide->CuAAC SPAAC SPAAC (Strain-Promoted) Azide->SPAAC Alkyne Alkyne Alkyne->CuAAC Alkyne->SPAAC (strained) Triazole Triazole CuAAC->Triazole SPAAC->Triazole

Caption: The fundamental components of azide-alkyne click chemistry.

References

Application Notes and Protocols for Peptide Synthesis with Fmoc-Protected 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated non-canonical amino acids into peptides is a powerful tool in medicinal chemistry and drug development. The unique physicochemical properties of fluorine, such as high electronegativity, hydrophobicity, and metabolic stability, can significantly enhance the therapeutic potential of peptide-based drugs.[1][2] 6,6,6-Trifluoronorleucine, a fluorinated analog of leucine, is of particular interest due to its potential to improve peptide stability, and bioactivity.[1] This application note provides a detailed guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-protected this compound. It covers the essential protocols for synthesis, cleavage, and purification, and discusses the potential applications of the resulting fluorinated peptides.

The introduction of the trifluoromethyl group can enhance the pharmacokinetic properties of peptides, leading to greater metabolic stability against enzymatic degradation.[1][3] Peptides incorporating this compound have shown promise in various applications, including the development of novel antimicrobial agents and enzyme inhibitors.[1][4]

Materials and Reagents

Reagent Supplier Grade
Fmoc-(S)-6,6,6-TrifluoronorleucineVariousPeptide Synthesis Grade
Rink Amide Resin (100-200 mesh)VariousPeptide Synthesis Grade
Fmoc-protected standard amino acidsVariousPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
PiperidineVariousACS Grade
N,N'-Diisopropylcarbodiimide (DIC)VariousPeptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt)VariousPeptide Synthesis Grade
HATUVariousPeptide Synthesis Grade
N,N-Diisopropylethylamine (DIEA)VariousPeptide Synthesis Grade
Trifluoroacetic acid (TFA)VariousReagent Grade
Triisopropylsilane (TIS)VariousReagent Grade
Diethyl etherVariousACS Grade
Acetonitrile (ACN)VariousHPLC Grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides incorporating Fmoc-6,6,6-Trifluoronorleucine follows the standard Fmoc/tBu strategy. The workflow involves sequential steps of deprotection, coupling, and washing, performed on a solid resin support.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt or HATU/DIEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final coupling Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Resin Swelling and Preparation

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[5]

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[6]

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[7]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[7] The completion of the deprotection can be monitored by UV spectroscopy of the filtrate, measuring the absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.[7]

Protocol 3: Coupling of Fmoc-6,6,6-Trifluoronorleucine

Due to the potential steric hindrance of the trifluoromethyl group, optimized coupling conditions are recommended.

Method A: DIC/HOBt Coupling

  • In a separate vessel, dissolve Fmoc-6,6,6-Trifluoronorleucine (3-4 equivalents relative to resin loading), HOBt (3-4 equivalents), and DIC (3-4 equivalents) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours with agitation.[8] For sterically hindered amino acids, extended coupling times may be necessary.

Method B: HATU/DIEA Coupling

  • In a separate vessel, dissolve Fmoc-6,6,6-Trifluoronorleucine (3-4 equivalents), and HATU (3.9 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the solution and pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 45-60 minutes. For difficult couplings, a double coupling strategy can be employed where the coupling step is repeated with a fresh solution of the activated amino acid.

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect any remaining free primary amines on the resin.

Protocol 4: Cleavage and Deprotection
  • After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum.[7]

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v). For peptides containing methionine, Reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) can be used to prevent oxidation.[9]

  • Add the cleavage cocktail to the dried peptide-resin in a fume hood.

  • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[7]

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether to remove scavengers.

  • Dry the crude peptide under vacuum.

Protocol 5: Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or acetic acid).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[10]

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

  • Monitor the elution profile at 220 nm.[11]

  • Collect the fractions containing the purified peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Quantitative Data

While specific quantitative data for the synthesis of peptides containing Fmoc-6,6,6-Trifluoronorleucine is not extensively published, the following table provides expected outcomes based on the synthesis of peptides with similar sterically hindered and fluorinated amino acids. Coupling efficiencies for Fmoc-amino acids in SPPS are generally high, often exceeding 99% with modern coupling reagents.[7]

Parameter Method Expected Result Reference
First Residue Loading UV-Vis of Fmoc deprotection0.4 - 0.7 mmol/g[12]
Coupling Efficiency Kaiser Test / HPLC of cleaved peptide> 99%[7]
Deprotection Efficiency UV-Vis of Fmoc deprotection> 99%[13]
Crude Peptide Purity RP-HPLC (220 nm)70 - 90%[10]
Final Peptide Purity RP-HPLC (220 nm)> 95% or > 98%[10]
Overall Yield Gravimetric10 - 30% (for a 10-15mer peptide)General SPPS knowledge

Applications and Biological Relevance

The incorporation of this compound can significantly impact the biological activity of peptides. The trifluoromethyl group can enhance proteolytic stability, increase hydrophobicity, and influence peptide conformation, all of which are critical factors for therapeutic efficacy.[2][3]

Antimicrobial Peptides (AMPs)

One promising application of this compound is in the design of novel antimicrobial peptides (AMPs). The increased hydrophobicity imparted by the trifluoromethyl group can enhance the interaction of AMPs with bacterial membranes, leading to improved lytic activity.[14][15] The general mechanism of action for many AMPs involves the disruption of the bacterial cell membrane.

AMP_Mechanism Peptide Fluorinated AMP (with 6,6,6-TFN) Interaction Electrostatic Interaction Peptide->Interaction Membrane Bacterial Cell Membrane Insertion Hydrophobic Insertion Membrane->Insertion Interaction->Membrane Disruption Membrane Disruption (Pore Formation / Micellization) Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Figure 2: Proposed mechanism of action for a this compound-containing antimicrobial peptide.
Enzyme Inhibitors

The trifluoromethyl group can also be a key pharmacophore in the design of potent enzyme inhibitors. Its strong electron-withdrawing nature can influence the binding affinity of a peptide inhibitor to the active site of a target enzyme.[1][16] Peptides containing this compound could be developed as inhibitors for various proteases or other enzymes implicated in disease.

Conclusion

The solid-phase synthesis of peptides containing Fmoc-protected this compound is a feasible and valuable strategy for the development of novel peptide therapeutics. By following the detailed protocols and considering the specific requirements for coupling this fluorinated amino acid, researchers can successfully synthesize and purify these modified peptides. The unique properties conferred by the trifluoromethyl group open up new avenues for creating more stable and potent peptide-based drugs, particularly in the areas of antimicrobial and enzyme inhibitor development. Further research into the specific biological targets and mechanisms of action of this compound-containing peptides will undoubtedly expand their therapeutic applications.

References

Application Notes and Protocols: Enhancing Peptide Stability Against Proteolysis with 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids. This document details the application of 6,6,6-trifluoronorleucine, a fluorinated analog of norleucine, to enhance the proteolytic stability of peptides. The introduction of the trifluoromethyl group can sterically shield the peptide backbone from protease activity and alter the local electronic environment, thereby reducing the rate of enzymatic cleavage.[1][2]

While direct quantitative data for peptides containing this compound is emerging, studies on analogous fluorinated amino acids, such as hexafluoroleucine, provide compelling evidence for their stabilizing effects. This application note will present representative data and detailed protocols to guide researchers in utilizing this compound for the development of more robust peptide-based therapeutics.

Mechanism of Enhanced Proteolytic Resistance

The incorporation of this compound can enhance peptide stability through several mechanisms. The bulky and electron-withdrawing nature of the trifluoromethyl group can directly interfere with the binding and catalytic activity of proteases at the cleavage site. This steric hindrance can prevent the peptide from fitting optimally into the active site of the enzyme. Furthermore, the strong C-F bonds can alter the conformational preferences of the peptide backbone, potentially masking protease recognition sites.

cluster_mechanism Mechanism of Action Peptide Peptide with This compound Cleavage Proteolytic Cleavage Peptide->Cleavage Susceptible Site Mechanism1 Steric Hindrance Mechanism2 Altered Conformation Mechanism3 Electronic Effects Protease Protease (e.g., Chymotrypsin) Protease->Cleavage Binds to Peptide StabilizedPeptide Stabilized Peptide (Increased Half-life) Cleavage->StabilizedPeptide Inhibited Mechanism1->Cleavage Interferes with Binding Mechanism2->Cleavage Masks Recognition Site Mechanism3->Cleavage Reduces Susceptibility

Mechanism of proteolytic resistance by this compound.

Quantitative Data on Proteolytic Stability

The following tables summarize the proteolytic stability of a model peptide containing a fluorinated leucine analog (hexafluoroleucine) in the presence of various proteases. This data, adapted from studies on similar fluorinated amino acids, serves as a strong indicator of the potential stabilizing effects of this compound.[1] The model peptide sequence is designed to contain cleavage sites for different proteases.

Table 1: Stability of Peptides against α-Chymotrypsin [1]

Peptide Variant (Modification at P2' Position)% Intact Peptide after 120 min% Intact Peptide after 24 h
Control (Alanine)~80%~5%
Leucine~75%~0%
Hexafluoroleucine ~95% ~76%

Table 2: Stability of Peptides against Pepsin [1]

Peptide Variant (Modification at P2' Position)% Intact Peptide after 120 min% Intact Peptide after 24 h
Control (Alanine)~70%~0%
Leucine~60%~0%
Hexafluoroleucine ~95% ~76%

Table 3: Stability of Peptides against Elastase [1]

Peptide Variant (Modification at P2 Position)% Intact Peptide after 120 min% Intact Peptide after 24 h
Control (Alanine)~100%~40%
Leucine~100%~59%
Hexafluoroleucine ~100% ~59%

Table 4: Stability of Peptides against Proteinase K [1]

Peptide Variant (Modification at P2' Position)% Intact Peptide after 120 min% Intact Peptide after 24 h
Control (Alanine)~70%~0%
Leucine~75%~0%
Hexafluoroleucine ~50% ~0%

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(S)-6,6,6-Trifluoronorleucine-Containing Peptides

Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The key component, Fmoc-(S)-6,6,6-trifluoro-norleucine, can be synthesized according to published methods or obtained from commercial suppliers.[3][4]

Resin Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling1 Coupling: Fmoc-AA-OH, Activator Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling: Fmoc-(S)-6,6,6-TFNle-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleavage Cleavage from Resin & Deprotection (TFA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) workflow.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-(S)-6,6,6-trifluoro-norleucine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For coupling of Fmoc-(S)-6,6,6-trifluoro-norleucine, a longer coupling time or double coupling may be necessary.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay (α-Chymotrypsin)

This protocol describes a general procedure for assessing the stability of peptides against α-chymotrypsin. The degradation of the peptide is monitored by RP-HPLC.

Start Start Prepare Prepare Peptide and Enzyme Solutions Start->Prepare Incubate Incubate at 37°C Prepare->Incubate Timepoints Take Aliquots at Time Points (t=0, 1, 4, 24h) Incubate->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Peak Area of Intact Peptide Analyze->Quantify Plot Plot % Intact Peptide vs. Time Quantify->Plot

Workflow for in vitro proteolytic stability assay.

Materials:

  • Peptide stock solution (1 mg/mL in water or appropriate buffer)

  • α-Chymotrypsin stock solution (1 mg/mL in 1 mM HCl)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

  • Quenching solution (e.g., 10% TFA in water)

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation:

    • Dilute the peptide stock solution to a final concentration of 100 µM in the assay buffer.

    • Dilute the α-chymotrypsin stock solution to a final concentration of 10 µg/mL in the assay buffer.

  • Incubation:

    • Mix equal volumes of the peptide and enzyme solutions.

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC. Use a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Quantification:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the t=0 time point.

Protocol 3: In Vitro Plasma Stability Assay

This protocol outlines the procedure to evaluate peptide stability in a more physiologically relevant matrix.

Materials:

  • Peptide stock solution (1 mg/mL in DMSO or water)

  • Freshly thawed human or animal plasma

  • Acetonitrile (ACN)

  • RP-HPLC system with a C18 column

Procedure:

  • Preparation:

    • Pre-warm the plasma to 37°C.

  • Incubation:

    • Add a small volume of the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10-100 µM. The final DMSO concentration should be <1%.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Add 3 volumes of cold acetonitrile to the aliquot to precipitate plasma proteins and stop enzymatic activity.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis:

    • Carefully collect the supernatant and analyze it by RP-HPLC as described in Protocol 2.

  • Quantification:

    • Quantify the remaining intact peptide and calculate the half-life (t₁/₂) by fitting the data to a first-order decay curve.

Conclusion

The incorporation of this compound represents a valuable strategy for enhancing the proteolytic stability of therapeutic peptides. The presented data on analogous fluorinated amino acids strongly suggest that this modification can significantly increase peptide half-life in the presence of various proteases. The detailed protocols provided herein offer a comprehensive guide for the synthesis of this compound-containing peptides and the subsequent evaluation of their stability. By employing these methods, researchers can effectively develop more robust and efficacious peptide-based drugs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 6,6,6-Trifluoronorleucine (TFN) Incorporation in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6,6,6-Trifluoronorleucine (TFN) incorporation into proteins. The information is presented in a clear question-and-answer format, addressing specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFN) and why is it used in protein engineering?

A1: this compound (TFN) is a non-canonical amino acid that is an analog of leucine, with its terminal methyl groups replaced by a trifluoromethyl group. This substitution offers unique properties for protein engineering and drug development. The trifluoromethyl group can serve as a sensitive ¹⁹F NMR probe for studying protein structure and dynamics, and its altered hydrophobicity and steric profile can be used to modulate protein-protein interactions and enhance protein stability.[1][2]

Q2: What are the primary methods for incorporating TFN into proteins?

A2: The most common method for site-specific incorporation of TFN is through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which are designed to be orthogonal to the host cell's native translational machinery.[3][4] The engineered aaRS specifically recognizes TFN and charges it onto the orthogonal tRNA, which then delivers it to the ribosome for incorporation at a designated codon (typically a stop codon like UAG) in the target protein's mRNA.[3][5] Another, less specific method, is residue-specific incorporation in auxotrophic strains, where TFN can compete with and replace its canonical counterpart, leucine.

Q3: How can I verify the successful incorporation of TFN into my target protein?

A3: Successful incorporation of TFN can be verified using several analytical techniques. Mass spectrometry is a highly effective method to confirm the mass shift corresponding to the incorporation of TFN at the desired position.[6] Tandem mass spectrometry (MS/MS) can further pinpoint the exact location of the TFN residue within the protein sequence.[6] For proteins containing the trifluoromethyl group, ¹⁹F NMR spectroscopy provides a distinct signal that can confirm the presence and local environment of the TFN residue.

Troubleshooting Guide

This guide addresses common issues encountered during TFN incorporation experiments and provides potential solutions.

Problem Potential Cause Recommended Solution
Low protein yield Toxicity of TFN to the expression host: High concentrations of non-canonical amino acids can sometimes be toxic to cells, leading to reduced growth and protein expression.Optimize the concentration of TFN in the growth media. Start with a lower concentration and titrate upwards to find the optimal balance between incorporation efficiency and cell viability. Consider using a cell-free protein synthesis (CFPS) system, which is less susceptible to the toxic effects of unnatural components.[4][7]
Inefficient orthogonal aminoacyl-tRNA synthetase (aaRS): The engineered aaRS may not be efficiently charging TFN onto its cognate tRNA.Further engineer the aaRS to improve its activity and specificity for TFN. This can be achieved through directed evolution or rational design strategies.
Competition with endogenous leucine: TFN is a structural analog of leucine and may compete with it for binding to the native leucyl-tRNA synthetase (LeuRS), leading to misincorporation and reduced yield of the TFN-containing protein.Use a leucine auxotrophic expression strain to control the intracellular concentration of leucine. Supplement the growth media with a minimal amount of leucine to support cell growth while maximizing TFN incorporation.
No or low TFN incorporation despite good protein yield Suboptimal TFN concentration: The concentration of TFN in the media may be too low for efficient charging by the orthogonal aaRS.Increase the concentration of TFN in the growth media. A typical starting point for unnatural amino acids is in the low millimolar range (e.g., 1-5 mM).[8]
Inefficient suppression of the target codon: If using stop codon suppression, the release factors that terminate translation can compete with the TFN-charged tRNA.Use an E. coli strain with a deleted or engineered release factor 1 (RF1) to reduce competition at the UAG stop codon.[9]
Codon context effects: The efficiency of non-canonical amino acid incorporation can be influenced by the nucleotides surrounding the target codon.If possible, test different insertion sites for TFN within your protein of interest.
Protein aggregation or misfolding Structural perturbation by TFN: The introduction of the bulky and hydrophobic trifluoromethyl group can disrupt the native structure of the protein, leading to aggregation.Introduce TFN at a surface-exposed site that is less critical for protein folding. Perform molecular dynamics simulations to predict the structural impact of TFN incorporation at different positions.
Inefficient protein folding machinery: The expression system may not be able to correctly fold the TFN-containing protein.Co-express molecular chaperones to assist in the proper folding of the recombinant protein. Optimize expression conditions, such as lowering the induction temperature, to slow down protein synthesis and promote correct folding.

Experimental Protocols

General Protocol for Site-Specific Incorporation of TFN in E. coli

This protocol provides a general framework for the site-specific incorporation of TFN into a target protein using an orthogonal translation system and stop codon suppression.

1. Plasmid Preparation:

  • Prepare two plasmids:

    • An expression vector for your target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

    • A plasmid encoding the engineered leucyl-tRNA synthetase (LeuRS) variant specific for TFN and its cognate suppressor tRNA (e.g., pEVOL-TFN).

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both plasmids.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate 1 L of minimal medium (supplemented with antibiotics) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add this compound to a final concentration of 1-5 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Simultaneously, induce the expression of the orthogonal synthetase/tRNA pair (e.g., with arabinose if using a pEVOL-based plasmid).

  • Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

5. Protein Purification:

  • Purify the TFN-containing protein from the soluble fraction of the cell lysate using an appropriate chromatography method (e.g., immobilized metal affinity chromatography (IMAC) if the protein has a His-tag).[10][11]

6. Verification of TFN Incorporation:

  • Analyze the purified protein by SDS-PAGE to check for purity and size.

  • Confirm the incorporation of TFN and its precise location using mass spectrometry (e.g., LC-MS/MS).[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression cluster_downstream Downstream Processing plasmid_prep Plasmid Preparation (Target Protein + Orthogonal System) transformation Co-transformation into E. coli plasmid_prep->transformation growth Cell Growth to Mid-log Phase transformation->growth induction Induction with IPTG & Arabinose + Addition of TFN growth->induction expression Overnight Expression at Reduced Temperature induction->expression harvesting Cell Harvesting & Lysis expression->harvesting purification Protein Purification (e.g., IMAC) harvesting->purification verification Verification (SDS-PAGE, Mass Spectrometry) purification->verification

Caption: Experimental workflow for TFN incorporation in E. coli.

signaling_pathway cluster_competition Competition for LeuRS TFN This compound (TFN) LeuRS Leucyl-tRNA Synthetase (LeuRS) TFN->LeuRS Binds to LeuRS Leu Leucine (Leu) Leu->LeuRS Binds to LeuRS tRNA_Leu tRNA_Leu LeuRS->tRNA_Leu Charges tRNA Protein_Synth Protein Synthesis tRNA_Leu->Protein_Synth Delivers Amino Acid

References

troubleshooting low expression of proteins with 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low protein expression when using 6,6,6-Trifluoronorleucine (TFNL). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFNL) and why is it used in protein expression?

A1: this compound is a synthetic amino acid analog of leucine where the terminal methyl groups are replaced by a trifluoromethyl group.[1][2][3] It is incorporated into proteins to introduce fluorine, which can enhance protein stability, alter hydrophobicity, and serve as a probe for NMR studies without significantly perturbing the protein's structure.[4][5] The unique properties of fluorine can improve the thermal and proteolytic stability of proteins.[4][6]

Q2: How is TFNL incorporated into proteins?

A2: TFNL is typically incorporated into proteins in E. coli or other expression systems by hijacking the cell's translational machinery. This is often achieved using an auxotrophic host strain for a natural amino acid like leucine and providing TFNL in the growth medium. The native aminoacyl-tRNA synthetase for leucine (Leucyl-tRNA synthetase) recognizes TFNL and attaches it to the corresponding tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain.

Q3: Is TFNL toxic to E. coli?

A3: Unnatural amino acids, including TFNL, can exhibit toxicity to expression hosts like E. coli.[7] This toxicity can manifest as reduced cell growth, lower cell density, or cell death, all of which contribute to low protein expression. The toxic effects may be concentration-dependent. It is crucial to determine the optimal, non-toxic concentration of TFNL for your specific experimental setup.

Q4: Can the incorporation of TFNL affect protein folding and solubility?

A4: Yes. While fluorination can enhance protein stability, the introduction of a highly electronegative trifluoromethyl group can also influence protein folding.[4][5][6] This may lead to misfolding and the formation of insoluble aggregates known as inclusion bodies, which would decrease the yield of soluble, functional protein.

Troubleshooting Guide: Low Protein Expression with TFNL

Low protein expression is a multifaceted issue that can arise at various stages of your experiment. This guide provides a systematic approach to identify and resolve common problems.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_growth Cell Growth Issues cluster_incorporation Incorporation Problems cluster_expression Expression Optimization cluster_protein Protein Quality Issues Start Low or No Protein Expression Check_Growth 1. Assess Cell Growth and Viability Start->Check_Growth Check_Incorporation 2. Verify TFNL Incorporation Check_Growth->Check_Incorporation Growth is acceptable Optimize_Expression 3. Optimize Expression Conditions Check_Growth->Optimize_Expression Poor growth or viability Toxicity TFNL Toxicity Check_Growth->Toxicity Media Suboptimal Media Check_Growth->Media Check_Incorporation->Optimize_Expression Low or no incorporation Protein_Analysis 4. Analyze Protein Solubility and Integrity Check_Incorporation->Protein_Analysis Incorporation confirmed Synthetase tRNA Synthetase Inefficiency Check_Incorporation->Synthetase Concentration Incorrect TFNL Concentration Check_Incorporation->Concentration Optimize_Expression->Protein_Analysis Inducer Suboptimal Inducer Concentration/Timing Optimize_Expression->Inducer Temperature Incorrect Induction Temperature Optimize_Expression->Temperature Codon Codon Usage Optimize_Expression->Codon Success Successful Protein Expression Protein_Analysis->Success Soluble protein of correct size Solubility Insolubility/Inclusion Bodies Protein_Analysis->Solubility Degradation Protein Degradation Protein_Analysis->Degradation

Caption: A flowchart outlining the systematic approach to troubleshooting low protein expression with TFNL.

Assess Cell Growth and Viability

Problem: Poor cell growth or a significant drop in optical density (OD) after adding TFNL or inducing protein expression.

Possible Cause Recommended Solution
TFNL Toxicity Perform a dose-response experiment to determine the optimal, non-toxic concentration of TFNL. Start with a low concentration and gradually increase it while monitoring cell growth (OD600). Consider using a more tightly regulated promoter system to minimize basal expression of the target protein, which can exacerbate toxicity.[7][8]
Suboptimal Media Composition Ensure the growth medium is optimized for protein expression. For auxotrophic strains, ensure the limiting natural amino acid is sufficiently depleted before adding TFNL. Supplementing the media with glucose can sometimes improve cell health and protein yield.[9]
Plasmid Instability High metabolic burden from expressing a potentially toxic protein can lead to plasmid loss. Verify plasmid presence by plating cells on selective and non-selective media. If plasmid loss is significant, consider using a lower copy number plasmid or a more tightly controlled expression system.[7][9]
Verify TFNL Incorporation

Problem: Cells grow well, but there is no target protein expression, or the expressed protein has the wrong molecular weight.

Possible Cause Recommended Solution
Inefficient Aminoacyl-tRNA Synthetase (aaRS) Activity The native leucyl-tRNA synthetase (LeuRS) may not efficiently recognize and charge tRNA with TFNL. While LeuRS is known to misacylate with norleucine and norvaline, its efficiency with TFNL may be lower.[10][11] Consider using an engineered or evolved LeuRS variant with improved specificity for TFNL.
Incorrect TFNL Concentration Too low a concentration of TFNL will result in poor incorporation, while too high a concentration can be toxic. Optimize the TFNL concentration as described in the cell growth section.
Competition with Leucine If using a leucine auxotroph, ensure that the leucine carry-over from the starter culture is minimal and that the expression medium is leucine-free to prevent competition with TFNL for incorporation.
Codon Usage The presence of rare codons in your gene of interest can hinder translation efficiency.[12] Optimize the codon usage of your gene for the E. coli expression host.

Experimental Protocol: Verifying TFNL Incorporation by Mass Spectrometry

  • Protein Expression and Purification: Express and purify a small amount of your target protein under conditions where TFNL has been added.

  • SDS-PAGE Analysis: Run the purified protein on an SDS-PAGE gel to confirm its size.

  • In-gel Digestion: Excise the protein band and perform an in-gel tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, including a modification for the mass shift corresponding to the replacement of leucine (or another targeted amino acid) with TFNL. Successful incorporation will be confirmed by the identification of peptides containing TFNL.

Optimize Expression Conditions

Problem: Cell growth and TFNL incorporation are confirmed, but the overall protein yield is low.

Parameter Optimization Strategy
Inducer Concentration The optimal inducer concentration (e.g., IPTG) can be lower for toxic or difficult-to-express proteins.[7][8] Titrate the inducer concentration (e.g., 0.01 - 1.0 mM IPTG) to find the best balance between expression level and cell viability.
Induction Temperature Lowering the induction temperature (e.g., 15-25°C) can slow down protein synthesis, which may promote proper folding and increase the yield of soluble protein.[7][8][13]
Induction Time The optimal induction time may vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the point of maximal protein accumulation before significant cell lysis or protein degradation occurs.
Host Strain Use an E. coli strain optimized for expressing toxic or difficult proteins (e.g., BL21(DE3)pLysS, C41(DE3), or Rosetta(DE3)).[8][9] Strains deficient in certain proteases (e.g., lon, ompT) can also improve yield by reducing protein degradation.[13]

Table: Example Induction Optimization Parameters

Condition Temperature (°C) Inducer (IPTG) Concentration (mM) Expected Outcome
High Yield, Potential Insolubility 370.5 - 1.0Rapid expression, but higher risk of inclusion bodies.
Balanced Yield and Solubility 300.1 - 0.5Slower expression, often with improved solubility.
Optimized for Soluble, Difficult Proteins 18 - 250.05 - 0.1Slow expression, generally yields more soluble and properly folded protein.[13]
Analyze Protein Solubility and Integrity

Problem: A protein of the correct size is expressed, but it is insoluble (in inclusion bodies) or appears degraded.

Possible Cause Recommended Solution
Protein Misfolding and Aggregation The presence of the fluorinated TFNL may disrupt proper folding.[6] Lowering the induction temperature and inducer concentration can help.[7][13] Co-expression with molecular chaperones (e.g., GroEL/ES, DnaK/J) can also improve folding and solubility.
Protein Degradation The expressed protein may be susceptible to cellular proteases. Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS).[13] Add protease inhibitors during cell lysis.
Inclusion Body Formation If the protein is consistently found in inclusion bodies, consider refolding the protein from purified inclusion bodies. Alternatively, express the protein with a solubility-enhancing fusion tag (e.g., MBP, GST) that can be cleaved off after purification.

Experimental Protocol: Assessing Protein Solubility

  • Cell Lysis: After induction, harvest a small aliquot of the cell culture. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or chemical methods.

  • Separation of Soluble and Insoluble Fractions: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.

  • SDS-PAGE Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze equal volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE.

  • Quantification: Use densitometry to quantify the amount of the target protein in the soluble and insoluble fractions to determine the percentage of soluble protein.

Signaling Pathway and Workflow Diagrams

Protein_Synthesis_Workflow cluster_workflow Experimental Workflow for TFNL Incorporation Transformation 1. Transform E. coli with Expression Vector Growth 2. Grow Culture in Leucine-Free Medium Transformation->Growth Supplementation 3. Add TFNL to the Medium Growth->Supplementation Induction 4. Induce Protein Expression (e.g., with IPTG) Supplementation->Induction Harvest 5. Harvest Cells Induction->Harvest Analysis 6. Analyze Protein Expression and Solubility Harvest->Analysis

Caption: A simplified experimental workflow for expressing proteins with this compound in E. coli.

TFNL_Incorporation_Pathway TFNL This compound (TFNL) LeuRS Leucyl-tRNA Synthetase (LeuRS) TFNL->LeuRS TFNL_tRNA_Leu TFNL-tRNA^Leu LeuRS->TFNL_tRNA_Leu Aminoacylation tRNA_Leu tRNA^Leu tRNA_Leu->LeuRS Ribosome Ribosome TFNL_tRNA_Leu->Ribosome Protein Growing Polypeptide Chain with TFNL Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome

Caption: The biochemical pathway for the incorporation of this compound into a protein during translation.

References

Technical Support Center: 6,6,6-Trifluoronorleucine (TFNL) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the misincorporation of 6,6,6-Trifluoronorleucine (TFNL) during protein expression experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of TFNL into recombinant proteins.

Issue Potential Cause Recommended Solution
Low Protein Yield 1. TFNL Toxicity: High concentrations of TFNL may be toxic to the expression host.[1][2]- Titrate TFNL concentration to find the optimal balance between incorporation and cell viability.- Use a tightly regulated expression system to minimize toxic protein expression before induction.[3][4]- Co-express molecular chaperones like GroEL/GroES to aid in folding and reduce toxicity of the TFNL-containing protein.[5]
2. Inefficient aaRS Charging: The endogenous aminoacyl-tRNA synthetase (aaRS) may not efficiently charge tRNA with TFNL.- Overexpress the relevant endogenous aaRS (e.g., Leucyl-tRNA synthetase or Methionyl-tRNA synthetase).- If available, use an engineered aaRS with enhanced specificity for TFNL.
High Misincorporation of Canonical Amino Acids 1. Competition with Canonical Amino Acids: TFNL is a structural analog of leucine and norleucine (which is an analog of methionine), leading to competition for the same aaRS.[1][6]- Use an auxotrophic host strain deficient in the synthesis of the competing amino acid (e.g., leucine or methionine).[7][8]- Deplete the competing canonical amino acid from the growth medium before inducing protein expression and adding TFNL.[8]- Supplement the medium with a high concentration of TFNL relative to any residual competing amino acid.
2. Promiscuous Endogenous aaRS: The wild-type aaRS may have a broad substrate specificity, leading to charging of both TFNL and canonical amino acids.[8]- Employ an engineered orthogonal aaRS-tRNA pair specific for TFNL. This is the most effective but also most complex solution.[9][10]- If an orthogonal pair is not available, focus on optimizing the selective pressure incorporation (SPI) method as described above.[7][8]
No or Very Low TFNL Incorporation Detected 1. Inefficient Uptake of TFNL: The host cells may not be efficiently importing TFNL from the medium.- Verify the purity and concentration of the TFNL stock solution.- Optimize expression conditions such as temperature and induction time.
2. Degradation of TFNL: TFNL may be unstable under the experimental conditions.- Ensure proper storage of TFNL stock solutions.- Add TFNL to the culture medium immediately before induction.
3. Incorrect Analytical Method: The method used to detect incorporation may not be sensitive or specific enough.- Use mass spectrometry (MS) for accurate detection and quantification of TFNL incorporation.[11][12]- Perform tandem MS (MS/MS) to confirm the site-specific incorporation of TFNL.
Heterogeneity in Protein Population 1. Incomplete Replacement of Canonical Amino Acid: The depletion of the competing canonical amino acid may be incomplete, resulting in a mixed population of proteins with and without TFNL.- Optimize the depletion protocol for the competing amino acid in the auxotrophic host.- Increase the duration of the depletion phase before induction.
2. Codon Bias: The choice of codon used for TFNL incorporation can affect efficiency and fidelity.[13]- If using a site-specific incorporation method with a suppressor tRNA, optimize the codon context surrounding the target codon.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFNL) and why is it used in protein engineering?

A1: this compound is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids found in proteins. It is an analog of norleucine and leucine. The introduction of fluorine atoms can confer unique properties to proteins, such as increased thermal stability, altered enzymatic activity, and modified protein-protein interactions, making it a valuable tool for protein engineering and drug design.[14]

Q2: Which canonical amino acids are most likely to compete with TFNL for incorporation?

A2: Based on its structure, TFNL is an analog of norleucine, which is known to compete with methionine and leucine.[6][15] Therefore, leucine and methionine are the most likely canonical amino acids to be misincorporated when trying to incorporate TFNL. Leucyl-tRNA synthetase has been shown to be susceptible to misactivation by norleucine and other non-standard amino acids, further suggesting leucine as a primary competitor.[1][2]

Q3: What is the principle behind using an auxotrophic host strain to improve TFNL incorporation?

A3: An auxotrophic host strain is unable to synthesize one or more essential nutrients, such as a specific canonical amino acid (e.g., leucine).[7] By using a leucine auxotroph, you can control the intracellular concentration of leucine by adjusting its amount in the growth medium. To promote TFNL incorporation, the cells are first grown in a medium with a limited amount of leucine. Once the cells reach the desired density for protein expression, the leucine is depleted from the medium, and TFNL is added. This "selective pressure" minimizes competition from leucine and favors the incorporation of TFNL by the cellular translational machinery.[8]

Q4: How can I verify the successful incorporation of TFNL into my protein?

A4: The most reliable method for verifying and quantifying the incorporation of TFNL is mass spectrometry (MS).[11] By analyzing the intact protein or digested peptide fragments, you can detect the mass shift corresponding to the replacement of a canonical amino acid with TFNL. For example, the replacement of leucine (C6H13NO2, molecular weight ~131.17 g/mol ) with TFNL (C6H10F3NO2, molecular weight ~185.14 g/mol ) will result in a predictable mass increase. Tandem MS (MS/MS) can further confirm the precise location of TFNL within the protein sequence.[12]

Q5: What are the potential toxic effects of TFNL on E. coli?

A5: The incorporation of non-canonical amino acids can be toxic to host cells like E. coli. This toxicity can arise from the misincorporation of the analog into essential endogenous proteins, leading to misfolding and loss of function.[1][2] It is crucial to use tightly regulated expression systems to prevent "leaky" expression of the target protein before induction.[3][4] If toxicity is observed, optimizing the TFNL concentration and the induction conditions is recommended.

Experimental Protocols

Protocol 1: TFNL Incorporation using Leucine-Auxotrophic E. coli

This protocol outlines the residue-specific incorporation of TFNL in place of leucine using the selective pressure incorporation (SPI) method.

  • Host Strain: E. coli leucine auxotroph (e.g., a strain with a leu gene deletion).

  • Culture Medium:

    • M9 minimal medium supplemented with all canonical amino acids except for leucine.

    • A limiting amount of leucine (e.g., 20-50 mg/L) should be added for initial cell growth.

  • Procedure:

    • Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.

    • Pellet the cells and wash with M9 salts to remove any residual rich medium.

    • Inoculate the M9 minimal medium containing the limiting amount of leucine with the washed cells.

    • Grow the culture at the optimal temperature (e.g., 37°C) with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, the leucine in the medium should be depleted.

    • Induce the expression of the target protein (e.g., by adding IPTG).

    • Simultaneously, supplement the culture with this compound to a final concentration of (e.g., 0.5-1 g/L).

    • Continue the culture for the desired expression period (e.g., 4-16 hours) at an appropriate temperature (e.g., 18-30°C).

    • Harvest the cells by centrifugation and proceed with protein purification and analysis.

Protocol 2: Mass Spectrometry Analysis of TFNL Incorporation
  • Sample Preparation:

    • Purify the recombinant protein containing TFNL.

    • Perform a buffer exchange to a suitable buffer for MS analysis (e.g., ammonium bicarbonate).

    • For peptide analysis, digest the protein with a specific protease (e.g., trypsin).

  • Mass Spectrometry:

    • Analyze the intact protein or the peptide digest using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    • Acquire high-resolution mass spectra.

  • Data Analysis:

    • For intact protein analysis, compare the measured mass with the theoretical mass of the protein with and without TFNL incorporation.

    • For peptide analysis, use database search software to identify peptides, including modifications corresponding to the mass difference between leucine and TFNL.

    • Perform manual inspection of the spectra to confirm the presence of TFNL-containing peptides.

    • For site-specific confirmation, perform tandem MS (MS/MS) on the TFNL-containing peptides and analyze the fragmentation pattern.

Visualizations

experimental_workflow cluster_growth Phase 1: Cell Growth cluster_expression Phase 2: Protein Expression cluster_analysis Phase 3: Analysis start Inoculate Leucine Auxotroph growth Grow in Minimal Medium + Limiting Leucine start->growth depletion Leucine Depletion growth->depletion induction Induce Protein Expression (e.g., IPTG) depletion->induction expression Express TFNL-labeled Protein induction->expression add_tfnl Add TFNL add_tfnl->expression harvest Harvest Cells expression->harvest purify Purify Protein harvest->purify ms_analysis Mass Spectrometry Analysis purify->ms_analysis

Caption: Workflow for residue-specific incorporation of TFNL.

troubleshooting_logic issue High Misincorporation of Canonical Amino Acid cause1 Competition with Canonical Amino Acid issue->cause1 cause2 Promiscuous aaRS issue->cause2 solution1 Use Auxotrophic Strain & Deplete Canonical Amino Acid cause1->solution1 solution2 Increase TFNL Concentration cause1->solution2 solution3 Use Engineered Orthogonal aaRS/tRNA Pair cause2->solution3

Caption: Logic for troubleshooting high misincorporation rates.

References

Technical Support Center: Assessing Cellular Toxicity of 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cellular toxicity of the unnatural amino acid 6,6,6-Trifluoronorleucine in mammalian cells. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of cellular toxicity?

A1: this compound is a synthetic analog of the natural amino acid L-leucine, where the terminal methyl groups are replaced by a trifluoromethyl group. While specific toxicity data is limited, its mechanism of action is hypothesized to stem from its structural similarity to leucine. Potential mechanisms include:

  • Inhibition of Protein Synthesis: As a leucine analog, it may be mistakenly incorporated into nascent polypeptide chains, leading to improperly folded or non-functional proteins. This can trigger cellular stress responses and reduce protein synthesis rates.[1]

  • Disruption of Leucine-dependent Signaling: Leucine is a key activator of the mTOR (mammalian Target of Rapamycin) signaling pathway, which is central to cell growth, proliferation, and protein synthesis.[2][3] this compound may act as an antagonist, disrupting these vital cellular processes.

  • Metabolic Disruption: It may interfere with enzymes involved in amino acid metabolism, such as branched-chain alpha-keto acid dehydrogenase (BCKDH), leading to metabolic imbalances.[3]

Q2: How do I determine the cytotoxic concentration (IC50) of this compound in my cell line?

A2: The half-maximal inhibitory concentration (IC50) is determined using a dose-response experiment. You should treat your chosen mammalian cell line with a range of this compound concentrations for a set duration (e.g., 24, 48, or 72 hours). Cell viability is then measured using an appropriate assay, such as the MTT, MTS, or a luminescence-based ATP assay. The IC50 is the concentration that reduces cell viability by 50% compared to an untreated control.[4][5]

Q3: How can I determine if this compound induces apoptosis or another form of cell death?

A3: A decrease in metabolic activity in a viability assay indicates cell death or growth arrest but does not define the mechanism.[6] To specifically identify apoptosis, you should use assays that measure key apoptotic markers:[7][8]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis.[7]

  • DNA Fragmentation Analysis: Techniques like TUNEL assays or gel electrophoresis can detect the DNA laddering characteristic of apoptosis.[9]

Q4: What cellular signaling pathways are most likely to be affected by this compound?

A4: Given its structure as a leucine analog, the primary candidate for investigation is the mTOR signaling pathway .[2][3] Key proteins to analyze via methods like Western blotting include:

  • Akt (Protein Kinase B): An upstream regulator of mTOR.

  • mTOR: The central kinase of the pathway.

  • p70S6K and 4E-BP1: Key downstream effectors of mTOR that regulate protein synthesis. Analyzing the phosphorylation status of these proteins can reveal whether the pathway is activated or inhibited by the compound.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes, as specific experimental values for this compound are not widely published. Researchers must determine these values experimentally for their specific cell lines and conditions.

Table 1: Example IC50 Values of this compound in Various Mammalian Cell Lines

Cell LineTissue of OriginIncubation Time (hr)Example IC50 (µM)
HEK293Human Embryonic Kidney48150
HeLaHuman Cervical Cancer48125
A549Human Lung Cancer48210
HepG2Human Liver Cancer48180

Table 2: Example Apoptosis vs. Necrosis Data (Flow Cytometry with Annexin V/PI Staining)

Treatment (24 hr)Cell Line% Viable Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic/Necrotic (Annexin V+ / PI+)
Vehicle ControlHeLa95.2%2.1%2.7%
125 µM TFNLHeLa48.5%35.8%15.7%
250 µM TFNLHeLa22.1%41.3%36.6%
*TFNL: this compound

Experimental Protocols & Workflows

A typical workflow for assessing the cellular toxicity of a novel compound like this compound is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action a 1. Cell Seeding (e.g., 96-well plate) b 2. Dose-Response Treatment (Multiple concentrations of TFNL) a->b c 3. Cell Viability Assay (e.g., MTT, MTS) b->c d 4. IC50 Determination c->d e 5. Apoptosis vs. Necrosis Assay (Annexin V / PI Flow Cytometry) d->e Use IC50 concentration for further tests f 6. Protein Extraction (From treated cells) d->f h 8. Data Interpretation e->h g 7. Western Blot Analysis (e.g., mTOR pathway proteins) f->g g->h

General experimental workflow for assessing cellular toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well. Pipette up and down to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assessment using Annexin V/PI Flow Cytometry

This protocol distinguishes between apoptotic and necrotic cell death.

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8]

Troubleshooting Guides

G start High Variability in Viability Assay Results q1 Are you avoiding the outer wells? start->q1 s1 SOLUTION: Fill outer wells with sterile media/PBS and do not use for samples to avoid 'edge effects' from evaporation. q1->s1 No q2 Is cell seeding uniform? q1->q2 Yes a1_yes Yes a1_no No end Problem Resolved s1->end s2 SOLUTION: Ensure a single-cell suspension before seeding. Mix thoroughly and pipette carefully for consistent cell numbers. q2->s2 No q3 Is formazan/reagent fully dissolved? q2->q3 Yes a2_yes Yes a2_no No s2->end s3 SOLUTION: Increase incubation time with solubilization buffer and ensure vigorous mixing before reading. q3->s3 No q3->end Yes a3_no No s3->end

Troubleshooting flowchart for high result variability.

Q: I am observing high variability between replicates in my cell viability assay. What is the cause?

A: High variability is a common issue that can obscure results. Potential causes include:

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature changes, altering cell growth.[4][10] Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.[4][10]

  • Uneven Cell Seeding: A non-uniform cell suspension leads to different numbers of cells per well. Solution: Ensure you have a single-cell suspension and mix thoroughly before and during plating.

  • Incomplete Reagent Solubilization: In MTT assays, formazan crystals may not fully dissolve, leading to inaccurate readings.[4] Solution: Ensure adequate mixing and incubation time with the solubilization buffer before reading the plate.

Q: I am not seeing a significant effect of this compound on cell viability. What should I check?

A: If the compound appears inactive, consider the following:

  • Concentration Range: The concentrations tested may be too low for your specific cell line. Solution: Perform a broader dose-response experiment with higher concentrations.[4]

  • Treatment Duration: The incubation time may be too short to observe a cytotoxic effect. Solution: Extend the treatment duration to 48 or 72 hours.[4]

  • Compound Stability: The compound may be degrading in the culture medium. Solution: Prepare fresh stock solutions and consider the stability of this compound under your experimental conditions.

Q: My control wells have a high background signal. How can I fix this?

A: High background can mask the true signal from your cells. Common causes are:

  • Compound Interference: The compound itself might react with the assay reagent.[6][10] Solution: Run a "no-cell" control containing only media, your compound, and the assay reagent to check for direct reactivity.

  • Media Components: Phenol red in culture media can interfere with absorbance readings in colorimetric assays.[10] Solution: Use phenol red-free media during the assay portion of the experiment.

  • Contamination: Bacterial or fungal contamination can metabolize assay reagents. Solution: Ensure sterile technique throughout the experiment and regularly check cultures for contamination.[10]

Signaling Pathway Analysis

As a leucine analog, this compound may interfere with the mTOR pathway, a critical regulator of cell growth and protein synthesis. An antagonistic effect could lead to reduced cell proliferation and viability.

G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates TFNL This compound (Potential Antagonist) TFNL->mTORC1 Potentially Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Translation Protein Synthesis & Cell Growth p70S6K->Translation Promotes fourEBP1->Translation Promotes (when phosphorylated)

Potential interference of TFNL with the mTOR signaling pathway.

References

Technical Support Center: Optimizing Codon Suppression for 6,6,6-Trifluoronorleucine Insertion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the genetic incorporation of 6,6,6-Trifluoronorleucine (TFNL). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is incorporating this compound (TFNL) into proteins challenging using standard host machinery?

A1: The primary challenge lies in the specificity of the endogenous aminoacyl-tRNA synthetases (aaRS). These enzymes are highly evolved to recognize and charge tRNAs with one of the 20 canonical amino acids. Studies have shown that the wild-type Escherichia coli methionyl-tRNA synthetase (MetRS) does not efficiently recognize or activate TFNL, leading to no observable incorporation into proteins in vivo.[1] This lack of recognition by the cell's natural translational machinery necessitates the introduction of an engineered, orthogonal translation system.

Q2: What is an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair, and why is it essential for TFNL insertion?

A2: An orthogonal tRNA/aaRS pair is a synthetase and its corresponding tRNA that function independently from the host cell's own synthetases and tRNAs.[2][3][4] This means the orthogonal synthetase specifically charges its partner tRNA with the non-canonical amino acid (in this case, TFNL) and does not recognize endogenous tRNAs. Conversely, the host's synthetases do not charge the orthogonal tRNA with any canonical amino acids.[2][4] This mutual orthogonality is crucial to ensure that TFNL is exclusively and efficiently incorporated at the desired position (e.g., an amber stop codon) and to prevent the misincorporation of canonical amino acids at the target site.[2][5]

Q3: Which parent orthogonal systems are good starting points for evolving a TFNL-specific synthetase?

A3: Since TFNL is an analogue of leucine and methionine, synthetases that recognize these amino acids are logical starting points. The most commonly used parent systems for directed evolution to incorporate new amino acids are:

  • Pyrrolysyl-tRNA Synthetase (PylRS): The PylRS/tRNAPyl pair from Methanosarcina species is widely used due to its large, accommodating active site and inherent orthogonality in bacteria and eukaryotes.[2][6] Mutant libraries of PylRS have been successfully generated to incorporate a wide array of non-canonical amino acids.

  • Tyrosyl-tRNA Synthetase (TyrRS): The TyrRS/tRNATyr pair from Methanocaldococcus jannaschii (Mj) is another well-established and highly versatile system for genetic code expansion.[2][5]

  • Leucyl-tRNA Synthetase (LeuRS): Given the structural similarity of TFNL to leucine, an evolved LeuRS could be a promising candidate.

Q4: What is the general workflow for evolving a TFNL-specific aminoacyl-tRNA synthetase?

A4: The process is a multi-step directed evolution campaign. It involves creating a library of mutant synthetases, followed by rounds of positive and negative selection to identify variants that are active with TFNL and inactive with canonical amino acids.

cluster_0 Step 1: Library Creation cluster_1 Step 2: Selection Cycles cluster_2 Step 3: Screening & Characterization A Select Parent Orthogonal System (e.g., PylRS, MjTyrRS) B Mutagenize Synthetase Gene (Error-prone PCR, Saturation Mutagenesis) A->B C Positive Selection (Reporter gene with amber codon + TFNL) B->C D Negative Selection (Counter-selection gene - TFNL) C->D E Isolate & Sequence Hits D->E F Characterize Variants (Efficiency, Fidelity, Kinetics) E->F

Caption: Workflow for directed evolution of a TFNL-specific synthetase.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of TFNL incorporation.

Problem 1: I am getting no expression of my target protein after adding TFNL and inducing the orthogonal system.

Possible Cause Recommended Solution
Toxicity of TFNL Determine the optimal, non-toxic concentration of TFNL for your expression host. Test a range of concentrations (e.g., 0.1 mM to 2 mM) and monitor cell growth (OD600).
Inefficient Synthetase The evolved synthetase may have very low activity for TFNL. Perform further rounds of directed evolution to improve catalytic efficiency (kcat/KM). Techniques like Phage-Assisted Continuous Evolution (PACE) can rapidly enhance synthetase activity.[2]
Poor TFNL Uptake Ensure the expression host can efficiently import TFNL. If uptake is an issue, consider using cell-free protein synthesis (CFPS) systems, which bypass the cell membrane barrier.
Suboptimal Plasmid Ratio The relative expression levels of the synthetase, tRNA, and target protein are critical. Titrate the ratio of the plasmids encoding these components to find the optimal balance for maximum protein expression.

Problem 2: Mass spectrometry analysis shows low incorporation efficiency of TFNL, with significant truncation at the target codon.

Possible Cause Recommended Solution
Competition with Release Factor 1 (RF1) The amber stop codon (UAG) is recognized by RF1, which terminates translation. In E. coli, using an RF1-deficient strain can significantly improve suppression efficiency by eliminating this competition.
Low tRNA Expression/Charging The expression level or stability of the suppressor tRNA may be insufficient. Increase the number of tRNA gene copies on the expression plasmid. Further evolution of the tRNA itself can also improve its stability and recognition by the synthetase.[7]
Insufficient TFNL Concentration The intracellular concentration of TFNL-charged tRNA may be too low to compete effectively with translation termination. Increase the concentration of TFNL in the growth medium, ensuring it remains below toxic levels.[8]
Codon Context Effects The nucleotides flanking the amber codon can influence suppression efficiency. If possible, mutate the +4 nucleotide (the base immediately following the UAG codon) to a less termination-prone base like A or C.

Problem 3: Mass spectrometry shows that a canonical amino acid is being incorporated at the target site instead of TFNL.

Possible Cause Recommended Solution
Lack of Synthetase Specificity The engineered synthetase is still able to recognize and charge a natural amino acid (e.g., Leucine or Methionine).
Mischarging of Orthogonal tRNA An endogenous host synthetase is incorrectly charging the orthogonal tRNA with a canonical amino acid. This indicates the tRNA is not fully orthogonal.

Decision Tree for Troubleshooting Low TFNL Incorporation

Start Low/No TFNL Incorporation Q1 Is there any protein expression? Start->Q1 A1_No Check TFNL toxicity. Optimize TFNL concentration. Verify plasmid integrity. Q1->A1_No No A1_Yes Analyze protein by MS. Q1->A1_Yes Yes Q2 MS shows truncation? A1_Yes->Q2 A2_Yes Use RF1-deficient strain. Increase tRNA gene copies. Optimize codon context. Q2->A2_Yes Yes (High) A2_No MS shows misincorporation of canonical amino acid? Q2->A2_No No A3_Yes Perform negative selection against canonical amino acids. Re-evolve synthetase for higher fidelity. A2_No->A3_Yes Yes A3_No Efficiency is low but specific. Perform more evolution rounds for higher synthetase activity (kcat/KM). A2_No->A3_No No

Caption: Decision tree for troubleshooting low TFNL incorporation yield.

Experimental Protocols

Protocol 1: Directed Evolution of a TFNL-Specific Synthetase

This protocol provides a general framework for evolving a TFNL-specific aaRS in E. coli using a dual-reporter system.

1. Plasmid Construction: a. Clone the parent orthogonal synthetase gene (e.g., M. jannaschii TyrRS) into a plasmid under an inducible promoter. b. Create a mutant library of the synthetase gene using error-prone PCR or site-directed mutagenesis targeting the amino acid binding pocket. c. Construct a positive selection plasmid containing a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) with an in-frame amber (UAG) codon at a permissive site. d. Construct a negative selection plasmid containing a counter-selectable marker (e.g., sacB or pheS) with an in-frame UAG codon. e. Clone the corresponding orthogonal tRNA gene (e.g., MjtRNATyrCUA) onto one or both of the selection plasmids.

2. Positive Selection: a. Co-transform the synthetase library plasmid and the positive selection plasmid into E. coli. b. Plate the cells on media containing the antibiotic for the reporter gene (e.g., chloramphenicol) and a range of TFNL concentrations (e.g., 0.5 mM - 1 mM). c. Only cells expressing a synthetase variant that can charge the suppressor tRNA with TFNL will survive by expressing the resistance marker. d. Harvest surviving colonies and isolate the pool of active synthetase plasmids.

3. Negative Selection: a. Transform the enriched synthetase plasmid pool from the positive selection into E. coli containing the negative selection plasmid. b. Plate the cells on media containing the counter-selective agent (e.g., sucrose for sacB) but without TFNL. c. Cells expressing synthetases that charge the suppressor tRNA with a canonical amino acid will express the toxic gene and be eliminated. d. Harvest surviving colonies, which should now be enriched for synthetases that are specifically active with TFNL and not with canonical amino acids.

4. Iteration and Screening: a. Repeat cycles of positive and negative selection to further enrich for highly active and specific variants. b. After several rounds, isolate individual colonies and sequence the synthetase genes to identify mutations. c. Characterize individual synthetase mutants by co-transforming them with a reporter plasmid (e.g., expressing sfGFP with an amber codon) and measuring protein expression levels in the presence and absence of TFNL via Western blot or fluorescence.

Protocol 2: Assessing TFNL Incorporation Efficiency

1. Protein Expression: a. Co-transform plasmids expressing the target protein (with an in-frame UAG codon), the evolved TFNL-specific synthetase, and the orthogonal tRNA into an appropriate E. coli expression strain (e.g., an RF1-deficient strain). b. Grow a 50 mL culture to mid-log phase (OD600 ≈ 0.6-0.8). c. Add TFNL to a final concentration of 1 mM (or the predetermined optimal concentration). d. Induce protein expression (e.g., with IPTG) and continue to grow the culture for 4-6 hours at 30°C. e. Harvest the cells by centrifugation.

2. Western Blot Analysis: a. Lyse a small aliquot of the cell pellet and run the protein lysate on an SDS-PAGE gel. b. Transfer the protein to a nitrocellulose or PVDF membrane. c. Probe with an antibody specific to your protein of interest (or a C-terminal tag) to compare the yield of full-length protein (TFNL incorporated) versus the truncated product. Run a wild-type version of the protein as a positive control.

3. Mass Spectrometry Analysis: a. Purify the target protein from the cell lysate using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins). b. Analyze the intact protein mass using ESI-MS to confirm the mass shift corresponding to the incorporation of TFNL versus a canonical amino acid. c. For precise confirmation, perform a tryptic digest of the purified protein followed by LC-MS/MS analysis. Identify the peptide fragment containing the TFNL and confirm the modification by its mass.

Quantitative Data Summary

The following table provides representative data ranges found in the literature for optimizing non-canonical amino acid incorporation, which can serve as a starting point for TFNL experiments.

Parameter Typical Range/Value Notes
ncAA Concentration in Media 0.1 mM - 2 mMMust be optimized to balance incorporation efficiency with potential cell toxicity.[8]
Plasmid Ratio (Synthetase:tRNA:Target) 1:2:1 to 1:5:1The optimal ratio is system-dependent and should be determined empirically.[8]
Expression Yield (ncAA vs WT) 5% - 50%Highly variable. Can be significantly improved with evolved synthetases and optimized conditions. Yields for some systems can approach wild-type levels.
Improvement via Directed Evolution 10 to 100-fold increaseDirected evolution techniques like PACE have been shown to improve synthetase kcat/KM by over 40-fold.[2]

References

Technical Support Center: Solid-Phase Synthesis of Trifluoronorleucine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of trifluoronorleucine-containing peptides. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing trifluoronorleucine (Tfn).

1. Low Coupling Efficiency of Fmoc-Trifluoronorleucine

Question: I am observing a low coupling efficiency for Fmoc-trifluoronorleucine, as indicated by a strong positive Kaiser test after the coupling step. What could be the cause and how can I improve it?

Answer:

Low coupling efficiency for Fmoc-Tfn can be attributed to a combination of steric hindrance from the trifluoromethyl group and its electron-withdrawing effects, which can deactivate the carboxyl group. Here are some strategies to improve coupling efficiency:

  • Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. More potent activating agents are recommended.

    • Uronium/Aminium-based reagents: HATU, HBTU, or HCTU are generally more effective than carbodiimides like DIC for sterically hindered amino acids.

    • Pre-activation: A pre-activation time of 1-5 minutes for the Fmoc-Tfn with the coupling reagent and a base like DIPEA before adding to the resin can enhance the reaction rate.

  • Extended Coupling Time: Doubling the standard coupling time (e.g., from 1 hour to 2 hours) can help drive the reaction to completion.

  • Double Coupling: If a single coupling is insufficient, a second coupling with a fresh solution of activated Fmoc-Tfn should be performed.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization.

2. Potential for Racemization of Trifluoronorleucine

Question: I am concerned about the potential for racemization of the trifluoronorleucine residue during coupling. How can I minimize this?

Answer:

The electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the α-proton, making the residue more susceptible to racemization, especially during the activation step. To minimize racemization:

  • Use of Additives: Incorporating additives that suppress racemization is crucial.

    • HOBt or HOAt: Always use 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with your coupling reagent. HOAt is often more effective at suppressing racemization than HOBt.

  • Choice of Base: The base used for activation plays a significant role.

    • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).

    • Avoid using an excess of base, as this can promote racemization.

  • Low-Temperature Coupling: For particularly sensitive sequences, performing the coupling at 0°C can significantly reduce the rate of racemization.

3. Incomplete Fmoc-Deprotection of the Residue Following Trifluoronorleucine

Question: After coupling an amino acid following trifluoronorleucine, I am observing incomplete Fmoc deprotection. What could be the cause?

Answer:

The incorporation of the bulky and hydrophobic trifluoronorleucine can sometimes lead to peptide aggregation on the solid support. This aggregation can hinder the access of the deprotection reagent (piperidine) to the Fmoc group of the subsequent amino acid.

  • Chaotropic Agents: Adding a chaotropic salt like LiCl (0.5 M) to the piperidine solution can help to disrupt secondary structures and improve resin swelling.

  • Solvent Choice: Using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) can improve resin swelling and reduce aggregation.

  • Extended Deprotection: Increasing the deprotection time or performing a second deprotection step may be necessary.

4. Side Reactions During Final Cleavage

Question: Are there any specific side reactions I should be aware of when cleaving my trifluoronorleucine-containing peptide from the resin?

Answer:

While trifluoronorleucine itself is relatively stable to standard cleavage conditions with trifluoroacetic acid (TFA), the presence of other sensitive residues in your peptide dictates the choice of scavengers. The trifluoromethyl group does not typically require a specific scavenger.

  • Standard Cleavage Cocktail: For most peptides, a standard cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is sufficient.

  • Peptides with other sensitive residues: If your peptide contains tryptophan, methionine, or cysteine, a more comprehensive cleavage cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) should be used to prevent side reactions with these residues.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the solid-phase synthesis of trifluoronorleucine-containing peptides?

A1: The primary challenges stem from the physicochemical properties of trifluoronorleucine:

  • Steric Hindrance: The bulky trifluoromethyl group can slow down the coupling reaction, requiring more potent coupling reagents and potentially longer reaction times.

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of the CF₃ group can decrease the nucleophilicity of the amino group and the basicity of the carboxylate, affecting reaction kinetics. It can also increase the susceptibility of the α-proton to abstraction, leading to a higher risk of racemization during activation.

  • Increased Hydrophobicity: Trifluoronorleucine is more hydrophobic than its non-fluorinated counterpart, which can contribute to peptide aggregation and insolubility, especially in longer sequences.

Q2: Which coupling reagents are recommended for incorporating Fmoc-trifluoronorleucine?

A2: For efficient coupling of Fmoc-trifluoronorleucine, it is advisable to use high-efficiency coupling reagents. The following table summarizes some recommended options.

Coupling ReagentClassRecommended AdditiveBaseKey Advantages
HATU Uronium/AminiumHOAt (intrinsic)DIPEA, CollidineHigh reactivity, low racemization.[2]
HBTU/TBTU Uronium/AminiumHOBt (intrinsic)DIPEA, CollidineVery efficient, widely used.[2]
PyBOP PhosphoniumHOBtDIPEAHigh coupling efficiency.
DIC/HOBt CarbodiimideHOBt-A more economical option, but may require longer coupling times or double coupling.

Q3: What is the recommended protocol for a standard coupling cycle of Fmoc-trifluoronorleucine?

A3: The following is a general protocol for manual solid-phase synthesis. Automated synthesizers can be programmed with similar parameters.

Experimental Protocol: Coupling of Fmoc-Trifluoronorleucine

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-trifluoronorleucine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to step 7.

  • Recoupling (if necessary): Repeat steps 4 and 5.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.

  • Washing: Wash the resin with DMF (3 times) and then with dichloromethane (DCM) (3 times) before proceeding to the next deprotection step.

Q4: How should I purify my crude trifluoronorleucine-containing peptide?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[3] Due to the increased hydrophobicity of trifluoronorleucine, some modifications to the standard protocol may be necessary.

  • Column: A C18 column is typically used, but for very hydrophobic peptides, a C8 or C4 column might provide better separation.

  • Mobile Phase: A standard mobile phase system consists of:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A shallower gradient (e.g., a 1% per minute increase in Solvent B) may be required to achieve good resolution of the target peptide from closely eluting impurities.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, small amounts of acetonitrile or isopropanol can be added.

Q5: How can I confirm the successful incorporation and identity of my trifluoronorleucine-containing peptide?

A5: The purified peptide should be characterized using mass spectrometry to confirm its molecular weight. For peptides containing trifluoronorleucine, you should observe the expected mass corresponding to the incorporation of this amino acid (Fmoc-L-Tfn-OH MW ≈ 409.3 g/mol ). Further characterization by amino acid analysis or sequencing can also be performed.

Visualizations

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Activation Activate Fmoc-Tfn (e.g., HATU/DIPEA in DMF) Wash1->Activation Coupling Couple to Resin Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Capping Capping (Optional) (Acetic Anhydride/DIPEA) KaiserTest->Capping Positive NextCycle Next Coupling Cycle or Final Cleavage KaiserTest->NextCycle Negative Capping->NextCycle

Caption: Workflow for a single coupling cycle of Fmoc-trifluoronorleucine in SPPS.

Troubleshooting_Tree Problem Problem: Low Coupling Efficiency (Positive Kaiser Test) CheckReagents Are Coupling Reagents Potent? (e.g., HATU, HBTU) Problem->CheckReagents UsePotentReagents Action: Use HATU or HBTU CheckReagents->UsePotentReagents No CheckTime Is Coupling Time Sufficient? CheckReagents->CheckTime Yes UsePotentReagents->CheckTime IncreaseTime Action: Extend Coupling Time (e.g., to 2 hours) CheckTime->IncreaseTime No CheckConcentration Is Reagent Concentration Optimal? CheckTime->CheckConcentration Yes IncreaseTime->CheckConcentration DoubleCouple Action: Perform Double Coupling CheckConcentration->DoubleCouple No Solution Re-evaluate Synthesis Strategy CheckConcentration->Solution Yes DoubleCouple->Solution

Caption: Troubleshooting decision tree for low coupling efficiency of Fmoc-Tfn.

References

Technical Support Center: Purification of Proteins Containing 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins containing the unnatural amino acid 6,6,6-Trifluoronorleucine (TFN).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFN) and how does it affect protein properties?

This compound (TFN) is a synthetic analog of the natural amino acid leucine, where the terminal methyl groups are replaced by a trifluoromethyl group. This substitution significantly increases the hydrophobicity of the side chain. The trifluoromethyl group is estimated to be almost twice as hydrophobic as a methyl group.[1] Incorporating TFN into a protein can therefore be expected to increase its overall hydrophobicity, which may enhance its stability against thermal unfolding, chemical denaturation, and proteolytic degradation.[2][3] However, this increased hydrophobicity can also present challenges during purification, such as a higher propensity for aggregation.

Q2: What are the primary challenges when purifying proteins containing TFN?

The main challenges in purifying TFN-containing proteins stem from the increased hydrophobicity conferred by the TFN residues. These challenges include:

  • Protein Aggregation: Increased surface hydrophobicity can lead to intermolecular hydrophobic interactions, causing the protein to aggregate and precipitate, especially at high concentrations.[4][5][6]

  • Reduced Solubility: The overall solubility of the protein in aqueous buffers may be decreased.

  • Altered Chromatographic Behavior: The protein's interaction with chromatography resins will be different from its non-fluorinated counterpart. This requires optimization of binding and elution conditions for techniques like affinity, ion-exchange, and hydrophobic interaction chromatography.

  • Misfolding: While fluorination can stabilize the final folded state, it might also influence the folding pathway, potentially leading to misfolded species.

Q3: Which purification techniques are suitable for TFN-containing proteins?

Standard protein purification techniques can be adapted for TFN-containing proteins. The most common workflow involves:

  • Affinity Chromatography (AC): This is typically the first step, utilizing an affinity tag (e.g., His-tag, GST-tag) for initial capture and purification.[7][8]

  • Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. The incorporation of TFN is unlikely to change the protein's isoelectric point (pI) significantly, so IEX can be a valuable polishing step.[9]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly well-suited for separating proteins based on differences in surface hydrophobicity.[10][11][12] Given that TFN increases hydrophobicity, HIC can be a powerful tool for separating the TFN-containing protein from its non-fluorinated counterpart or other impurities.

  • Size-Exclusion Chromatography (SEC): SEC separates proteins based on their size and can be used as a final polishing step to remove any remaining aggregates.

Q4: How can I confirm the successful incorporation of TFN into my protein?

Mass spectrometry is the gold standard for confirming the incorporation of unnatural amino acids.[2] By analyzing the mass of the intact protein or proteolytic peptides, you can verify the mass shift corresponding to the replacement of leucine (or another amino acid) with TFN.

Troubleshooting Guides

Problem 1: Low Protein Expression or Insolubility (Inclusion Bodies)

Possible Causes and Solutions:

Possible CauseSolution
Toxicity of TFN to the expression host Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducer (e.g., IPTG).
Protein misfolding due to increased hydrophobicity Co-express molecular chaperones to assist in proper folding.
Formation of inclusion bodies Optimize lysis buffer with additives like detergents (e.g., Triton X-100, Tween-20), glycerol, or arginine/glutamate to improve solubility.[4][5] If inclusion bodies persist, on-column refolding protocols can be employed.[11][13][14]
Inefficient incorporation of TFN Ensure the expression system is optimized for unnatural amino acid incorporation, including the use of appropriate tRNA/synthetase pairs.[15]
Problem 2: Protein Aggregation During Purification

Possible Causes and Solutions:

Possible CauseSolution
High protein concentration Work with lower protein concentrations throughout the purification process.[16][17]
Suboptimal buffer conditions (pH, ionic strength) Perform a buffer screen to identify conditions that maintain protein solubility.[18][19] Sometimes, slightly acidic or basic pH can prevent aggregation.
Increased surface hydrophobicity Add solubility-enhancing agents to the buffers, such as L-arginine (50-500 mM), glycerol (5-20%), or non-detergent sulfobetaines.[5] Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20) can also be effective.[4][16]
Freeze-thaw cycles Aliquot the purified protein and store at -80°C with a cryoprotectant like 20-50% glycerol.[16]
Exposure to air-liquid interfaces Handle samples gently and avoid vigorous vortexing or shaking to minimize foaming.[17]
Problem 3: Poor Binding or Elution in Affinity Chromatography

Possible Causes and Solutions:

Possible CauseSolution
Affinity tag is inaccessible The incorporation of TFN near the tag may alter the local conformation. Consider moving the tag to the other terminus of the protein.
Non-specific binding due to increased hydrophobicity Increase the stringency of the wash steps. For His-tagged proteins, this can be achieved by increasing the imidazole concentration in the wash buffer. For other tags, increasing the salt concentration in the wash buffer may help.
Protein precipitates on the column Add solubility enhancers (e.g., arginine, glycerol, low concentration of non-ionic detergent) to all buffers.
Harsh elution conditions leading to aggregation Elute with a gentler method. For His-tagged proteins, use a pH gradient instead of high imidazole concentration. For other affinity systems, consider competitive elution if possible.[4][5][20] Neutralize the eluate immediately if a low pH elution buffer is used.[5][20]
Problem 4: Unexpected Behavior in Ion-Exchange Chromatography (IEX)

Possible Causes and Solutions:

Possible CauseSolution
Changes in surface charge distribution While the net charge may not change, the distribution of charges on the protein surface could be altered by conformational changes induced by TFN. This might affect binding to the IEX resin.
Hydrophobic interactions with the IEX resin Some IEX resins have a slightly hydrophobic backbone. The increased hydrophobicity of the TFN-containing protein may lead to non-specific binding.
Precipitation at low salt concentrations Some proteins are less soluble at the low salt concentrations used for binding to an IEX column.
Solution If unexpected binding occurs, try a different type of IEX resin with a more hydrophilic backbone. If precipitation is an issue, consider performing HIC before IEX, as the high salt conditions required for HIC may keep the protein soluble.
Problem 5: Suboptimal Separation in Hydrophobic Interaction Chromatography (HIC)

Possible Causes and Solutions:

Possible CauseSolution
Protein binds too tightly to the HIC resin TFN significantly increases hydrophobicity. Use a less hydrophobic HIC resin (e.g., butyl instead of phenyl).[12]
Protein precipitates at high salt concentrations required for binding Screen different types of salts (e.g., ammonium sulfate, sodium chloride, sodium citrate) as some are more "salting-out" than others.[9] Lower the initial salt concentration for binding.
Poor resolution between fluorinated and non-fluorinated protein Optimize the elution gradient. A shallower gradient of decreasing salt concentration will provide better resolution.[21]
Protein unfolds on the column HIC is generally non-denaturing, but very hydrophobic proteins can sometimes undergo conformational changes.[22] Adding stabilizing agents like arginine to the mobile phase might help.

Experimental Protocols

Protocol 1: General Expression of TFN-Containing Proteins in E. coli

This protocol is a general guideline and should be optimized for your specific protein.

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding your TFN-compatible tRNA/synthetase pair and the plasmid for your protein of interest containing an amber (TAG) stop codon at the desired incorporation site.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of minimal medium (supplemented with all amino acids except leucine) with the overnight culture. Add the appropriate antibiotics.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression with IPTG (e.g., 0.1-0.5 mM).

  • Incubation: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged TFN-Containing Protein
  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol).

    • Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol).

  • Further Purification (Optional):

    • Ion-Exchange Chromatography: If needed, dialyze the eluted protein into a low-salt buffer and perform IEX.

    • Hydrophobic Interaction Chromatography: Adjust the salt concentration of the eluate to be high (e.g., 1-2 M ammonium sulfate) and load it onto an HIC column. Elute with a decreasing salt gradient.

    • Size-Exclusion Chromatography: As a final polishing step, run the protein over an SEC column to remove aggregates.

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification Transformation Transformation Starter_Culture Starter_Culture Transformation->Starter_Culture Overnight Expression_Culture Expression_Culture Starter_Culture->Expression_Culture Inoculation Induction Induction Expression_Culture->Induction Growth to OD600 0.6-0.8 Incubation Incubation Induction->Incubation Add TFN & IPTG Harvesting Harvesting Incubation->Harvesting 16-24h at 18-25°C Lysis Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification Sonication/Homogenization Affinity_Chromatography Affinity_Chromatography Clarification->Affinity_Chromatography Centrifugation Polishing_Steps IEX / HIC / SEC Affinity_Chromatography->Polishing_Steps Elution Pure_Protein Pure_Protein Polishing_Steps->Pure_Protein

Fig. 1: General workflow for the expression and purification of TFN-containing proteins.

troubleshooting_logic cluster_problem cluster_solution start Purification Issue Aggregation Aggregation? start->Aggregation Low_Yield Low Yield? start->Low_Yield Poor_Purity Poor Purity? start->Poor_Purity Solubility_Enhancers Add Solubility Enhancers (Arginine, Glycerol) Aggregation->Solubility_Enhancers Optimize_Buffer Optimize Buffer pH/Salt Aggregation->Optimize_Buffer Lower_Concentration Lower Protein Concentration Aggregation->Lower_Concentration Low_Yield->Solubility_Enhancers Optimize_Expression Optimize Expression (Temp, Inducer) Low_Yield->Optimize_Expression Modify_Chromatography Modify Chromatography (Resin, Gradient) Poor_Purity->Modify_Chromatography Add_Polishing_Step Add Polishing Step (IEX, HIC, SEC) Poor_Purity->Add_Polishing_Step

References

Technical Support Center: Overcoming Aggregation of Peptides with 6,6,6-Trifluoronorleucine (TFN)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing 6,6,6-Trifluoronorleucine (TFN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues that may arise during the synthesis, purification, and handling of these novel peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFN) and why is it used in peptides?

This compound is a synthetic amino acid analog of norleucine where the terminal methyl group is replaced by a trifluoromethyl group (-CF3). This modification is of significant interest in peptide and drug design for several reasons:

  • Enhanced Hydrophobicity: The trifluoromethyl group significantly increases the hydrophobicity of the amino acid side chain, which can influence peptide folding and binding to biological targets.

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides containing TFN more resistant to enzymatic degradation and improving their pharmacokinetic profiles.[1]

  • Modulation of Physicochemical Properties: Strategic incorporation of TFN can alter a peptide's conformation, stability, and binding affinity.

Q2: Why do peptides containing TFN have a tendency to aggregate?

The aggregation of peptides containing TFN is primarily driven by two factors:

  • Increased Hydrophobicity: The highly hydrophobic trifluoromethyl group promotes intermolecular hydrophobic interactions, causing peptide chains to self-associate to minimize their exposure to aqueous environments.

  • Propensity for β-Sheet Formation: Studies have shown that fluorinated amino acids can have a higher propensity to form β-sheet secondary structures.[2] These extended structures can stack together, leading to the formation of insoluble aggregates.

Q3: What are the initial signs of aggregation in my TFN-containing peptide?

Aggregation can manifest at various stages of your workflow:

  • During Solid-Phase Peptide Synthesis (SPPS): You may observe poor resin swelling, incomplete or slow Fmoc-deprotection, and inefficient coupling reactions. Colorimetric tests like the Kaiser test may give false negatives as the reactive sites on the peptide are buried within the aggregate.

  • Post-Purification and Handling: The most common signs are poor solubility of the lyophilized peptide in aqueous buffers, the formation of a cloudy or hazy solution, or the appearance of visible precipitates or a gel-like substance.

Troubleshooting Guides

Problem 1: My lyophilized TFN-peptide is insoluble in aqueous buffers.

This is a common issue due to the hydrophobic nature of TFN. A systematic approach to solubilization is recommended.

Solution Workflow:

start Start: Insoluble Peptide Powder test_solubility Test solubility with a small aliquot in desired aqueous buffer start->test_solubility organic_solvent Dissolve in a minimal amount of organic solvent (e.g., DMSO, DMF, Acetonitrile) test_solubility->organic_solvent If insoluble add_buffer Slowly add aqueous buffer to the organic solution with vortexing organic_solvent->add_buffer precipitate_check Does the peptide precipitate? add_buffer->precipitate_check adjust_ph Adjust pH away from the isoelectric point (pI) precipitate_check->adjust_ph Yes success Peptide is Solubilized precipitate_check->success No chaotropic_agent Use a chaotropic agent (e.g., 6M Guanidine HCl, 8M Urea) adjust_ph->chaotropic_agent If still insoluble disaggregation Perform a disaggregation protocol (See Protocol 2) chaotropic_agent->disaggregation If still insoluble disaggregation->success If successful fail Consider peptide sequence redesign disaggregation->fail If unsuccessful

Caption: Workflow for solubilizing TFN-containing peptides.

Recommended Solvents for Initial Dissolution:

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)100%Generally well-tolerated in biological assays at low final concentrations (<1%).
Dimethylformamide (DMF)100%An alternative to DMSO if it interferes with the experimental setup.
Acetonitrile (ACN)100%Can be used but may be less compatible with some biological assays.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)100%A strong solvent for disrupting aggregates, but must be removed before use in most biological assays.[3]
Trifluoroacetic Acid (TFA)100%Can be effective for disaggregation but is harsh and must be removed.[4]
Problem 2: My TFN-peptide solution becomes cloudy over time or upon temperature change.

This indicates that while the peptide is initially soluble, it is not stable in that particular solution and is slowly aggregating.

Solutions:

  • Work at Lower Concentrations: Aggregation is often concentration-dependent. Working with more dilute peptide solutions can help maintain solubility.

  • Optimize Buffer Conditions:

    • pH: Ensure the buffer pH is at least 1-2 units away from the peptide's isoelectric point (pI) to maximize electrostatic repulsion between peptide molecules.

    • Ionic Strength: In some cases, increasing the ionic strength of the buffer (e.g., with 150 mM NaCl) can help to shield hydrophobic interactions.

  • Use of Additives:

    • Organic Co-solvents: Maintaining a low percentage of an organic solvent (e.g., 5-10% DMSO or ACN) in the final aqueous solution can help to keep the peptide soluble.

    • Chaotropic Agents: For non-biological applications, the inclusion of chaotropic agents like Guanidine HCl or Urea can prevent aggregation.

  • Disaggregation Prior to Use: Before each experiment, consider performing a disaggregation protocol to break up any small, pre-formed aggregates.

Problem 3: I am observing poor yield and difficult purification by RP-HPLC.

Broad peaks, peak tailing, or loss of product on the column during RP-HPLC are often indicative of on-column aggregation.

Solutions:

  • Modify HPLC Conditions:

    • Organic Modifier: Try different organic modifiers such as acetonitrile or isopropanol.

    • Ion-Pairing Agent: Optimize the concentration of trifluoroacetic acid (TFA) in your mobile phase (e.g., 0.1% is standard, but you can try slightly higher or lower concentrations).

    • Temperature: Running the chromatography at a slightly elevated temperature (e.g., 40-50°C) can sometimes disrupt aggregates and improve peak shape.

  • Pre-treatment of the Sample: Before injecting the sample onto the HPLC, dissolve it in a strong solvent like HFIP or a TFA/HFIP mixture and then dilute it in the initial mobile phase.

Experimental Protocols

Protocol 1: General Solubilization of TFN-Containing Peptides
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.

  • Initial Dissolution: Add a minimal volume of an appropriate organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution (e.g., 5-10 mg/mL). Gently vortex or sonicate for a few minutes to aid dissolution. The solution should be clear.

  • Dilution: Take the required volume of the organic stock solution. Slowly add the stock solution drop-wise into your stirring aqueous experimental buffer to achieve the final desired concentration.

  • Inspection: Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is not clear, the peptide is not soluble under these conditions.

Protocol 2: Disaggregation of TFN-Peptides using TFA/HFIP

This protocol is adapted from methods for highly aggregation-prone peptides and should be performed in a chemical fume hood with appropriate personal protective equipment.[4]

  • Preparation: Place 1-5 mg of the lyophilized peptide in a glass vial.

  • Disaggregation: Prepare a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP). Add this mixture to the peptide to achieve a concentration of approximately 1 mg/mL.

  • Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. Allow it to incubate for 1-4 hours to ensure complete disaggregation.

  • Solvent Removal: Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.

  • Reconstitution: Immediately reconstitute the peptide in the desired buffer or solvent as described in Protocol 1.

Protocol 3: Monitoring Aggregation with Thioflavin T (ThT) Assay

This protocol provides a method to quantify the kinetics of aggregation.

start Prepare ThT Stock Solution (1 mM) prepare_rxn Prepare reaction mixture in a 96-well plate: - Peptide Solution - Inhibitor/Excipient (if any) - ThT Solution (final conc. 25 µM) start->prepare_rxn incubate Incubate plate in a plate reader at 37°C with intermittent shaking prepare_rxn->incubate measure Measure fluorescence at regular intervals (Ex: ~450 nm, Em: ~485 nm) incubate->measure analyze Plot fluorescence intensity vs. time to generate aggregation kinetics curves measure->analyze end Analyze lag time and max fluorescence analyze->end

Caption: Workflow for the Thioflavin T (ThT) aggregation assay.

Materials:

  • Thioflavin T (ThT)

  • 96-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in distilled water. Filter through a 0.2 µm syringe filter.

  • Prepare Reaction Mixture: In a 96-well black plate, combine the peptide solution (at the desired concentration), any potential aggregation inhibitors, and the ThT stock solution. The final concentration of ThT is typically 25 µM.

  • Incubation and Measurement: Seal the plate and incubate it in a plate reader at a constant temperature (e.g., 37°C) with intermittent shaking.

  • Data Acquisition: Measure the fluorescence at regular intervals using an excitation wavelength of approximately 450 nm and an emission wavelength of around 485 nm.

  • Data Analysis: Plot the increase in fluorescence intensity over time to generate aggregation kinetics curves. The lag time and maximum fluorescence intensity are key parameters for comparing aggregation under different conditions.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of TFN incorporation and the use of solubilizing agents.

Table 1: Hypothetical Solubility of a Model Peptide With and Without TFN

Peptide SequenceModificationSolubility in PBS (pH 7.4)Required %DMSO for 1 mg/mL Solution
GVAIVL K-NH2None> 2 mg/mL0%
GVAIV(TFN) K-NH2TFN incorporation< 0.1 mg/mL~15%

Table 2: Hypothetical Effect of Chaotropic Agents on the Solubility of a TFN-Peptide

TFN-Peptide ConcentrationBufferSolubility
1 mg/mLPBS (pH 7.4)Insoluble
1 mg/mLPBS with 4M Guanidine HClSoluble
1 mg/mLPBS with 6M UreaSoluble

This technical support center provides a starting point for addressing aggregation issues with TFN-containing peptides. Due to the highly sequence-dependent nature of peptide aggregation, some level of empirical optimization will always be necessary.

References

Technical Support Center: Optimizing Cleavage and Deprotection for Peptides with Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid trifluoronorleucine (TFNL). The information provided is designed to help overcome common challenges encountered during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the trifluoromethyl group of trifluoronorleucine stable during standard TFA cleavage?

A1: Yes, the trifluoromethyl (CF3) group is chemically robust and stable to the strong acidic conditions of standard trifluoroacetic acid (TFA) cleavage cocktails used in Fmoc-based solid-phase peptide synthesis. You can generally expect the TFNL residue to remain intact during the cleavage and deprotection procedure.

Q2: Do I need a special cleavage cocktail for peptides containing trifluoronorleucine?

A2: Not necessarily. For most peptides containing trifluoronorleucine, a standard TFA-based cleavage cocktail is sufficient. However, the choice of cocktail should be primarily dictated by the other amino acid residues present in your sequence, especially those with sensitive side chains such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr).

Q3: What are the most common issues to watch out for when cleaving peptides with trifluoronorleucine?

A3: While TFNL itself is stable, its presence can contribute to the overall hydrophobicity of the peptide, which might lead to aggregation and precipitation issues. Incomplete cleavage due to poor resin swelling or scavenger-related side reactions with other sensitive residues in the sequence are also potential concerns.

Q4: How can I optimize the cleavage time for my trifluoronorleucine-containing peptide?

A4: A standard cleavage time of 2-3 hours at room temperature is a good starting point. To optimize, you can perform a time-course experiment by taking small aliquots of the cleavage mixture at different time points (e.g., 1, 2, 3, and 4 hours) and analyzing them by HPLC and mass spectrometry to determine the point of complete cleavage and deprotection with minimal side product formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Cleavage 1. Insufficient resin swelling. 2. Steric hindrance from the peptide sequence. 3. Short cleavage reaction time.1. Ensure the resin is well-swollen in the cleavage cocktail. Use a sufficient volume of the cocktail (e.g., 10 mL per gram of resin). 2. Extend the cleavage time to 4 hours. For particularly difficult sequences, consider performing the cleavage at a slightly elevated temperature (e.g., 30-35°C), but monitor for potential side reactions. 3. Confirm the completeness of the final Fmoc deprotection step before cleavage.
Peptide "Oiling Out" Instead of Precipitating The peptide is highly hydrophobic, a characteristic that can be enhanced by the presence of trifluoronorleucine.1. Ensure the diethyl ether used for precipitation is ice-cold. 2. Try precipitating in a larger volume of cold ether. 3. Consider using a different precipitation solvent, such as a mixture of diethyl ether and hexane. 4. If oiling persists, the oil can be triturated with fresh cold ether to induce solidification.
Presence of Unexpected Adducts in Mass Spectrometry Side reactions with scavengers or re-attachment of the peptide to the resin.1. Optimize the scavenger cocktail based on the sensitive amino acids in your peptide sequence (see Table 1). 2. Ensure that scavengers are fresh and of high quality. 3. Reduce the volume of TFA by rotary evaporation before precipitation to minimize contact time.
Low Purity of Crude Peptide 1. Incomplete deprotection of other amino acid side chains. 2. Aggregation during cleavage.1. For peptides with multiple Arginine(Pbf) residues, a longer cleavage time (up to 4 hours) may be necessary. 2. Consider using a cleavage cocktail with additives that can disrupt aggregation, such as a small percentage of a chaotropic agent, although this should be approached with caution and tested on a small scale first.

Data Presentation: Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for obtaining a high-purity crude peptide. The following table summarizes common cleavage cocktails and their applications, which can be adapted for peptides containing trifluoronorleucine based on the other residues in the sequence.

Cocktail Name Composition (v/v/v) Primary Application Notes
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5)Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[1]A robust, general-purpose cocktail for complex peptides.[1]
Reagent R TFA / Thioanisole / EDT / Anisole (90 : 5 : 3 : 2)Peptides containing Arginine(Pbf/Pmc) residues.[2]Minimizes reattachment of Trp-containing peptides to the linker.[2]
TFA/TIS/Water TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5)Peptides without highly sensitive residues.TIS is an effective scavenger for carbocations.
TFA/TIS/EDT TFA / TIS / EDT (94 : 1 : 5)Peptides containing Cysteine.EDT helps to prevent the oxidation of Cysteine.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of a Trifluoronorleucine-Containing Peptide

This protocol is suitable for a peptide containing trifluoronorleucine and other non-sensitive amino acid residues, synthesized on a Rink Amide resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v)

  • Ice-cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel (with a frit)

  • Centrifuge tubes

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Drain the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL each) and combine the filtrates.

  • Wash the resin with DCM (e.g., 1 mL) and add this to the filtrate.

  • Slowly add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether (e.g., 30 mL) with gentle vortexing to precipitate the crude peptide.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the peptide in an appropriate solvent (e.g., water/acetonitrile mixture) for purification by RP-HPLC.

Mandatory Visualizations

Diagram 1: Optimized Cleavage and Deprotection Workflow

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis & Purification Start Start: Dried Peptide-Resin Prep_Cocktail Prepare Fresh Cleavage Cocktail Start->Prep_Cocktail Add_Cocktail Add Cocktail to Resin Prep_Cocktail->Add_Cocktail Agitate Agitate at RT (2-3h) Add_Cocktail->Agitate Filter_Wash Filter & Wash Resin Agitate->Filter_Wash Precipitate Precipitate in Cold Ether Filter_Wash->Precipitate Centrifuge_Wash Centrifuge & Wash Pellet Precipitate->Centrifuge_Wash Dry Dry Crude Peptide Centrifuge_Wash->Dry Analyze Analyze by HPLC/MS Dry->Analyze Purify Purify by RP-HPLC Analyze->Purify End End: Pure Peptide Purify->End

Caption: Workflow for TFNL-peptide cleavage.

Diagram 2: Troubleshooting Logic for Incomplete Cleavage

Troubleshooting_Logic Start Incomplete Cleavage Detected Check_Swell Check Resin Swelling |  Is it adequate? Start->Check_Swell Check_Time Review Cleavage Time |  Was it ≥ 2h? Check_Swell:f1->Check_Time Yes Increase_Vol Increase Cocktail Volume Check_Swell:f1->Increase_Vol No Check_Fmoc Verify Final Fmoc Deprotection |  Was it complete? Check_Time:f1->Check_Fmoc Yes Extend_Time Extend Cleavage Time to 4h Check_Time:f1->Extend_Time No Repeat_Fmoc Repeat Fmoc Deprotection Check_Fmoc:f1->Repeat_Fmoc No Re_cleave Re-cleave Peptide Check_Fmoc:f1->Re_cleave Yes Increase_Vol->Re_cleave Extend_Time->Re_cleave Repeat_Fmoc->Re_cleave

Caption: Incomplete cleavage troubleshooting.

References

analytical methods for detecting impurities in 6,6,6-Trifluoronorleucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 6,6,6-Trifluoronorleucine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the asymmetric synthesis of this compound, particularly when using chiral Ni(II) complexes of glycine Schiff bases, several types of impurities can arise. These include:

  • Diastereomers: The alkylation reaction to introduce the trifluoromethylbutyl side chain can result in the formation of the undesired diastereomer (e.g., (S,2R) if the desired product is (S,2S)).[1][2]

  • Starting Materials: Unreacted starting materials such as the chiral glycine equivalent and 1-iodo-4,4,4-trifluorobutane may be present in the crude product.

  • Reagent-Related Impurities: Impurities from the reagents used in the synthesis, such as the chiral ligand or the base, can be carried through the process.

  • By-products of Side Reactions:

    • Oxidation Products: Schiff base Ni(II) complexes can be susceptible to oxidation, leading to the formation of by-products like binuclear Ni(II) complexes and 4-phenylquinazoline-type derivatives.[3]

    • Hydrolysis Products: Prolonged reaction times or exposure to moisture can lead to the hydrolysis of the Schiff base and amide functional groups.[3]

    • Over-alkylation or other side reactions: Depending on the specific reaction conditions, other minor impurities may be formed.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound synthesis?

A2: The most commonly employed and effective analytical techniques for impurity profiling of this compound are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for separating the desired product from its impurities. Chiral HPLC is essential for separating enantiomers.[1][2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for analyzing volatile impurities. For non-volatile compounds like amino acids, derivatization is required to make them amenable to GC analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.[1]

Q3: How can I separate the enantiomers of this compound?

A3: Chiral chromatography is the most effective method for separating the enantiomers of this compound.[4] Two main approaches can be taken:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantiomeric separation.

    • Direct Separation: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are known to be effective for the separation of underivatized amino acid enantiomers.[7]

    • Indirect Separation: Involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[7]

  • Chiral Gas Chromatography (GC): This method also employs a chiral stationary phase, often based on derivatized cyclodextrins, to separate the enantiomers of volatile derivatives of this compound.[8]

Troubleshooting Guides

HPLC Analysis

Q: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for my this compound peak. What could be the cause and how can I resolve it?

A: Poor peak shape in HPLC can be attributed to several factors. Here is a systematic approach to troubleshoot the issue:

HPLC_Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing, Fronting, Splitting) cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 end Improved Peak Shape sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol2c sol2c cause2->sol2c sol3a sol3a cause3->sol3a sol3b sol3b cause3->sol3b sol1a->end sol1b->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end

  • Peak Tailing: This is often caused by secondary interactions between the basic amino group of norleucine and acidic silanol groups on the silica-based column.[9]

    • Solution 1: Adjust the mobile phase pH to be 2 units below the pKa of the amine to ensure it is protonated and less likely to interact with silanols.[10]

    • Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Solution 3: Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).

  • Peak Fronting: This can be a result of column overload.[11]

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Split Peaks: This may indicate a blocked column frit or an issue with the sample solvent.[10]

    • Solution 1: Back-flush the column to dislodge any particulates on the frit. If this fails, the frit or the entire column may need replacement.[10]

    • Solution 2: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Q: I am unable to separate a known impurity from the main this compound peak. What can I do to improve resolution?

A: Co-elution of peaks is a common challenge. Here are some strategies to improve separation:

  • Modify the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the retention of your compounds.

    • Adjust the Gradient: If using a gradient, make it shallower to increase the separation time between closely eluting peaks.

    • Modify the pH: A small change in the mobile phase pH can significantly impact the retention of ionizable compounds.

  • Change the Column:

    • Different Stationary Phase: Switch to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

    • Longer Column or Smaller Particles: A longer column or a column packed with smaller particles will provide higher efficiency and better resolution.

  • Adjust the Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.

GC-MS Analysis

Q: My GC-MS analysis of derivatized this compound is showing low sensitivity or no peak at all. What are the possible reasons?

A: Low sensitivity in GC-MS analysis of derivatized amino acids can stem from several issues:

GCMS_Troubleshooting start Low/No GC-MS Signal cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 end Improved Signal sol1a sol1a cause1->sol1a sol1b sol1b cause1->sol1b sol2a sol2a cause2->sol2a sol2b sol2b cause2->sol2b sol3a sol3a cause3->sol3a sol3b sol3b cause3->sol3b sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Solution 1: Ensure all reagents and solvents are anhydrous, as moisture can quench many derivatizing agents, especially silylating agents.[12]

    • Solution 2: Optimize the reaction conditions, such as temperature and time, to ensure complete derivatization.

  • Analyte Degradation: The derivatized analyte might be thermally labile and degrading in the hot GC injector.

    • Solution: Lower the injector temperature. However, ensure it is still high enough to volatilize the analyte.

  • Active Sites in the GC System: Active sites in the injector liner or column can cause adsorption of the analyte.

    • Solution: Use a deactivated injector liner and ensure the column is properly conditioned.

Quantitative Data Summary

The following table provides a summary of typical performance data for the analysis of amino acids using HPLC-MS. The values can serve as a benchmark for method development and validation for this compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
HPLC-MSUnderivatized Amino Acids0.01 - 0.5 µg/mL0.03 - 1.5 µg/mL>0.999

Note: Data is generalized from the analysis of standard amino acids and may vary for this compound. Specific values should be determined experimentally.[13]

Experimental Protocols

HPLC Method for Impurity Profiling

This protocol is a general starting point for the analysis of this compound and its impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid).

GC-MS Method with Silylation Derivatization

This protocol describes the derivatization of this compound for GC-MS analysis.

  • Sample Preparation:

    • Place 50 µL of a solution of this compound in 0.1 N HCl into a reaction vial.

    • Evaporate the solvent to complete dryness under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of anhydrous acetonitrile and 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried sample.[12]

    • Cap the vial tightly and heat at 100 °C for 2-4 hours.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

References

Validation & Comparative

Confirming 6,6,6-Trifluoronorleucine Incorporation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids (UAAs) like 6,6,6-Trifluoronorleucine (TFNL) into proteins is paramount for developing novel therapeutics and research tools. Verifying the successful and site-specific integration of TFNL is a critical step that requires robust analytical methodologies. This guide provides an objective comparison of the leading techniques for this purpose: Mass Spectrometry, Edman Degradation, Click Chemistry, and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a detailed overview of their principles, comparative performance, and supporting experimental protocols.

Mass spectrometry (MS) has emerged as the gold standard for the definitive confirmation of UAA incorporation, offering unparalleled sensitivity and the ability to pinpoint the exact location of the modification.[1] However, a multi-faceted analytical approach, often combining two or more of the techniques discussed below, can provide the most comprehensive validation of TFNL incorporation.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on several factors, including the required level of detail, sample purity, available instrumentation, and the specific properties of the UAA. For TFNL, its trifluoromethyl group offers a unique spectroscopic handle that can be exploited by ¹⁹F NMR. The following table summarizes the key performance metrics of the four primary analytical techniques.

FeatureMass Spectrometry (MS)Edman DegradationClick Chemistry¹⁹F Nuclear Magnetic Resonance (NMR)
Primary Function Identification & QuantificationN-terminal SequencingQuantification & VisualizationQuantification & Structural Analysis
Sample Requirement Low (femtomole to picomole)Moderate (picomole)Low to ModerateHigh (micromole)
Throughput HighLowHighLow to Moderate
Site-Specific Info YesYes (N-terminus only)No (indirect)Yes
Quantitative? Yes (relative & absolute)No (inherently)YesYes
Key Advantage High sensitivity & specificityDirect sequencing of N-terminusHigh specificity & bioorthogonalityNon-invasive, sensitive to local environment
Key Limitation Complex data analysisLimited to N-terminus, short sequencesRequires a reactive handle on UAALower sensitivity than MS, requires ¹⁹F probe

Experimental Workflows and Logical Relationships

The general workflow for confirming UAA incorporation involves protein expression, purification, and subsequent analysis by one or more of the techniques discussed. The following diagram illustrates a typical experimental workflow for confirming TFNL incorporation using mass spectrometry.

Experimental Workflow for TFNL Incorporation Analysis cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analytical Confirmation cluster_ms_workflow Mass Spectrometry Workflow expression_system Protein Expression System (e.g., E. coli, Mammalian Cells) tfnl_addition Addition of this compound expression_system->tfnl_addition Culture Media cell_lysis Cell Lysis tfnl_addition->cell_lysis Cell Pellet affinity_chromatography Affinity Chromatography cell_lysis->affinity_chromatography Lysate ms Mass Spectrometry affinity_chromatography->ms Purified Protein edman Edman Degradation affinity_chromatography->edman click_chem Click Chemistry affinity_chromatography->click_chem nmr ¹⁹F NMR affinity_chromatography->nmr digestion Proteolytic Digestion (e.g., Trypsin) lc_separation LC Separation digestion->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_analysis Data Analysis (Mass Shift & Fragmentation) ms_analysis->data_analysis

Caption: A generalized workflow for the expression, purification, and subsequent analysis of proteins containing this compound.

The following diagram illustrates the logical relationship and comparison between the different analytical methods for confirming TFNL incorporation.

Comparison of Analytical Methods for TFNL Confirmation cluster_methods Analytical Methods cluster_outcomes Information Obtained TFNL_Protein Protein with TFNL MS Mass Spectrometry TFNL_Protein->MS High Sensitivity, Site-Specific Edman Edman Degradation TFNL_Protein->Edman N-terminal Sequence, Direct Confirmation Click Click Chemistry (if TFNL is derivatized) TFNL_Protein->Click High Specificity, Requires Handle NMR ¹⁹F NMR TFNL_Protein->NMR Non-invasive, Structural Insights MS_info Precise Mass, Sequence Coverage, PTM Analysis MS->MS_info Edman_info N-terminal Residue ID Edman->Edman_info Click_info Overall Incorporation, Visualization Click->Click_info NMR_info Local Environment, Conformational Changes NMR->NMR_info

Caption: A diagram comparing the information obtained from different analytical techniques used to confirm the incorporation of this compound into a protein.

Detailed Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Mass spectrometry is the most powerful technique for confirming UAA incorporation due to its high sensitivity, accuracy, and ability to provide site-specific information. The general workflow involves the enzymatic digestion of the protein, followed by liquid chromatography separation of the resulting peptides and tandem mass spectrometry (MS/MS) analysis.

Protocol Outline:

  • Protein Digestion:

    • The purified protein containing TFNL is denatured, reduced, and alkylated.

    • The protein is then digested into smaller peptides using a specific protease, most commonly trypsin.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is loaded onto a reverse-phase LC column.

    • Peptides are separated based on their hydrophobicity using a gradient of organic solvent (e.g., acetonitrile).

  • Mass Spectrometry (MS) Analysis:

    • MS1 Scan: As peptides elute from the LC column, a full scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of the intact peptide ions. The presence of a peptide with a mass shift corresponding to the incorporation of TFNL in place of a canonical amino acid is indicative of successful incorporation.

    • MS2/MS/MS Scan: The mass spectrometer then isolates the peptide ion of interest and fragments it. The resulting fragment ions (b- and y-ions) are analyzed in a second scan (MS2 or MS/MS).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein sequence database that includes the potential modification of TFNL.

    • Successful identification of a peptide with the TFNL modification confirms its incorporation and provides the exact location within the protein sequence.

    • Quantitative analysis can be performed by comparing the peak areas of the TFNL-containing peptide to its unmodified counterpart.[1]

Edman Degradation

Edman degradation is a classic method for N-terminal sequencing of proteins and can be used to confirm the presence of a UAA at or near the N-terminus.[3][4][5][6][7][8][9][10][11]

Protocol Outline:

  • Sample Preparation: The purified protein is immobilized on a solid support, typically a PVDF membrane.

  • Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, such as trifluoroacetic acid (TFA).

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to known standards.

  • Cycle Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence. If TFNL is present, a novel peak will appear in the HPLC chromatogram that does not correspond to any of the 20 standard amino acids.

Click Chemistry

Click chemistry is a powerful tool for the quantification and visualization of UAA incorporation, provided that the UAA contains a bioorthogonal handle such as an azide or an alkyne.[1][11][12][][14][15] While TFNL itself does not have a typical click chemistry handle, it could be synthesized with one to enable this type of analysis.

Protocol Outline:

  • Protein Labeling: The purified protein containing the derivatized TFNL is incubated with a reporter molecule (e.g., a fluorescent dye or biotin) that has a complementary reactive group.

  • Reaction: The click reaction (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition) is allowed to proceed, resulting in the covalent attachment of the reporter molecule to the protein.

  • Analysis:

    • Gel-based: The labeled protein can be visualized by in-gel fluorescence, and the intensity of the fluorescent band can be used to quantify the amount of labeled protein.

    • Blot-based: If a biotin tag is used, the protein can be detected and quantified by western blotting using streptavidin-HRP.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The trifluoromethyl group of TFNL provides a unique and highly sensitive probe for ¹⁹F NMR analysis. This technique is non-invasive and can provide valuable information about the local environment and conformational changes of the protein upon TFNL incorporation.[10][16][17]

Protocol Outline:

  • Sample Preparation: The purified protein containing TFNL is concentrated and exchanged into a suitable NMR buffer.

  • NMR Data Acquisition: A one-dimensional ¹⁹F NMR spectrum is acquired. Since there are no endogenous fluorine atoms in most biological samples, the resulting spectrum should be free of background signals.

  • Data Analysis:

    • The presence of a signal in the ¹⁹F NMR spectrum confirms the incorporation of TFNL.

    • The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing information about the protein's structure and folding.

    • Changes in the chemical shift upon ligand binding or other perturbations can be used to study protein dynamics and interactions.

    • The integral of the ¹⁹F signal can be used for quantitative analysis of TFNL incorporation.

References

Tandem MS Sequencing of Peptides with 6,6,6-Trifluoronorleucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 6,6,6-Trifluoronorleucine (TFNL) into peptides is a key strategy for enhancing therapeutic properties. Understanding the behavior of these modified peptides during mass spectrometry sequencing is crucial for their characterization and development. This guide provides a comparative overview of the tandem mass spectrometry (MS) sequencing of peptides containing TFNL, with a focus on its fragmentation patterns compared to its canonical counterpart, leucine, and the influence of different fragmentation techniques.

Due to the limited availability of direct experimental data on the tandem MS sequencing of peptides containing this compound in publicly accessible literature, this guide will focus on the foundational principles and expected fragmentation behaviors based on the known characteristics of fluorinated compounds and standard peptide sequencing methodologies.

Introduction to this compound in Peptide Chemistry

This compound is a synthetic amino acid analogue of leucine where the terminal methyl groups are replaced by a trifluoromethyl group. This substitution introduces unique physicochemical properties, including increased hydrophobicity and metabolic stability, making it an attractive candidate for peptide-based drug design. The presence of the highly electronegative fluorine atoms can influence peptide conformation and binding affinity to biological targets.

Tandem Mass Spectrometry for Peptide Sequencing

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence of peptides. The general workflow involves the ionization of peptides, selection of a specific peptide ion (precursor ion), fragmentation of the precursor ion, and analysis of the resulting fragment ions (product ions). The mass differences between the product ions correspond to the masses of the amino acid residues, allowing for the elucidation of the peptide sequence.

The two most common fragmentation techniques used in proteomics are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

  • Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with an inert gas. This collision imparts internal energy, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions.

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, which induces fragmentation along the peptide backbone, producing c- and z-type ions. A key advantage of ETD is its ability to preserve labile post-translational modifications.

Expected Fragmentation Behavior of Trifluoronorleucine-Containing Peptides

While specific experimental data is scarce, we can infer the expected fragmentation behavior of TFNL-containing peptides based on the known fragmentation patterns of peptides and the chemical properties of the trifluoromethyl group.

Comparison with Leucine/Isoleucine

Leucine and its isomer isoleucine are canonical amino acids with the same nominal mass. Distinguishing between them by CID can be challenging. However, high-energy fragmentation methods can sometimes induce side-chain specific losses that allow for their differentiation.

For peptides containing TFNL, the primary fragmentation is expected to occur along the peptide backbone, similar to peptides with canonical amino acids. The key difference will be the mass of the residue.

Amino AcidResidue Mass (Monoisotopic)
Leucine (Leu) / Isoleucine (Ile)113.08406 Da
This compound (TFNL)167.07148 Da

This significant mass difference will result in a predictable mass shift in the b- and y-ion series at the position of TFNL incorporation.

Influence of the Trifluoromethyl Group on Fragmentation

The strong electron-withdrawing nature of the trifluoromethyl group could potentially influence the fragmentation process:

  • Charge Distribution: The trifluoromethyl group may affect the proton affinity of the peptide, influencing charge distribution and potentially altering the relative abundance of different fragment ion series.

  • Side-Chain Fragmentation: While backbone fragmentation is dominant, the C-CF3 bond is strong. However, under higher energy CID conditions, neutral losses involving the trifluoromethylated side chain might be observed, providing a unique signature for TFNL.

  • ETD Fragmentation: In ETD, the fragmentation is less dependent on the chemical nature of the side chains. Therefore, peptides containing TFNL are expected to produce a rich series of c- and z-ions, allowing for straightforward sequence determination.

Experimental Protocols

The following sections outline the general experimental protocols for the synthesis and tandem MS analysis of peptides containing this compound.

Peptide Synthesis

Peptides incorporating TFNL can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected this compound.

Materials:

  • Fmoc-protected amino acids (including Fmoc-(S)-6,6,6-Trifluoronorleucine)

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, Acetonitrile)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-TFNL) to the deprotected resin using a coupling reagent and a base.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Tandem Mass Spectrometry Analysis

Instrumentation:

  • A high-resolution mass spectrometer equipped with CID and ETD fragmentation capabilities (e.g., Orbitrap or Q-TOF).

  • A nano-liquid chromatography (nanoLC) system for online separation of peptides.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the peptide sample onto the nanoLC system.

    • Separate the peptides using a reverse-phase column with a gradient of acetonitrile in water containing 0.1% formic acid.

    • Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).

    • Acquire MS1 spectra to identify the precursor ion of the TFNL-containing peptide.

    • Isolate the precursor ion and subject it to fragmentation using CID and/or ETD.

    • Acquire MS2 spectra of the resulting fragment ions.

  • Data Analysis:

    • Use de novo sequencing software to interpret the MS2 spectra and determine the peptide sequence.

    • Manually verify the sequence by calculating the mass differences between the observed b, y, c, and z ions.

Visualizing the Workflow and Fragmentation

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Tandem MS Analysis SPPS Solid-Phase Peptide Synthesis (with Fmoc-TFNL) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC_MS nanoLC-MS/MS Purification->LC_MS CID CID Fragmentation LC_MS->CID ETD ETD Fragmentation LC_MS->ETD DataAnalysis Data Analysis (De Novo Sequencing) CID->DataAnalysis ETD->DataAnalysis

Caption: Workflow for synthesis and analysis of TFNL peptides.

Peptide Fragmentation Pathways

FragmentationPathways cluster_peptide cluster_cid CID Fragmentation cluster_etd ETD Fragmentation Peptide H₂N-AA₁-CO-NH-AA₂-CO-...-NH-TFNL-CO-...-COOH b_ion b-ions (N-terminal fragments) Peptide->b_ion Cleavage at peptide bond y_ion y-ions (C-terminal fragments) Peptide->y_ion Cleavage at peptide bond c_ion c-ions (N-terminal fragments) Peptide->c_ion Cleavage at N-Cα bond z_ion z-ions (C-terminal fragments) Peptide->z_ion Cleavage at N-Cα bond

A Comparative Guide to Protein Stability: 6,6,6-Trifluoronorleucine vs. Hexafluoroleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enhanced protein stability is paramount. The incorporation of non-canonical amino acids is a powerful strategy to achieve this, with fluorinated amino acids standing out for their unique properties. This guide provides a detailed comparison of two such amino acids, 6,6,6-Trifluoronorleucine (TFN) and Hexafluoroleucine (HFL), focusing on their impact on protein stability.

While extensive research has demonstrated the significant stabilizing effects of incorporating Hexafluoroleucine into the hydrophobic core of proteins, a direct experimental comparison with this compound is not yet available in the scientific literature. This guide, therefore, presents the established data for HFL and offers a theoretical comparison with TFN based on their distinct molecular structures.

Hexafluoroleucine (HFL): A Proven Stabilizer

Hexafluoroleucine, with its two trifluoromethyl groups, has been consistently shown to enhance the thermal and chemical stability of proteins. This stabilization is largely attributed to the increased hydrophobicity and the greater buried surface area of the HFL side chain compared to its natural counterpart, leucine.

Quantitative Data on HFL-Induced Protein Stabilization

The incorporation of HFL into a de novo designed four-helix bundle protein, α4H, resulted in a significant increase in stability. The change in the free energy of folding (ΔΔG°fold) for a variant containing HFL (α4F3a) was -9.6 kcal/mol compared to the wild-type protein, indicating a substantial stabilizing effect.

Protein VariantDescriptionΔG°fold (kcal/mol)ΔΔG°fold (kcal/mol)Reference
α4HWild-type with Leucine core-18.0 ± 0.2-[1]
α4F3aHFL at three 'a' positions-27.6 ± 0.1-9.6[1]

Table 1: Thermodynamic stability of a four-helix bundle protein and its HFL-containing variant.

Furthermore, proteins incorporating HFL have demonstrated increased resistance to denaturation by chemical agents and organic solvents, as well as enhanced proteolytic stability.[2][3] Studies on the antimicrobial peptide MSI-78 showed that the HFL-containing version had significantly higher proteolytic stability in the presence of liposomes compared to the non-fluorinated peptide.

This compound (TFN): A Theoretical Perspective

This compound is a synthetic amino acid that has been developed for potential use in protein engineering.[4][5] Unlike HFL, which is a leucine analog, TFN is an analog of norleucine with a terminal trifluoromethyl group. While kinetic data on its activation by aminoacyl-tRNA synthetases exist, there is a notable absence of published studies directly measuring the stability of proteins into which TFN has been incorporated.

Based on the principles of protein stabilization by fluorination, it is plausible to hypothesize that TFN would also enhance protein stability, albeit to a lesser extent than HFL. The single trifluoromethyl group in TFN would increase the hydrophobicity of the side chain compared to norleucine, which should contribute favorably to the hydrophobic effect, a primary driving force in protein folding and stability. However, with only one trifluoromethyl group compared to HFL's two, the magnitude of this stabilizing effect is expected to be smaller.

Visualizing the Key Players and Processes

To better understand the molecules and experimental workflows discussed, the following diagrams are provided.

Chemical Structures of Leucine Analogs cluster_TFN This compound (TFN) cluster_HFL Hexafluoroleucine (HFL) TFN HFL

Figure 1: Chemical structures of TFN and HFL.

Workflow for Protein Stability Analysis start Protein with Fluorinated Amino Acid thermal Thermal Denaturation (Circular Dichroism) start->thermal chemical Chemical Denaturation (Guanidinium Chloride) start->chemical protease Protease Resistance Assay start->protease tm Determine Melting Temperature (Tm) thermal->tm delta_g Calculate Free Energy of Unfolding (ΔG) chemical->delta_g degradation Measure Rate of Proteolytic Degradation protease->degradation end Comparative Stability Profile tm->end delta_g->end degradation->end

Figure 2: General experimental workflow for assessing protein stability.

Detailed Experimental Protocols

For researchers looking to conduct their own protein stability studies, the following are detailed protocols for key experiments.

Thermal Denaturation using Circular Dichroism (CD) Spectroscopy

This method measures the change in the secondary structure of a protein as a function of temperature to determine its melting temperature (Tm).

Materials:

  • Purified protein sample (in a suitable buffer, e.g., phosphate buffer)

  • Circular dichroism (CD) spectropolarimeter equipped with a Peltier temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Prepare the protein sample to a final concentration of 2-50 µM in a buffer that does not have a high absorbance in the far-UV region. Tris buffer is generally avoided as its pH is temperature-dependent.

  • Transfer the protein solution to the quartz cuvette.

  • Place the cuvette in the CD spectropolarimeter.

  • Set the wavelength to monitor the unfolding transition. For α-helical proteins, 222 nm is commonly used.

  • Set the temperature range for the experiment (e.g., 10°C to 90°C).

  • Define the heating rate, typically 1-2°C per minute.

  • Set the equilibration time at each temperature step (e.g., 30 seconds).

  • Record the CD signal at the chosen wavelength as the temperature is increased.

  • Plot the CD signal against temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.

Chemical Denaturation using Guanidinium Chloride (GdmCl)

This technique involves unfolding the protein using a chemical denaturant and monitoring the process to calculate the free energy of unfolding (ΔG°unfold).

Materials:

  • Purified protein sample

  • High-purity Guanidinium Chloride (GdmCl)

  • Buffer solution

  • Spectrofluorometer or CD spectropolarimeter

Procedure:

  • Prepare a concentrated stock solution of GdmCl (e.g., 8 M) in the desired buffer.

  • Prepare a series of protein samples with increasing concentrations of GdmCl. Ensure the final protein concentration is the same in all samples.

  • Allow the samples to equilibrate for a sufficient time (this can range from minutes to hours depending on the protein).

  • Measure the change in a spectroscopic signal that reports on the protein's folded state. This could be intrinsic tryptophan fluorescence or the CD signal at a specific wavelength.

  • Plot the spectroscopic signal as a function of GdmCl concentration.

  • The resulting denaturation curve is then fitted to a two-state model to extract the free energy of unfolding in the absence of denaturant (ΔG°H2O) and the m-value, which reflects the dependence of ΔG° on denaturant concentration.

Protease Resistance Assay

This assay assesses the stability of a protein by measuring its resistance to degradation by proteases.

Materials:

  • Purified protein sample

  • Protease (e.g., trypsin, chymotrypsin)

  • Reaction buffer

  • SDS-PAGE equipment and reagents

  • Densitometer or imaging system

Procedure:

  • Incubate the protein sample with a specific protease at a defined protein-to-protease ratio (e.g., 50:1 w/w).

  • Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the proteolytic reaction in each aliquot by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analyze the aliquots by SDS-PAGE to visualize the degradation of the full-length protein over time.

  • Quantify the intensity of the band corresponding to the intact protein at each time point using densitometry.

  • Plot the percentage of intact protein remaining versus time to determine the rate of proteolysis. A more stable protein will exhibit a slower rate of degradation.

Conclusion

The incorporation of hexafluoroleucine is a well-validated strategy for significantly enhancing the thermal and chemical stability of proteins. While direct experimental data for this compound is currently lacking, its chemical structure suggests it could also confer a stabilizing effect, though likely of a lesser magnitude than HFL. The choice between these and other fluorinated amino acids will depend on the specific application, the desired level of stabilization, and the tolerance of the protein to structural modifications. Further research directly comparing the effects of TFN and HFL on protein stability is needed to provide a more complete picture and guide the rational design of highly stable proteins for therapeutic and biotechnological applications.

References

A Comparative Guide to Site-Specific Protein Labeling: 6,6,6-Trifluoronorleucine vs. Bioorthogonal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise, site-specific labeling of proteins is paramount for elucidating biological function and developing novel therapeutics. This guide provides an objective comparison of site-specific protein labeling using the non-canonical amino acid 6,6,6-Trifluoronorleucine (TFNL) against popular bioorthogonal labeling strategies, supported by experimental data and detailed protocols.

The ability to introduce probes, such as fluorophores or affinity tags, at specific locations within a protein allows for the detailed study of protein structure, function, and dynamics. The incorporation of non-canonical amino acids (ncAAs) into proteins using orthogonal translation systems has emerged as a powerful tool for achieving this level of precision.[1] This guide focuses on the validation of TFNL as a labeling agent and compares its performance with established bioorthogonal methods, primarily those utilizing "click chemistry."

Performance Comparison: TFNL vs. Click Chemistry

The choice of a labeling strategy often involves a trade-off between incorporation efficiency, the biocompatibility of the labeling reaction, and the desired application. While direct quantitative comparisons of TFNL incorporation efficiency against other ncAAs are not extensively documented in publicly available literature, we can infer its potential performance based on the principles of ncAA incorporation and compare it to well-characterized alternatives like L-Azidohomoalanine (AHA), which is commonly used in conjunction with click chemistry.[1][2]

FeatureThis compound (TFNL)L-Azidohomoalanine (AHA) + Click Chemistry
Labeling Strategy Direct incorporation of a fluorinated amino acid. The trifluoromethyl group can serve as a 19F NMR probe or potentially for other specific interactions.Two-step process: Incorporation of an azide-containing amino acid (AHA) followed by a bioorthogonal "click" reaction with a tagged alkyne.[3][4]
Incorporation Efficiency Dependent on the specificity and efficiency of an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) for TFNL. Quantitative data is sparse.The kinetics of AHA binding to the native methionyl-tRNA synthetase (MetRS) are slower than that of methionine, which can affect incorporation efficiency.[1]
Bioorthogonality The trifluoromethyl group is chemically inert and not present in native biological systems, making it highly bioorthogonal.The azide group is bioorthogonal. The subsequent click reaction is also highly specific and does not interfere with native cellular processes.[3]
Versatility Primarily used as a 19F NMR probe for structural and dynamics studies. Direct conjugation of other labels is not straightforward.Highly versatile. The azide handle can be "clicked" with a wide variety of probes (fluorophores, biotin, etc.) containing a compatible alkyne.[3]
Potential Perturbation The bulky and hydrophobic trifluoromethyl group could potentially perturb protein structure and function.[3]The small azide group is generally considered to be minimally perturbing to protein structure. The subsequent click reaction is also considered to be gentle.
Detection Methods 19F NMR spectroscopy, Mass Spectrometry.Fluorescence microscopy, Western blot, Mass Spectrometry (after conjugation to a suitable tag).

Experimental Protocols

To ensure the successful and reproducible site-specific labeling of proteins, detailed experimental protocols are essential. Below are generalized methodologies for the incorporation of TFNL and a comparative protocol for AHA labeling followed by click chemistry.

Protocol 1: Site-Specific Incorporation of this compound (TFNL)

This protocol outlines the steps for incorporating TFNL into a target protein in E. coli using an orthogonal translation system and the amber stop codon suppression method.[5][6]

1. Plasmid Preparation:

  • Clone the gene of interest into an expression vector, introducing an amber stop codon (TAG) at the desired labeling site via site-directed mutagenesis.
  • Co-transform the E. coli expression host with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. The aaRS must be specifically evolved to recognize and charge the tRNA with TFNL.

2. Protein Expression and TFNL Incorporation:

  • Grow the transformed E. coli in a minimal medium to allow for the control of amino acid composition.
  • Induce protein expression (e.g., with IPTG) and supplement the culture medium with TFNL at a concentration typically in the low millimolar range.
  • Continue incubation to allow for protein expression and incorporation of TFNL at the amber codon site.

3. Protein Purification:

  • Harvest the cells and lyse them to release the cellular contents.
  • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).

4. Validation of TFNL Incorporation:

  • Mass Spectrometry: Digest the purified protein and analyze the resulting peptides by LC-MS/MS to confirm the mass shift corresponding to the incorporation of TFNL at the specified site.[7][8]
  • 19F NMR Spectroscopy: For structural and dynamics studies, acquire a 19F NMR spectrum of the purified protein. The presence of a signal will confirm the incorporation of the fluorine-containing amino acid.

Protocol 2: Labeling with L-Azidohomoalanine (AHA) and Click Chemistry

This protocol describes the metabolic labeling of a protein with AHA and subsequent fluorescent labeling using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[2][9]

1. Metabolic Labeling with AHA:

  • Culture cells (e.g., mammalian or bacterial) in a methionine-free medium.
  • Supplement the medium with AHA to allow its incorporation into newly synthesized proteins in place of methionine.
  • Incubate the cells for a desired period to achieve sufficient labeling.

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them to extract the total protein content.

3. Click Chemistry Reaction (CuAAC):

  • Prepare a reaction mixture containing the cell lysate, a fluorescently tagged alkyne probe, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
  • Incubate the reaction mixture to allow the cycloaddition reaction between the azide group on the AHA-labeled proteins and the alkyne on the fluorescent probe.

4. Analysis of Labeled Proteins:

  • SDS-PAGE and Fluorescence Imaging: Separate the proteins by SDS-PAGE and visualize the fluorescently labeled proteins using an appropriate gel imager.
  • Western Blot: Perform a Western blot using an antibody against the protein of interest to confirm that the fluorescence signal co-localizes with the target protein.[10]
  • Mass Spectrometry: Enrich the labeled proteins (e.g., via a biotinylated alkyne probe and streptavidin affinity purification) and identify them by mass spectrometry.

Visualization of Experimental Workflows

To provide a clearer understanding of the processes involved in validating site-specific protein labeling, the following diagrams illustrate the key experimental workflows.

Validation_Workflow cluster_incorporation ncAA Incorporation cluster_validation Validation Gene of Interest (with TAG codon) Gene of Interest (with TAG codon) E. coli Expression E. coli Expression Gene of Interest (with TAG codon)->E. coli Expression Orthogonal aaRS/tRNA Orthogonal aaRS/tRNA Orthogonal aaRS/tRNA->E. coli Expression Protein Purification Protein Purification E. coli Expression->Protein Purification ncAA Supplementation ncAA Supplementation ncAA Supplementation->E. coli Expression Mass Spectrometry Mass Spectrometry Protein Purification->Mass Spectrometry Western Blot Western Blot Protein Purification->Western Blot Functional Assay Functional Assay Protein Purification->Functional Assay Confirmation of Incorporation & Specificity Confirmation of Incorporation & Specificity Mass Spectrometry->Confirmation of Incorporation & Specificity Western Blot->Confirmation of Incorporation & Specificity Functional Assay->Confirmation of Incorporation & Specificity

Workflow for the incorporation and validation of a non-canonical amino acid (ncAA).

Click_vs_Direct_Labeling cluster_TFNL TFNL Labeling cluster_AHA AHA + Click Chemistry Incorporate TFNL Incorporate TFNL Purify TFNL-Protein Purify TFNL-Protein Incorporate TFNL->Purify TFNL-Protein Direct Analysis (19F NMR) Direct Analysis (19F NMR) Purify TFNL-Protein->Direct Analysis (19F NMR) Incorporate AHA Incorporate AHA Lyse Cells Lyse Cells Incorporate AHA->Lyse Cells Click Reaction with Probe Click Reaction with Probe Lyse Cells->Click Reaction with Probe Analysis (Fluorescence, etc.) Analysis (Fluorescence, etc.) Click Reaction with Probe->Analysis (Fluorescence, etc.) Start Start Start->Incorporate TFNL Direct Labeling Start->Incorporate AHA Two-Step Labeling

Comparison of direct labeling with TFNL versus a two-step click chemistry approach.

Conclusion

The site-specific incorporation of this compound offers a powerful, bioorthogonal method for introducing a 19F NMR probe into proteins for detailed structural and functional studies. Its primary advantage lies in the direct, one-step incorporation of a unique chemical handle that is absent in biological systems.

In comparison, methods like L-Azidohomoalanine labeling followed by click chemistry provide greater versatility, allowing for the attachment of a wide array of probes. The choice between these methods will ultimately depend on the specific research question and the experimental tools available. For studies requiring a minimally perturbing, versatile handle for various downstream applications, AHA with click chemistry is a well-established and robust option. For researchers specifically interested in leveraging the unique properties of fluorine for NMR-based analysis, TFNL presents a compelling, albeit less characterized, alternative. Further quantitative studies on the incorporation efficiency and potential structural perturbations of TFNL will be crucial for its broader adoption in the field of protein engineering and drug development.

References

Unlocking Enhanced Protein Function: A Guide to Functional Assays After 6,6,6-Trifluoronorleucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities to tailor protein properties. Among these, fluorinated amino acids have garnered significant interest for their ability to enhance protein stability, modulate enzyme activity, and improve resistance to proteolytic degradation. This guide provides a comparative overview of the functional assays used to characterize proteins after the incorporation of 6,6,6-Trifluoronorleucine (TFNL), a fluorinated analog of the natural amino acid leucine.

While direct, extensive functional data for proteins specifically incorporating TFNL is emerging, this guide draws upon established findings for structurally similar fluorinated amino acids, such as hexafluoroleucine (hFLeu) and trifluoroisoleucine (TfIle), to provide a predictive framework for assessing the impact of TFNL. The inclusion of fluorine atoms, with their high electronegativity and hydrophobicity, can induce significant, often beneficial, changes in protein behavior.

Comparative Analysis of Functional Properties

The introduction of TFNL into a protein's sequence can profoundly alter its biophysical and enzymatic characteristics. The primary areas of impact are thermal stability, enzymatic activity, and resistance to proteolytic breakdown.

Enhanced Thermal Stability

Proteins incorporating fluorinated hydrophobic amino acids almost invariably exhibit increased stability against thermal denaturation.[1] This stabilizing effect is attributed to the increased hydrophobicity of the fluorinated side chains, which can lead to more favorable packing within the protein's core.[2]

Table 1: Comparison of Thermal Stability in Wild-Type vs. Fluorinated Proteins

ProteinModificationMelting Temperature (Tm) (°C)Change in Tm (°C)
Thiamin Kinase (TK)Wild-Type56.7N/A
TK-4F-Phe4-fluoro-phenylalanine substitution60.8+4.1
TK-tfm-Phe4-trifluoromethyl-phenylalanine substitution64.1+7.4

Data adapted from a study on fluorinated phenylalanine analogs, illustrating the typical stabilizing effect of fluorination.[3] A similar trend is expected with TFNL incorporation in the hydrophobic core.

Modulation of Enzyme Kinetics

The incorporation of TFNL near an enzyme's active site can influence its catalytic activity by altering substrate binding and turnover rate. The steric bulk and electronic properties of the trifluoromethyl group can either enhance or moderately hinder enzymatic function, depending on the specific context of the active site architecture.[3]

Table 2: Enzyme Kinetic Parameters for Wild-Type vs. Fluorinated Thiamin Kinase (TK) Variants

Enzyme VariantKm (mM) for Glyoxylate (GA)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type TK21 ± 31.1 ± 0.152 ± 8
TK-4F-Phe20 ± 41.0 ± 0.150 ± 11
TK-tfm-Phe13 ± 21.2 ± 0.192 ± 13

This table demonstrates that the incorporation of a trifluoromethyl-containing amino acid (TK-tfm-Phe) can lead to a decrease in Km (tighter substrate binding) and an increase in catalytic efficiency (kcat/Km).[3]

Increased Proteolytic Resistance

Fluorination of amino acid side chains can significantly protect peptides and proteins from degradation by proteases.[1][4] This is often due to the steric hindrance presented by the bulky fluorinated residues, which can prevent the protease from accessing its cleavage site.[4]

Table 3: Proteolytic Stability of Peptides with and without Fluorinated Amino Acids

Peptide Variant (Position of Modification)Protease% Substrate Remaining (after 24h)
Control Peptide (FA)Elastase~5%
P2-TfIle-FA (Trifluoroisoleucine at P2)Elastase~40%
P1'-HfLeu-FA (Hexafluoroleucine at P1')Elastase~25%

Data from a study on the proteolytic stability of a model peptide, showing that incorporation of fluorinated amino acids like Trifluoroisoleucine (TfIle) and Hexafluoroleucine (HfLeu) substantially increases resistance to elastase digestion compared to the non-fluorinated control peptide.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of protein function post-modification. Below are protocols for the key assays discussed.

Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay determines the melting temperature (Tm) of a protein by monitoring its thermal unfolding in the presence of a fluorescent dye that binds to exposed hydrophobic regions.

Materials:

  • Purified protein (wild-type and TFNL-incorporated)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Appropriate protein buffer

  • Real-time PCR instrument with melt curve capability

  • Optically clear PCR plates or tubes

Procedure:

  • Protein Preparation: Dilute the purified protein to a final concentration of 2-5 µM in the desired buffer.

  • Dye Preparation: Prepare a working stock of SYPRO Orange dye by diluting the 5000x stock to 200x in the same protein buffer.

  • Assay Setup: In a PCR tube/plate, combine 45 µL of the protein solution with 5 µL of the 200x SYPRO Orange dye. Prepare a "no protein" control with buffer and dye only. Run each sample in triplicate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the inflection point of the sigmoidal curve of fluorescence intensity versus temperature. This can be determined by calculating the first derivative of the curve, where the peak corresponds to the Tm.[5]

Protocol 2: Michaelis-Menten Enzyme Kinetics Assay

This assay measures the initial reaction rates of an enzyme at varying substrate concentrations to determine the Michaelis constant (Km) and maximum velocity (Vmax).

Materials:

  • Purified enzyme (wild-type and TFNL-incorporated)

  • Substrate stock solution

  • Enzyme reaction buffer

  • Spectrophotometer or other appropriate detection instrument

  • Quenching solution (e.g., acid or base)

Procedure:

  • Reaction Setup: Prepare a series of reactions, each containing a fixed concentration of the enzyme and varying concentrations of the substrate in the reaction buffer.

  • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions.

  • Time-Course Measurement: At regular time intervals, take aliquots from each reaction and stop the reaction by adding a quenching solution.

  • Product Quantification: Measure the concentration of the product formed in each quenched aliquot using an appropriate method (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the initial reaction velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.[3] The turnover number (kcat) can be calculated by dividing Vmax by the enzyme concentration.

Protocol 3: In Vitro Proteolysis Assay

This assay assesses the stability of a protein against degradation by a specific protease.

Materials:

  • Purified protein (wild-type and TFNL-incorporated)

  • Protease (e.g., trypsin, chymotrypsin, elastase)

  • Proteolysis buffer

  • SDS-PAGE loading buffer

  • SDS-PAGE equipment and stains (e.g., Coomassie Blue)

Procedure:

  • Reaction Setup: Incubate the target protein (e.g., at 1 mg/mL) with a specific protease (e.g., at a 1:1000 protease-to-protein mass ratio) in the proteolysis buffer at an optimal temperature (e.g., 37 °C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), remove an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the proteolytic reaction in the aliquot by adding SDS-PAGE loading buffer and boiling the sample for 5 minutes.

  • Analysis: Analyze the samples from each time point using SDS-PAGE. The disappearance of the full-length protein band and the appearance of degradation fragments over time indicate the rate of proteolysis.

  • Quantification: Densitometry can be used to quantify the intensity of the full-length protein band at each time point to determine the percentage of remaining substrate.[4]

Visualizing Workflows and Concepts

Diagrams created using Graphviz provide clear visual representations of the experimental processes and the underlying principles of TFNL incorporation.

Experimental_Workflow_TFNL_Incorporation cluster_expression Protein Expression cluster_assays Functional Assays Host_Strain Auxotrophic E. coli (e.g., Leucine auxotroph) Culture_Medium Minimal Medium - Leucine + TFNL Host_Strain->Culture_Medium Inoculate Induction Induce Protein Expression (e.g., IPTG) Culture_Medium->Induction Harvest Cell Harvest & Lysis Induction->Harvest Purification Purify TFNL-labeled Protein (e.g., Ni-NTA) Harvest->Purification Thermal_Shift Thermal Shift Assay Purification->Thermal_Shift Characterize Enzyme_Kinetics Enzyme Kinetics Purification->Enzyme_Kinetics Characterize Proteolysis Proteolysis Assay Purification->Proteolysis Characterize

Caption: Workflow for expressing a TFNL-incorporated protein and subsequent functional characterization.

TFNL_Impact_on_Protein cluster_properties Altered Biophysical Properties cluster_outcomes Functional Consequences TFNL_Incorp Incorporation of This compound Hydrophobicity Increased Side-Chain Hydrophobicity TFNL_Incorp->Hydrophobicity Steric_Bulk Increased Steric Bulk TFNL_Incorp->Steric_Bulk Electronic_Effects Altered Electronic Properties TFNL_Incorp->Electronic_Effects Stability Enhanced Thermal Stability (Higher Tₘ) Hydrophobicity->Stability Kinetics Modulated Enzyme Activity (Kₘ, kcat) Hydrophobicity->Kinetics Steric_Bulk->Kinetics Proteolysis Increased Resistance to Proteolysis Steric_Bulk->Proteolysis Electronic_Effects->Kinetics

Caption: Conceptual diagram of how TFNL incorporation impacts protein properties and functional outcomes.

Thermal_Shift_Assay_Workflow Start Mix Protein + SYPRO Orange Dye Heat Apply Temperature Gradient (25°C -> 95°C) Start->Heat Unfolding Protein Unfolds, Exposing Hydrophobic Core Heat->Unfolding Binding Dye Binds to Exposed Core Unfolding->Binding Fluorescence Fluorescence Increases Binding->Fluorescence Detection Monitor Fluorescence vs. Temperature Fluorescence->Detection Analysis Determine Tₘ from Sigmoidal Curve Detection->Analysis

Caption: Workflow of a Thermal Shift Assay to determine protein melting temperature (Tₘ).

References

A Comparative Guide to Circular Dichroism Analysis of Proteins Containing 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-canonical amino acids into proteins is a powerful strategy for enhancing their structural stability and functional properties. Among these, fluorinated amino acids are of particular interest due to the unique physicochemical properties of fluorine. This guide provides a comparative analysis of using 6,6,6-Trifluoronorleucine (TFN), a synthetic amino acid, in protein structure analysis, with a focus on circular dichroism (CD) spectroscopy. While direct, extensive comparative CD data for TFN-containing proteins is emerging, this guide draws upon established findings for structurally similar fluorinated amino acids to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Impact of Fluorinated Amino Acids on Protein Structure

The substitution of hydrogen with fluorine in amino acid side chains can significantly alter a protein's conformational preferences and stability.[1][2] Studies on various fluorinated amino acids, such as hexafluoroleucine and trifluoroisoleucine, have demonstrated that these modifications can lead to increased thermal and chemical stability.[3][4][5] This "fluoro-stabilization" effect is often attributed to the high hydrophobicity of fluorocarbon chains.[1]

Circular dichroism is a widely used spectroscopic technique to investigate these structural changes. Far-UV CD spectroscopy (190-250 nm) provides information on the protein's secondary structure, such as the content of α-helices and β-sheets.[6][7][8] Near-UV CD (250-320 nm) offers insights into the tertiary structure by probing the environment of aromatic amino acid residues.[8][9]

Comparative Analysis of Secondary Structure and Thermal Stability

While specific quantitative CD data for a TFN-containing protein versus its wild-type counterpart is not yet widely published, we can extrapolate expected outcomes based on studies of similar fluorinated amino acids like hexafluoroleucine (Hfl). Research has shown that highly fluorinated amino acids tend to have a lower propensity to form α-helices compared to their hydrocarbon counterparts.[1] Conversely, they have been observed to favor the formation of β-sheets.[1]

Table 1: Comparison of Expected CD Analysis Parameters

ParameterWild-Type Protein (with Leucine)TFN-Containing Protein (Expected)Hexafluoroleucine-Containing Protein
α-Helix Content (%) HighModerately ReducedReduced
β-Sheet Content (%) ModeratePotentially IncreasedIncreased
Molar Ellipticity at 222 nm (deg cm²/dmol) High Negative ValueLess Negative ValueLess Negative Value
Melting Temperature (Tm) (°C) BaselineIncreasedSignificantly Increased

Note: The values for the TFN-Containing Protein are expected based on trends observed for other highly fluorinated amino acids like hexafluoroleucine.

Experimental Protocols

A rigorous and standardized experimental protocol is crucial for obtaining high-quality, reproducible CD data.

1. Protein Expression, Purification, and Concentration Determination:

  • Proteins (wild-type and TFN-containing) should be expressed and purified to >95% homogeneity.

  • Accurate protein concentration is critical and should be determined using a reliable method such as UV absorbance at 280 nm with a calculated extinction coefficient, or by amino acid analysis.

2. Sample Preparation for CD Analysis:

  • Proteins are dialyzed or buffer-exchanged into a CD-compatible buffer (e.g., 10-20 mM phosphate buffer with low salt concentration, pH 7.4). Buffers with high absorbance in the far-UV region, such as Tris, should be avoided for secondary structure analysis.[10]

  • The final protein concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL.

3. CD Spectrometer Settings for Secondary Structure Analysis:

  • Wavelength Range: 190-260 nm

  • Pathlength: 0.1 cm quartz cuvette

  • Bandwidth: 1.0 nm

  • Data Pitch: 0.5 nm

  • Scanning Speed: 50 nm/min

  • Averaging: 3-5 scans

  • Temperature: 25 °C

4. CD Spectrometer Settings for Thermal Denaturation:

  • Wavelength: Monitor the change in ellipticity at a single wavelength, typically 222 nm for α-helical proteins.[10]

  • Temperature Range: 20-95 °C

  • Heating Rate: 1-2 °C/min[10]

  • Equilibration Time: 30-60 seconds at each temperature point.

5. Data Processing and Analysis:

  • The averaged spectrum of a buffer blank is subtracted from the protein spectrum.

  • The resulting spectrum is converted to mean residue ellipticity (MRE) in deg cm²/dmol.

  • Secondary structure content is estimated using deconvolution algorithms such as SELCON, CDSSTR, or K2d, which compare the experimental spectrum to a database of reference protein spectra.[11]

  • For thermal melts, the data is plotted as MRE versus temperature, and the melting temperature (Tm) is determined as the midpoint of the transition.

Experimental Workflow and Signaling Pathways

The general workflow for comparative CD analysis is depicted below.

CD_Analysis_Workflow cluster_protein_prep Protein Preparation cluster_sample_prep Sample Preparation cluster_cd_analysis CD Analysis cluster_data_analysis Data Analysis & Comparison WT_Protein Wild-Type Protein Expression & Purification Buffer_Exchange Buffer Exchange into CD-Compatible Buffer WT_Protein->Buffer_Exchange TFN_Protein TFN-Containing Protein Expression & Purification TFN_Protein->Buffer_Exchange Conc_Determination Concentration Determination Buffer_Exchange->Conc_Determination Far_UV Far-UV CD (Secondary Structure) Conc_Determination->Far_UV Thermal_Melt Thermal Melt (Stability - Tm) Conc_Determination->Thermal_Melt Deconvolution Secondary Structure Deconvolution Far_UV->Deconvolution Tm_Calculation Tm Calculation Thermal_Melt->Tm_Calculation Comparison Comparative Analysis Deconvolution->Comparison Tm_Calculation->Comparison

References

A Structural Showdown: Native Proteins vs. Their 6,6,6-Trifluoronorleucine Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-canonical amino acids is a cornerstone of modern protein engineering and drug design. Among these, 6,6,6-Trifluoronorleucine (TFNle), a fluorinated analog of leucine, has emerged as a powerful tool for enhancing the biophysical properties of peptides and proteins. This guide provides a detailed structural comparison of proteins containing TFNle versus their native counterparts, supported by experimental data and methodologies, to illuminate the profound impact of this modification.

The primary effect of substituting natural hydrophobic amino acids with highly fluorinated analogs like TFNle (or the closely related hexafluoroleucine, hFLeu) is a significant enhancement in protein stability.[1][2][3] This increased stability applies to both thermal and chemical denaturation.[1] Despite the addition of bulky fluorine atoms, this stabilization is often achieved with minimal disturbance to the protein's overall three-dimensional structure.[1][2] The key to this phenomenon lies in the unique properties of fluorocarbons; they increase the buried hydrophobic surface area within the protein's core without causing significant rearrangements or creating destabilizing cavities.[2][4] This allows TFNle to closely mimic the shape of the natural residues it replaces while bolstering the hydrophobic interactions that are crucial for maintaining a folded state.[2]

Beyond thermodynamic stability, fluorination offers a practical advantage in drug development by increasing a peptide's resistance to proteolytic degradation.[5] This enhanced stability can extend the half-life of peptide-based drugs in biological systems.[5]

Quantitative Comparison: Structural and Stability Parameters

The following table summarizes the typical effects observed when a natural leucine or norleucine residue is replaced with this compound within a protein's hydrophobic core.

ParameterProtein with Leucine/NorleucineProtein with this compound (TFNle)Rationale for Change
Thermodynamic Stability (ΔGunfold) LowerHigher Increased hydrophobicity of the TFNle side chain enhances the hydrophobic effect, a primary driver of protein folding.[1][3]
Thermal Stability (Tm) LowerHigher The stronger hydrophobic core requires more thermal energy to unfold.[1]
Backbone Structure (RMSD) ReferenceLow (< 1.0 Å) TFNle's shape is similar enough to leucine to be accommodated within the existing protein backbone with minimal perturbation.[2][4]
Hydrophobic Core Packing EfficientMore Efficient / No significant change Fluorinated side chains can pack efficiently within the core, increasing the buried hydrophobic surface area without creating voids.[2][4]
Proteolytic Resistance LowerHigher The steric bulk and altered electronics of the fluorinated side chain can hinder recognition and cleavage by proteases.[5]

Experimental Protocols

The data supporting these comparisons are derived from a suite of biophysical and structural biology techniques. Detailed methodologies for key experiments are provided below.

Protein Synthesis with TFNle Incorporation

For smaller proteins and peptides, solid-phase peptide synthesis (SPPS) is the most direct method for incorporating TFNle at specific sites.

  • Protocol:

    • Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin).

    • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain. For TFNle incorporation, use Fmoc-(S)-6,6,6-Trifluoro-norleucine in the desired cycle.

    • Coupling Reagents: Use standard coupling reagents such as HBTU/HOBt or HATU in a solvent like N,N-dimethylformamide (DMF).

    • Fmoc Deprotection: After each coupling, remove the Fmoc protecting group with a solution of piperidine in DMF.

    • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

    • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verification: Confirm the mass of the final product using mass spectrometry.

Structural Analysis by X-Ray Crystallography

X-ray crystallography provides atomic-resolution 3D structures, allowing for direct visualization of the TFNle side chain's conformation and its interactions within the protein core.[6][7]

  • Protocol:

    • Crystallization: Purified protein is concentrated to 5-20 mg/mL. Crystallization screens are set up using vapor diffusion (hanging or sitting drop) or batch methods to find conditions (precipitants, pH, temperature) that yield diffraction-quality crystals.[8]

    • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction patterns are recorded on a detector.[7]

    • Data Processing: The diffraction images are processed to determine unit cell dimensions, space group, and the intensities of each reflection.[7]

    • Structure Solution and Refinement: The phase information is determined (e.g., via molecular replacement using a known structure). An initial model is built into the electron density map and iteratively refined to best fit the experimental data.[4]

    • Validation: The final structure is validated for geometric correctness and agreement with the diffraction data.

Stability Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor the secondary structure of a protein and its unfolding in response to heat or chemical denaturants.[9][10]

  • Protocol:

    • Sample Preparation: Prepare protein samples (both native and TFNle-containing) in a suitable buffer at a concentration of 0.1-0.2 mg/mL.

    • Far-UV CD Spectra: Record the CD spectrum in the far-UV range (typically 190-250 nm) at a controlled temperature (e.g., 25°C) to confirm the protein's secondary structure (e.g., α-helix, β-sheet).[9]

    • Thermal Denaturation: Monitor the CD signal at a single wavelength (e.g., 222 nm for an α-helical protein) while increasing the temperature at a controlled rate (e.g., 1°C/minute). The midpoint of the unfolding transition yields the melting temperature (Tm).

    • Chemical Denaturation: Titrate the protein sample with a chemical denaturant like guanidine hydrochloride (GuHCl) at a constant temperature. Record the CD signal at each denaturant concentration. The resulting curve can be fitted to determine the Gibbs free energy of unfolding (ΔGunfold).[1]

Proteolytic Stability Assay

This assay measures the rate at which a peptide is cleaved by a specific protease.

  • Protocol:

    • Reaction Setup: Incubate the peptide (native or TFNle-containing) at a fixed concentration with a specific protease (e.g., α-chymotrypsin, elastase) in a suitable reaction buffer at 37°C.[5]

    • Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction and quench the protease activity, typically by adding an acid like TFA.

    • Analysis: Analyze the quenched samples by RP-HPLC.

    • Quantification: Quantify the amount of remaining intact peptide by integrating the area of its corresponding peak in the HPLC chromatogram. Plot the percentage of remaining peptide against time to compare the stability of the native and fluorinated versions.[5]

Visualization of Experimental Workflow

The following diagram illustrates the comparative workflow for analyzing proteins with and without this compound.

G cluster_start Starting Materials cluster_synthesis Protein Preparation cluster_products Purified Proteins cluster_analysis Comparative Analysis cluster_results Key Outputs Nle Leucine / Norleucine SPPS Solid-Phase Peptide Synthesis Nle->SPPS TFNle This compound TFNle->SPPS Prot_Nle Protein-Nle SPPS->Prot_Nle Prot_TFNle Protein-TFNle SPPS->Prot_TFNle Xray X-Ray Crystallography Prot_Nle->Xray CD Circular Dichroism Prot_Nle->CD Proteolysis Proteolysis Assay Prot_Nle->Proteolysis Prot_TFNle->Xray Prot_TFNle->CD Prot_TFNle->Proteolysis Structure 3D Structure & Core Packing Xray->Structure Stability Thermodynamic Stability (Tm, ΔG) CD->Stability Resistance Proteolytic Resistance Proteolysis->Resistance

Caption: Workflow for comparing native vs. TFNle-containing proteins.

References

Assessing the Impact of 6,6,6-Trifluoronorleucine on Protein-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and modulating protein-protein interactions (PPIs) is paramount for deciphering cellular pathways and designing novel therapeutics. The incorporation of non-natural amino acids offers a powerful tool to probe and manipulate these interactions. This guide provides a comparative analysis of 6,6,6-Trifluoronorleucine (TFNL), a fluorinated analog of leucine, and its impact on protein structure and interactions.

Introduction to this compound (TFNL)

This compound is a synthetic amino acid where the terminal methyl groups of the leucine side chain are replaced by a trifluoromethyl (CF3) group. This substitution imparts unique physicochemical properties, including increased hydrophobicity and metabolic stability, making it a valuable tool in peptide engineering and protein structural studies[1]. The trifluoromethyl group can enhance binding affinity through various non-covalent interactions, such as hydrophobic and multipolar interactions[2][3].

Comparative Analysis: TFNL vs. Leucine

The replacement of leucine with TFNL can significantly impact protein stability, which is a critical factor governing protein-protein interactions. While direct comparative data on the effect of TFNL on the binding affinity of protein-protein interactions is limited, studies on the closely related analog, hexafluoroleucine (hFLeu), provide valuable insights into the stabilizing effects of such fluorinated amino acids.

A study on the stability of coiled-coil proteins, a common protein-protein interaction motif, demonstrated that the incorporation of hexafluoroleucine in place of leucine at core hydrophobic positions leads to a significant increase in the thermodynamic stability of the protein[4]. This increased stability can be attributed to the larger buried hydrophobic surface area of the fluorinated side chain[4].

Amino Acid at Core PositionsΔG° of Folding (kcal/mol)Change in Stability (ΔΔG°) (kcal/mol)
Leucine (Wild-Type)-8.6N/A
Hexafluoroleucine-17.2-8.6

Table 1: Comparison of the thermodynamic stability of coiled-coil proteins with Leucine versus Hexafluoroleucine at core positions. Data adapted from Buer et al., 2012.[4] A more negative ΔG° indicates greater stability.

This enhanced stability of the protein monomer can, in turn, influence the equilibrium of dimerization and the overall strength of the protein-protein interaction.

Experimental Methodologies

Incorporation of this compound into Proteins

Principle: This protocol describes the incorporation of TFNL into a target protein using an E. coli strain auxotrophic for leucine. This strain cannot synthesize leucine and will therefore incorporate TFNL from the growth medium into newly synthesized proteins.

Protocol:

  • Strain and Plasmid:

    • Use a leucine auxotrophic E. coli strain (e.g., ATCC 29934).

    • Transform the strain with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., T7 promoter).

  • Growth Medium:

    • Prepare M9 minimal medium supplemented with all essential amino acids except for leucine.

    • Add a stock solution of this compound to the medium at a final concentration of 50-100 mg/L.

  • Culture and Induction:

    • Inoculate a starter culture in LB medium and grow overnight.

    • The next day, pellet the cells and wash with M9 minimal medium to remove any residual leucine.

    • Resuspend the cells in the M9 minimal medium containing TFNL and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C.

  • Protein Purification and Verification:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

    • Verify the incorporation of TFNL by mass spectrometry.

Assessing Protein-Protein Interactions using 19F-NMR Spectroscopy

Principle: The fluorine nucleus (¹⁹F) is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological samples. When TFNL is incorporated into a protein, the chemical shift of the ¹⁹F signal is sensitive to its local environment. Changes in the chemical shift upon binding to an interaction partner can be used to monitor the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a sample of the ¹⁹F-labeled protein (containing TFNL) at a concentration of 10-50 µM in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Prepare a stock solution of the unlabeled binding partner at a concentration at least 10-fold higher than the labeled protein.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the labeled protein alone.

    • Titrate the unlabeled binding partner into the sample in a stepwise manner.

    • Acquire a ¹⁹F NMR spectrum after each addition of the binding partner.

  • Data Analysis:

    • Monitor the changes in the chemical shift of the ¹⁹F resonance(s) as a function of the binding partner concentration.

    • The magnitude of the chemical shift perturbation can provide information about the binding interface.

    • By fitting the chemical shift changes to a binding isotherm, the dissociation constant (Kd) of the interaction can be determined.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare solutions of both the TFNL-containing protein and its binding partner in the same dialysis buffer to minimize heat of dilution effects.

    • The concentration of the protein in the sample cell is typically in the range of 10-50 µM, and the concentration of the binding partner in the syringe should be 10-20 times higher.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the binding partner solution into the injection syringe.

    • Perform a series of small injections of the binding partner into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of binding events and the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.

Protocol:

  • Chip Preparation:

    • Immobilize one of the binding partners (the ligand) onto the surface of a sensor chip.

    • The other binding partner (the analyte), which can be the TFNL-containing protein, is flowed over the surface.

  • Binding Measurement:

    • Inject a series of different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (measured in response units, RU).

    • After each injection, flow buffer over the surface to monitor the dissociation of the complex.

  • Data Analysis:

    • Fit the association and dissociation curves to a kinetic model to determine the rate constants (ka and kd).

    • Calculate the dissociation constant (Kd) as the ratio of kd/ka.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to identify protein-protein interactions in a cellular context. An antibody against a "bait" protein is used to pull down the bait protein and any associated "prey" proteins from a cell lysate.

Protocol:

  • Cell Lysis:

    • Lyse cells expressing the bait and prey proteins (one of which could contain TFNL) in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the bait protein.

    • Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein to confirm the interaction.

Visualizations

Signaling Pathway: bZIP Transcription Factor Dimerization

The basic leucine zipper (bZIP) domain is a common protein-protein interaction motif found in many transcription factors. The dimerization of bZIP proteins via their leucine zipper domains is a prerequisite for their binding to specific DNA sequences and subsequent regulation of gene expression. The substitution of leucine with TFNL in the leucine zipper could potentially modulate the stability and specificity of this dimerization.

bZIP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Monomer1 bZIP Monomer 1 Dimer bZIP Dimer Monomer1->Dimer Monomer2 bZIP Monomer 2 Monomer2->Dimer Dimer_nuc bZIP Dimer Dimer->Dimer_nuc Nuclear Translocation DNA Target DNA (e.g., AP-1 site) Transcription Gene Transcription DNA->Transcription Regulates Dimer_nuc->DNA Binds to

Caption: bZIP transcription factor dimerization and DNA binding pathway.

Experimental Workflow for Assessing TFNL's Impact

The following workflow outlines the key steps in a research project aimed at evaluating the effect of this compound on a specific protein-protein interaction.

TFNL_Workflow cluster_expression Protein Expression & Purification cluster_analysis Biophysical & Biochemical Analysis start Design Experiment & Select PPI Target incorporation Incorporate TFNL into Protein A start->incorporation expression_wt Express Wild-Type Protein A (Leucine) start->expression_wt expression_b Express Protein B (Binding Partner) start->expression_b purification Purify all Proteins incorporation->purification expression_wt->purification expression_b->purification nmr 19F-NMR Titration purification->nmr TFNL-Protein A + Protein B itc Isothermal Titration Calorimetry (ITC) purification->itc Protein A variants + Protein B spr Surface Plasmon Resonance (SPR) purification->spr Protein A variants vs. Protein B coip Co-Immunoprecipitation (Co-IP) purification->coip In vivo context data_analysis Data Analysis & Comparison nmr->data_analysis itc->data_analysis spr->data_analysis coip->data_analysis conclusion Draw Conclusions on TFNL Impact data_analysis->conclusion

Caption: Experimental workflow for TFNL impact assessment.

References

A Comparative Analysis of 6,6,6-Trifluoronorleucine and Other Fluorinated Amino Acids in Protein Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into proteins and peptides has emerged as a powerful tool in protein design and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the stability of the carbon-fluorine bond, can profoundly influence peptide and protein structure, stability, and function.[1][2][3] This guide provides a comparative study of 6,6,6-Trifluoronorleucine (TFNL) and other key fluorinated amino acids, offering insights into their impact on protein design supported by experimental data.

Performance Comparison of Fluorinated Amino Acids

The introduction of fluorinated amino acids can significantly alter the properties of a protein. These modifications can lead to enhanced thermal and chemical stability, increased resistance to proteolytic degradation, and altered biological activity.[4][5][6] The following tables summarize key quantitative data to facilitate a comparison between TFNL and other commonly used fluorinated amino acids.

Physicochemical Properties

The hydrophobicity and acidity of an amino acid are critical determinants of its behavior within a protein. Fluorination generally increases hydrophobicity.

Amino AcidStructureHydrophobicity (ΔGtransf, kcal/mol)pKa (-COOH)pKa (-NH3+)
Leucine (Leu)CH3CH(CH3)CH2CH(NH2)COOH1.82.369.60
This compound (TFNL) CF3(CH2)3CH(NH2)COOH Data not available Data not available Data not available
Hexafluoroleucine (Hfl)(CF3)2CHCH2CH(NH2)COOH3.1~2.1~9.0
5,5,5-TrifluoroleucineCF3CH(CH3)CH2CH(NH2)COOHData not availableData not availableData not available
4,4,4-TrifluorovalineCF3CH(CH3)CH(NH2)COOHData not availableData not availableData not available
Pentafluorophenylalanine (Pfp)C6F5CH2CH(NH2)COOH2.51.878.85

Note: Hydrophobicity values can vary depending on the experimental method used for their determination. pKa values for fluorinated amino acids are often slightly lower than their non-fluorinated counterparts due to the electron-withdrawing nature of fluorine.

Impact on Protein Stability

A key application of fluorinated amino acids is to enhance protein stability. The increased hydrophobicity of fluorinated residues often leads to more stable protein cores.

Fluorinated Amino AcidProtein SystemChange in Melting Temperature (ΔTm, °C)Change in Free Energy of Unfolding (ΔΔGu, kcal/mol)
This compound (TFNL) Data not availableData not availableData not available
Hexafluoroleucine (Hfl)α4-Helix Bundle+8.6-2.4 per Hfl residue
Pentafluorophenylalanine (Pfp)GCN4 Coiled-coil+11.2-1.7 per Pfp residue
4-Fluorophenylalanine (4-F-Phe)T4 Lysozyme+2.1-0.29 per 4-F-Phe residue

Note: The stabilizing effect is highly context-dependent, relying on the specific protein, the location of the substitution, and the nature of the surrounding residues.

Proteolytic Resistance

Fluorinated amino acids can confer resistance to enzymatic degradation, a desirable property for therapeutic peptides and proteins.

Fluorinated Amino AcidPeptide/ProteinProteaseImprovement in Stability
This compound (TFNL) Data not availableData not availableData not available
Hexafluoroleucine (Hfl)GLP-1 analogDPP-IV~2.3-fold more resistant[1]
(2S,4S)-5-FluoroleucineModel PeptideTrypsinModest increase[1]
4,4,4-TrifluorovalineModel PeptideElastaseSignificant increase[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorinated amino acids in protein design. Below are outlines for key experimental procedures.

Synthesis of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. One common approach involves the alkylation of a protected glycine derivative with a suitable trifluorinated alkyl halide.[7][8][9][10]

General Steps:

  • Protection of Glycine: The amino and carboxyl groups of glycine are protected to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and a methyl or ethyl ester for the carboxyl group.

  • Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon of the protected glycine, forming a nucleophilic enolate.

  • Alkylation: The enolate is reacted with a 4-carbon electrophile containing a terminal trifluoromethyl group, such as 1-iodo-4,4,4-trifluorobutane.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid treatment for Boc and ester hydrolysis) to yield this compound.

  • Purification: The final product is purified using techniques such as ion-exchange chromatography or crystallization.

Incorporation of Fluorinated Amino Acids into Proteins

The two primary methods for incorporating non-canonical amino acids like TFNL into proteins are solid-phase peptide synthesis (SPPS) for smaller peptides and recombinant expression in auxotrophic bacterial strains for larger proteins.

  • Resin Preparation: A solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected fluorinated amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Strain Selection: An E. coli strain auxotrophic for the natural amino acid to be replaced (e.g., a leucine auxotroph for incorporating leucine analogs) is used.

  • Culture Growth: The auxotrophic E. coli strain harboring the expression plasmid for the protein of interest is grown in a minimal medium containing all essential nutrients except for the specific natural amino acid.

  • Induction and Supplementation: Protein expression is induced (e.g., with IPTG), and the culture medium is supplemented with the desired fluorinated amino acid. The bacteria, unable to synthesize the natural amino acid, will incorporate the fluorinated analog into the expressed protein.

  • Cell Harvesting and Lysis: The cells are harvested by centrifugation, and the protein is extracted by cell lysis.

  • Protein Purification: The fluorinated protein is purified from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Protein Stability Analysis using Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure and thermal stability of proteins.

  • Sample Preparation: The purified fluorinated protein is dialyzed into a suitable buffer (e.g., phosphate buffer) with a low salt concentration. The protein concentration is accurately determined.

  • CD Measurement: A far-UV CD spectrum (typically 190-260 nm) is recorded at a controlled temperature to assess the secondary structure content.

  • Thermal Denaturation: The CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined by fitting the thermal denaturation curve to a sigmoidal function. This Tm value is then compared to that of the wild-type protein to quantify the effect of the fluorinated amino acid on thermal stability.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Comparative Analysis

Experimental_Workflow synthesis_TFNL Synthesis of This compound spps Solid-Phase Peptide Synthesis synthesis_TFNL->spps expression Recombinant Protein Expression synthesis_TFNL->expression synthesis_others Synthesis/Procurement of Other Fluorinated AAs synthesis_others->spps synthesis_others->expression cd Circular Dichroism (Stability) spps->cd proteolysis Proteolytic Stability Assay spps->proteolysis binding Binding Affinity Assay (SPR, ITC) spps->binding expression->cd nmr NMR Spectroscopy (Structure & Dynamics) expression->nmr expression->proteolysis expression->binding

Caption: Workflow for the comparative study of fluorinated amino acids in protein design.

Probing GPCR Signaling with Fluorinated Amino Acids

Fluorinated amino acids can be incorporated into G protein-coupled receptor (GPCR) ligands or the receptors themselves to serve as sensitive 19F NMR probes for studying conformational changes during signal transduction.[7][8][11][12][13][14][15]

GPCR_Signaling cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) G_protein G Protein (αβγ) GPCR_active->G_protein Activation GTP GTP GDP GDP G_protein->GDP GDP/GTP Exchange effector Effector (e.g., Adenylyl Cyclase) G_protein->effector Gα-GTP activates ligand Fluorinated Ligand ligand->GPCR_inactive Binding & Conformational Change (Monitored by 19F NMR) response Cellular Response effector->response

Caption: GPCR signaling pathway probed by a fluorinated ligand.

Conclusion

The incorporation of this compound and other fluorinated amino acids provides a versatile and powerful strategy for enhancing the properties of proteins and peptides. While TFNL remains a less characterized analog compared to hexafluoroleucine or fluorinated aromatic amino acids, its unique electronic and steric properties hold significant potential for fine-tuning protein stability, folding, and function. Further quantitative studies on TFNL are warranted to fully elucidate its comparative advantages in the field of protein design and engineering. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to leverage the "fluorine advantage" in their work.

References

Safety Operating Guide

Proper Disposal of 6,6,6-Trifluoronorleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 6,6,6-Trifluoronorleucine is paramount for ensuring laboratory safety and environmental protection. As a fluorinated amino acid, this compound requires careful handling and adherence to hazardous waste protocols. This guide provides a comprehensive, step-by-step procedure for its proper disposal, intended for researchers, scientists, and professionals in drug development.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of analogous fluorinated compounds and general laboratory chemical waste disposal guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. Standard laboratory safety protocols must be strictly followed to minimize the risk of exposure.

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To minimize inhalation of dust particles.
Step-by-Step Disposal Procedures

All chemical waste must be disposed of through your institution's hazardous waste collection program.[1] Under no circumstances should this compound be disposed of down the sink or in regular trash.[1][2]

  • Waste Identification and Classification: Treat this compound as a hazardous chemical waste.[1] Due to its fluorine content, it should be classified as a halogenated organic compound.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container should be compatible with the chemical. Plastic is often preferred.[5]

    • Liquid Waste (Solutions): If this compound is in a solution, collect it in a separate, labeled hazardous waste container for liquid halogenated organic waste.[3] Do not mix with non-halogenated solvent waste.[3]

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of in the solid hazardous waste container.[3]

  • Container Labeling:

    • Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.[4][5]

    • Keep an accurate record of the contents of the waste container.

  • Waste Storage:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][5]

    • Ensure the storage area is well-ventilated and away from heat sources.

    • Keep waste containers securely closed at all times, except when adding waste.[1][5]

  • Waste Pickup and Disposal:

    • Once the waste container is full (typically no more than ¾ full) or has reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[4]

    • Follow your institution's specific procedures for requesting a waste pickup.[1]

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Restrict Access: Cordon off the affected area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container. Avoid generating dust. For liquid spills, use an appropriate absorbent material to contain the spill.

  • Cleanup: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 6,6,6-Trifluoronorleucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6,6,6-Trifluoronorleucine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling powdered chemicals and fluorinated compounds in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of analogous compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1][2]To protect against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3][4]To prevent skin contact.
Body Protection Laboratory coat.[1][3][4]To protect clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3]To minimize inhalation of airborne particles.
Operational Plan: Handling and Storage

Engineering Controls:

  • Work with this compound in a well-ventilated laboratory.

  • For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a ventilated balance enclosure.

Standard Operating Procedure for Handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside a chemical fume hood or ventilated enclosure to contain any airborne powder.

  • Transfer: Use a spatula to transfer the powder. Avoid scooping in a manner that creates dust.

  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent and wipe it clean. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

All waste materials contaminated with this compound must be considered chemical waste.

Waste Collection:

  • Solid Waste: Collect contaminated items such as weigh boats, gloves, and paper towels in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container.

Disposal Procedure:

  • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

Spill Management: In the event of a spill, it is crucial to act quickly and safely to prevent exposure and contamination.

Spill Size Procedure
Small Spill 1. Restrict access to the area. 2. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.[5] 3. Carefully scoop the material into a labeled hazardous waste container. 4. Clean the spill area with a suitable solvent and decontaminate.
Large Spill 1. Evacuate the immediate area and alert others. 2. Close the doors to the affected area to confine the spill.[5] 3. Contact your institution's emergency response team or EHS department immediately.

First Aid:

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don PPE Area Prepare Work Area Prep->Area Weigh Weigh Powder Area->Weigh Start Handling Transfer Transfer to Vessel Weigh->Transfer Dissolve Add Solvent Transfer->Dissolve Decon Decontaminate Work Area Dissolve->Decon Complete Handling Waste Dispose of Waste Decon->Waste Doff Doff PPE Waste->Doff

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6,6-Trifluoronorleucine
Reactant of Route 2
Reactant of Route 2
6,6,6-Trifluoronorleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.